Product packaging for (Z)-3-Bromopropenoic acid methyl ester(Cat. No.:CAS No. 6214-22-8)

(Z)-3-Bromopropenoic acid methyl ester

Cat. No.: B2977583
CAS No.: 6214-22-8
M. Wt: 164.986
InChI Key: HGOGNLOBEAIJAM-IHWYPQMZSA-N
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Description

(Z)-3-Bromopropenoic acid methyl ester is a useful research compound. Its molecular formula is C4H5BrO2 and its molecular weight is 164.986. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrO2 B2977583 (Z)-3-Bromopropenoic acid methyl ester CAS No. 6214-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-bromoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOGNLOBEAIJAM-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-22-8
Record name methyl (2Z)-3-bromoprop-2-enoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl (Z)-3-bromoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the stereoselective synthesis, rigorous characterization, and synthetic utility of methyl (Z)-3-bromoacrylate. This versatile building block is a key intermediate in the construction of a wide array of complex organic molecules. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis: The Hydrobromination of Methyl Propiolate

The most direct and widely utilized method for preparing methyl (Z)-3-bromoacrylate is the hydrobromination of methyl propiolate. This reaction involves the addition of hydrogen bromide (HBr) across the carbon-carbon triple bond. The key to this synthesis is controlling the stereoselectivity to favor the desired (Z)-isomer.

Mechanistic Insights and Stereochemical Control

Methyl propiolate is an electrophilic alkyne, making it susceptible to attack by nucleophiles.[1][2] The hydrobromination of alkynes can proceed through different mechanisms, and the stereochemical outcome is highly dependent on the reaction conditions. While textbook mechanisms often depict a vinyl carbocation intermediate, kinetic studies for the reaction of alkynes with HBr suggest a concerted, termolecular mechanism is often at play, particularly when aiming for stereocontrol.[3][4]

This proposed mechanism involves a simultaneous interaction between one molecule of the alkyne and two molecules of HBr. This concerted process bypasses the formation of a discrete vinyl carbocation, which could lead to a mixture of (E) and (Z) isomers. The anti-addition of H and Br across the triple bond is favored, leading directly to the (Z)-alkene product.

Below is a diagram illustrating the proposed concerted anti-addition mechanism.

Caption: Proposed termolecular mechanism for (Z)-selective hydrobromination.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

  • Methyl propiolate (HC₂CO₂CH₃)[1]

  • Hydrogen bromide solution (e.g., 33% in acetic acid or 48% aqueous solution)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor for storage (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl propiolate (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice bath.

    • Rationale: An inert atmosphere (nitrogen) prevents unwanted side reactions. Cooling the reaction mixture controls the exothermicity of the HBr addition.

  • HBr Addition: Slowly add the hydrogen bromide solution (1.0-1.2 eq) to the stirred solution of methyl propiolate via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

    • Rationale: Slow addition ensures that the concentration of HBr remains controlled, which favors the desired termolecular mechanism and minimizes potential polymerization or side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Neutralization: Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

    • Caution: This step is exothermic and will release CO₂ gas. Perform the addition slowly with frequent venting of the separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

    • Rationale: The brine wash removes residual water and inorganic salts. Drying agents remove dissolved water from the organic phase.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield methyl (Z)-3-bromoacrylate as a colorless liquid.[5]

    • Rationale: Vacuum distillation is effective for purifying liquids with relatively high boiling points, preventing thermal decomposition.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the synthesized methyl (Z)-3-bromoacrylate.

The following diagram outlines the general workflow from synthesis to final characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Verification A Hydrobromination of Methyl Propiolate B Aqueous Work-up & Extraction A->B C Drying & Solvent Removal B->C D Vacuum Distillation C->D E NMR Spectroscopy (¹H, ¹³C) D->E Purified Product F Mass Spectrometry (MS) D->F Purified Product G Infrared Spectroscopy (IR) D->G Purified Product

Caption: General workflow for the synthesis and characterization of the title compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for methyl (Z)-3-bromoacrylate.

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ, ppm)~6.5-6.8 (d, 1H, C-H), ~7.5-7.8 (d, 1H, Br-C-H), ~3.7-3.8 (s, 3H, -OCH₃)
Coupling Constant (J, Hz)J = ~7-9 Hz (confirms cis relationship of vinylic protons)
¹³C NMR Chemical Shift (δ, ppm)~165 (C=O), ~130 (Br-CH=), ~115 (=CH), ~52 (-OCH₃)
IR Wavenumber (cm⁻¹)~1720-1730 (C=O stretch, strong), ~1620-1630 (C=C stretch), ~3050 (vinylic C-H stretch)
Mass Spec. Molecular Ion (m/z)M⁺ at ~178 and M⁺+2 at ~180 in a ~1:1 ratio, characteristic of a single bromine atom.

Note: Specific chemical shifts can vary slightly based on the solvent used for analysis.[6][7][8]

Interpretation of Key Data
  • ¹H NMR: The most critical piece of data for confirming the (Z)-stereochemistry is the coupling constant (J) between the two vinylic protons. A value in the range of 7-9 Hz is indicative of a cis arrangement. The corresponding (E)-isomer would exhibit a much larger coupling constant, typically in the range of 13-16 Hz.

  • Mass Spectrometry: The observation of two intense peaks for the molecular ion, separated by two mass units and of nearly equal intensity, is a definitive signature for the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Organic Synthesis

Methyl (Z)-3-bromoacrylate is a valuable C3 building block due to its dual functionality. The vinyl bromide moiety allows for participation in a variety of metal-catalyzed cross-coupling reactions, while the α,β-unsaturated ester system is a classic Michael acceptor.

  • Cross-Coupling Reactions: It serves as an excellent substrate for Suzuki, Stille, Heck, and Sonogashira couplings, enabling the stereospecific formation of trisubstituted alkenes.[9]

  • Precursor to Heterocycles: Its reactivity makes it a starting material for the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceuticals.[2][10]

  • Radical Reactions: The carbon-bromine bond can be homolytically cleaved to initiate radical cyclization reactions.[11]

Conclusion

This guide has detailed a reliable and stereoselective method for the synthesis of methyl (Z)-3-bromoacrylate via the hydrobromination of methyl propiolate. The causality-driven explanation of the protocol, coupled with a comprehensive characterization guide, provides researchers with the necessary tools to confidently prepare and verify this important synthetic intermediate. Its demonstrated utility in cross-coupling reactions and heterocycle synthesis underscores its value in modern organic chemistry and drug discovery.

References

Spectroscopic Characterization of (Z)-3-Bromopropenoic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-3-Bromopropenoic acid methyl ester, also known as methyl (Z)-3-bromoacrylate, is a halogenated α,β-unsaturated ester. Its structure presents a unique combination of functional groups—a carbon-carbon double bond with a specific cis (Z) stereochemistry, a bromine atom, and a methyl ester. These features make it a valuable synthon in organic chemistry, particularly in the synthesis of complex molecules where the controlled introduction of these functionalities is crucial. The stereochemistry of the double bond and the presence of the bromine atom significantly influence its reactivity and spectroscopic properties.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. While a complete, publicly available experimental dataset for this specific isomer is not readily found, this document leverages established spectroscopic principles and data from closely related analogues to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a thorough understanding of its analytical profile.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. NMR_Acq Data Acquisition (¹H and ¹³C): Use a 400 MHz (or higher) NMR spectrometer. Acquire ¹H spectrum with sufficient scans for good S/N. Acquire ¹³C spectrum with proton decoupling. NMR_Sample->NMR_Acq NMR_Proc Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. NMR_Acq->NMR_Proc IR_Sample Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates. IR_Acq Data Acquisition (FT-IR): Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first. IR_Sample->IR_Acq IR_Proc Data Processing: Subtract the background spectrum from the sample spectrum. Identify and label the major absorption peaks. IR_Acq->IR_Proc MS_Sample Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). MS_Acq Data Acquisition (EI-MS): Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS). Use a standard electron ionization energy of 70 eV. MS_Sample->MS_Acq MS_Proc Data Processing: Analyze the resulting mass spectrum. Identify the molecular ion peak (M/M+2) and major fragment ions. MS_Acq->MS_Proc

The Versatile Synthon: An In-depth Technical Guide to the Synthetic Applications of (Z)-3-Bromoacrylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Bromoacrylates have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique combination of a stereodefined trisubstituted alkene, an electron-withdrawing acrylate moiety, and a reactive carbon-bromine bond makes them valuable precursors for a wide array of molecular architectures. This guide provides a comprehensive overview of the synthetic utility of (Z)-3-bromoacrylates, delving into the mechanistic underpinnings of their reactivity and offering practical insights for their application in research and development.

The Strategic Advantage of (Z)-3-Bromoacrylates

The synthetic potential of (Z)-3-bromoacrylates stems from the distinct reactivity of their functional groups. The electron-deficient nature of the double bond, a consequence of the adjacent ester group, renders it susceptible to nucleophilic attack. Simultaneously, the vinyl bromide functionality serves as a handle for a variety of powerful carbon-carbon bond-forming cross-coupling reactions. The Z-geometry of the double bond is often crucial for the stereochemical outcome of subsequent transformations, allowing for the synthesis of complex molecules with high levels of stereocontrol.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

(Z)-3-bromoacrylates are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, enabling the stereospecific formation of new carbon-carbon bonds. The retention of the (Z)-alkene geometry is a common and highly valuable feature of these transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Alkenyl Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For (Z)-3-bromoacrylates, this reaction provides a direct route to (Z)-3-arylacrylates, which are common motifs in pharmaceuticals and natural products.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The oxidative addition and reductive elimination steps typically proceed with retention of stereochemistry at the vinyl carbon, thus preserving the (Z)-configuration of the starting material. The choice of ligand is critical to prevent isomerization of the palladium complex, with bulky, electron-rich phosphine ligands often favoring the desired stereochemical outcome.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of (Z)-3-Bromoacrylates

  • Materials:

    • (Z)-3-bromoacrylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Procedure:

    • To a flame-dried flask, add the (Z)-3-bromoacrylate, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Couplings of Vinyl Bromides

EntryVinyl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1(Z)-β-BromostyrenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8095[1]
2(Z)-1-Bromo-1-hexene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O9088[1]

Note: The data in this table is representative of Suzuki-Miyaura reactions with vinyl bromides and serves as a general guideline.

Suzuki_Miyaura_Coupling Z_Bromoacrylate (Z)-R-CH=CH-Br + Ar-B(OH)₂ OxidativeAddition Oxidative Addition Z_Bromoacrylate->OxidativeAddition Pd0 Pd(0)L₂ Pd0->OxidativeAddition PdII_Complex (Z)-R-CH=CH-Pd(II)(Br)L₂ OxidativeAddition->PdII_Complex Transmetalation Transmetalation (Base) PdII_Complex->Transmetalation PdII_Aryl_Complex (Z)-R-CH=CH-Pd(II)(Ar)L₂ Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination Product (Z)-R-CH=CH-Ar ReductiveElimination->Product Catalyst_Regeneration Catalyst Regeneration ReductiveElimination->Catalyst_Regeneration Catalyst_Regeneration->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes. This reaction is particularly valuable for the synthesis of complex natural products and materials with interesting electronic properties. With (Z)-3-bromoacrylates, the Sonogashira coupling proceeds with retention of stereochemistry, yielding (Z)-enynoates.

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition to the vinyl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the enyne product and regenerates the active palladium(0) catalyst. The stereochemical integrity of the double bond is maintained throughout this process.

Experimental Protocol: General Procedure for Sonogashira Coupling of (Z)-3-Bromoacrylates

  • Materials:

    • (Z)-3-bromoacrylate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) salt (e.g., CuI, 5-10 mol%)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a flame-dried flask, add the (Z)-3-bromoacrylate, palladium catalyst, and copper(I) salt.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until completion.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography.

Sonogashira_Coupling Substrates (Z)-R-CH=CH-Br + R'-C≡CH Pd_Cycle Palladium Cycle Substrates->Pd_Cycle Cu_Cycle Copper Cycle Substrates->Cu_Cycle OxidativeAddition Oxidative Addition Pd_Cycle->OxidativeAddition Cu_Acetylide Cu(I)-C≡CR' Cu_Cycle->Cu_Acetylide PdII_Complex (Z)-R-CH=CH-Pd(II)(Br)L₂ OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkynyl_Complex (Z)-R-CH=CH-Pd(II)(C≡CR')L₂ Transmetalation->PdII_Alkynyl_Complex ReductiveElimination Reductive Elimination PdII_Alkynyl_Complex->ReductiveElimination ReductiveElimination->Pd_Cycle Pd(0)L₂ Product (Z)-R-CH=CH-C≡CR' ReductiveElimination->Product Cu_Acetylide->Transmetalation

Caption: Simplified catalytic cycles in Sonogashira coupling.

Heck Reaction: Vinylation with Retention of Stereochemistry

The Heck reaction couples a vinyl halide with an alkene to form a new, more substituted alkene. When (Z)-3-bromoacrylates are used, the reaction with another alkene can lead to the formation of dienoates. A key aspect of the Heck reaction with vinyl halides is the potential for stereochemical retention.

Mechanistic Rationale: The Heck reaction mechanism begins with the oxidative addition of the (Z)-3-bromoacrylate to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the reacting alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the diene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base. The stereochemistry of the product is often retained from the starting vinyl bromide.

Experimental Protocol: General Procedure for Heck Reaction of (Z)-3-Bromoacrylates

  • Materials:

    • (Z)-3-bromoacrylate (1.0 equiv)

    • Alkene (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a Schlenk tube, dissolve the palladium catalyst and ligand in the solvent.

    • Add the (Z)-3-bromoacrylate, alkene, and base.

    • Degas the mixture and place it under an inert atmosphere.

    • Heat the reaction to the required temperature (e.g., 80-120 °C) and monitor its progress.

    • After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

    • Separate the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

(Z)-3-Bromoacrylates as Michael Acceptors

The electron-withdrawing nature of the ester group in (Z)-3-bromoacrylates makes the double bond susceptible to conjugate addition by a variety of nucleophiles in a Michael-type reaction. This reactivity provides a powerful tool for the construction of complex carbon skeletons and the introduction of heteroatoms.

Mechanistic Rationale: In a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This generates an enolate intermediate which is then protonated to give the final product. The stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the nature of the nucleophile and substrate.

Table 2: Examples of Michael Additions to Activated Alkenes

NucleophileMichael AcceptorProduct
Diethyl malonateMethyl acrylateDiethyl 2-(2-methoxycarbonylethyl)malonate
AnilineEthyl acrylateEthyl 3-anilinopropanoate
ThiophenolAcrylonitrile3-(Phenylthio)propanenitrile

Synthesis of Heterocyclic Compounds

The dual functionality of (Z)-3-bromoacrylates makes them excellent starting materials for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyridazinones

Pyridazinones are an important class of nitrogen-containing heterocycles with a broad range of biological activities. (Z)-3-bromoacrylates can react with hydrazines in a sequence of Michael addition followed by intramolecular cyclization and elimination of HBr to afford pyridazin-3(2H)-ones.

Pyridazinone_Synthesis Start (Z)-3-Bromoacrylate + Hydrazine Michael_Addition Michael Addition Start->Michael_Addition Intermediate Adduct Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyridazinone Pyridazin-3(2H)-one Cyclization->Pyridazinone - HBr

References

Sourcing and Quality Control of High-Purity (Z)-3-Bromopropenoic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical, foundational step for the success and reproducibility of experimental work. (Z)-3-Bromopropenoic acid methyl ester (CAS No. 6214-22-8), a valuable building block in organic synthesis, is no exception. This guide provides an in-depth overview of commercial suppliers and, more importantly, outlines a robust framework for the quality assessment of this reagent upon receipt, ensuring its suitability for demanding applications.

Commercial Availability

High-purity this compound is available from a select number of specialized chemical suppliers. Based on current market analysis, the primary source for this compound is Synthonix Corporation , with distribution through major retailers like Sigma-Aldrich (Merck) .

A summary of the typical product specifications from these suppliers is provided in the table below. It is important to note that while a purity of ≥98% is often stated, batch-to-batch variability is inherent in chemical manufacturing. Therefore, independent verification of purity is highly recommended.

Supplier/DistributorCAS NumberStated PurityMolecular WeightMDL NumberKey Documents
Synthonix Corporation / Sigma-Aldrich6214-22-898%164.99 g/mol MFCD11109369Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)[1][2][3]

The Criticality of Independent Quality Verification

While suppliers provide a Certificate of Analysis (CoA), this document often reflects the quality control performed at the time of manufacturing and may not account for potential degradation during storage or transit. For applications in drug discovery and development, where impurities can lead to unforeseen side reactions or misleading biological data, an in-house quality check is a crucial step in risk mitigation.

The primary goals of incoming quality control for this compound are:

  • Identity Confirmation: Verifying that the received material is indeed the correct compound.

  • Purity Assessment: Quantifying the percentage of the desired (Z)-isomer and identifying any significant impurities.

  • Isomeric Purity: Specifically determining the ratio of the (Z)-isomer to the potential (E)-isomer, which may have different reactivity and biological activity.

Recommended Analytical Workflow for Quality Control

The following is a recommended workflow for the comprehensive quality assessment of commercially supplied this compound. This multi-technique approach ensures a high degree of confidence in the material's identity, purity, and isomeric integrity.

QC_Workflow Figure 1: Recommended QC Workflow for this compound cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision Sample Received Sample of this compound Visual_Inspection Visual Inspection (Color, Physical State) Sample->Visual_Inspection Documentation_Review Documentation Review (CoA, SDS) Sample->Documentation_Review GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assessment - Impurity Identification Visual_Inspection->GC_MS Proceed if visually acceptable Documentation_Review->GC_MS qNMR Quantitative Nuclear Magnetic Resonance (qNMR) - Absolute Purity Determination - Isomeric Ratio (Z/E) GC_MS->qNMR Corroborate purity FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) - Functional Group Confirmation qNMR->FTIR Confirm structure Decision Accept or Reject Batch FTIR->Decision

References

Introduction: The Significance of Methyl (Z)-3-bromoacrylate in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations on Methyl (Z)-3-bromoacrylate

Methyl (Z)-3-bromoacrylate and its derivatives are versatile building blocks in organic synthesis and materials science. As substituted acrylates, they are precursors to a wide array of polymers and complex organic molecules with potential applications in drug development and agrochemicals.[1] Understanding the molecule's stereoelectronic properties, reactivity, and spectroscopic characteristics is paramount for designing novel synthetic pathways and functional materials.

Quantum chemical calculations offer a powerful, non-invasive lens to probe these properties at the subatomic level. By solving approximations of the Schrödinger equation, we can model molecular structure, predict reaction outcomes, and interpret spectroscopic data with remarkable accuracy.[2] This guide provides a comprehensive framework for researchers and scientists to perform and interpret quantum chemical calculations on methyl (Z)-3-bromoacrylate, blending theoretical foundations with practical, field-proven protocols. We will focus on Density Functional Theory (DFT) as our primary computational tool, supplemented by an overview of the foundational Hartree-Fock method, to deliver a robust and self-validating computational workflow.

Pillar 1: Theoretical Foundations – Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the chosen level of theory and basis set.[3] This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the specific chemical questions being asked.

The Hartree-Fock (HF) Approximation: A Foundational Method

The Hartree-Fock (HF) method is a cornerstone of ab initio quantum chemistry.[4] It approximates the complex, multi-electron Schrödinger equation by treating each electron as moving in an average, or "mean," field created by all other electrons.[5] This approach represents the total wavefunction of the system as a single Slater determinant, which correctly accounts for the antisymmetric nature of fermions as required by the Pauli Exclusion Principle.[4][6]

While computationally efficient and qualitatively useful, the primary limitation of HF theory is its neglect of electron correlation—the instantaneous interactions between electrons.[6] This can lead to inaccuracies in predicting properties that are sensitive to these subtle interactions. However, HF calculations remain valuable for providing initial molecular orbitals and as a baseline for more advanced methods.[7]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations in chemistry and materials science. Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the system from its electron density.[3] This approach implicitly includes electron correlation through an exchange-correlation functional, offering a significantly more accurate description than HF at a comparable computational cost.[8]

For a molecule like methyl (Z)-3-bromoacrylate, which contains electronegative atoms (O, Br) and π-systems, accurately capturing electron correlation is crucial. Hybrid functionals, such as the widely-used B3LYP , have consistently demonstrated high accuracy for a broad range of organic molecules.[9] These functionals incorporate a portion of the exact exchange from Hartree-Fock theory, providing a balanced description of electronic structure.[10]

Pillar 2: A Self-Validating Computational Protocol

This section outlines a detailed, step-by-step methodology for performing a comprehensive quantum chemical analysis of methyl (Z)-3-bromoacrylate. This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of the results.

Experimental Protocol: A Standard DFT Workflow

A typical computational investigation involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.[3]

Step 1: Building the Initial Molecular Structure

  • Using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structure of methyl (Z)-3-bromoacrylate (C₄H₅BrO₂).

  • Ensure the correct stereochemistry at the C=C double bond is set to (Z) or cis, where the bromine atom and the ester group are on the same side.

  • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting structure. This step is crucial for preventing issues during the more computationally intensive quantum mechanical optimization.

Step 2: Geometry Optimization

  • Causality: The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy structure. This represents the most stable conformation of the molecule.

  • Method: We will use the B3LYP hybrid functional. For the basis set, 6-311++G(d,p) is an excellent choice.

    • 6-311G: A triple-zeta basis set that provides flexibility for valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing the electron density far from the nucleus, which is important for the lone pairs on oxygen and bromine.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.

  • Software Input: In a program like Gaussian, the input file route section would be: #p B3LYP/6-311++G(d,p) Opt

  • Execution: Submit the calculation. The process is iterative, with the software adjusting atomic positions until the forces on the atoms and the change in energy between steps fall below a defined threshold.

Step 3: Verification via Vibrational Frequency Analysis

  • Trustworthiness: A true minimum on the potential energy surface has all real (positive) vibrational frequencies. A transition state, or saddle point, will have exactly one imaginary frequency. This step validates that the optimized geometry is a stable structure.

  • Method: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Software Input: #p B3LYP/6-311++G(d,p) Freq

  • Analysis: Check the output file for the calculated vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The output also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.

Step 4: Calculation of Electronic Properties

  • With the validated minimum-energy structure, further single-point energy calculations can be performed to analyze electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[12]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, which is invaluable for predicting intermolecular interactions.[10]

Mandatory Visualization: Computational Workflow

The entire computational process can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_prep 1. Preparation cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Analysis & Interpretation Build Build 3D Structure (Methyl (Z)-3-bromoacrylate) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Calculation (Verify Minimum) Opt->Freq Use Optimized Geometry Check Check Frequencies: No Imaginary? Freq->Check Check->Opt No (Re-optimize) Properties Calculate Properties: HOMO/LUMO, MEP, etc. Check->Properties Yes Report Report Data: Tables, Spectra, Orbitals Properties->Report

Caption: A standard workflow for quantum chemical calculations.

Pillar 3: Data Presentation and Interpretation

The output of these calculations is a wealth of quantitative data. Presenting this information in a clear, structured format is essential for comparison and interpretation.

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of data that would be obtained from the calculations described above. The values provided are representative for illustrative purposes.

Table 1: Selected Optimized Geometrical Parameters

ParameterAtom(s)Calculated Value
Bond Length (Å) C=C1.345
C-Br1.890
C=O1.215
C-O1.340
**Bond Angle (°) **C-C-Br121.5
C-C=O125.0
O=C-O123.8
Dihedral Angle (°) Br-C-C-C0.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Frequency (cm⁻¹)Vibrational Mode Assignment
~3050C-H stretch (vinylic)
~2980C-H stretch (methyl)
~1740C=O stretch (ester)
~1635C=C stretch
~1250C-O stretch
~680C-Br stretch

Table 3: Frontier Molecular Orbital (FMO) Analysis

ParameterEnergy (eV)
HOMO-7.15
LUMO-1.20
HOMO-LUMO Gap 5.95

A larger HOMO-LUMO gap, such as the one calculated here, generally implies higher kinetic stability and lower chemical reactivity.[11]

Mandatory Visualization: Molecular Structure

A simple graph can represent the atomic connectivity.

Caption: 2D representation of Methyl (Z)-3-bromoacrylate connectivity.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for conducting quantum chemical calculations on methyl (Z)-3-bromoacrylate. By leveraging the power of Density Functional Theory with appropriate functionals and basis sets, researchers can gain profound insights into the molecule's structural, electronic, and vibrational properties. The emphasis on a self-validating protocol, including the critical step of frequency analysis, ensures the trustworthiness of the computational results. The data and visualizations generated through this process provide a comprehensive molecular portrait that can effectively guide experimental design, accelerate materials innovation, and inform rational drug development.

References

Discovery and history of 3-haloacrylates in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Haloacrylates in Organic Chemistry

Authored by a Senior Application Scientist

Abstract

3-Haloacrylates represent a cornerstone class of synthons in modern organic chemistry. Characterized by an acrylate backbone substituted with a halogen at the C3 position, these molecules possess a unique electronic profile, rendering them exceptionally versatile building blocks for a vast array of complex chemical architectures. Their inherent electrophilic and nucleophilic capabilities, coupled with the potential for stereoselective synthesis, have cemented their role in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of the discovery and historical evolution of 3-haloacrylates, charting their journey from early, rudimentary preparations to the sophisticated, high-fidelity synthetic methodologies employed today. We will delve into the mechanistic underpinnings of their formation, the causal logic behind key experimental protocols, and their strategic application in the synthesis of high-value compounds, particularly within the realm of drug discovery.

Foundational Discoveries: The Genesis of a Versatile Synthon

The early history of 3-haloacrylates is intertwined with the fundamental exploration of olefin and carbonyl chemistry. Initial preparations were often serendipitous outcomes of broader studies on the halogenation of α,β-unsaturated systems. These early methods, while groundbreaking for their time, typically suffered from harsh reaction conditions, a lack of stereocontrol, and the formation of complex product mixtures, limiting their synthetic utility.

A common early approach involved the dehydrohalogenation of di- or tri-halogenated propionate precursors. This elimination strategy, while effective, required multi-step syntheses and often yielded inseparable mixtures of (E)- and (Z)-isomers. The causality behind this lack of selectivity lies in the non-stereospecific nature of the elimination pathways under the employed thermal or strong base conditions. These foundational studies, however, were critical in establishing the fundamental reactivity of the halo-substituted acrylate scaffold and hinted at its potential as a versatile intermediate.

The Evolution of Synthetic Methodologies

The synthetic maturation of 3-haloacrylates has been driven by the demand for greater efficiency, stereocontrol, and functional group tolerance. Modern methods provide chemists with a robust toolkit to access these valuable intermediates with high precision.

Olefination and Wittig-Type Reactions

A significant leap forward came with the application of olefination reactions. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant provided a more controlled route to 3-haloacrylates. However, the synthesis of the required halogenated phosphonium ylides or phosphonate esters remained a challenge.

A pivotal development in this area was a novel protocol for the synthesis of α-haloacrylates (a related isomer class, with principles applicable to 3-haloacrylates) starting from a non-halogenated phosphonium ylide.[1] In this strategy, the ylide is first halogenated using a halodimethylsulfonium halide before reacting with an aldehyde.[1] This approach avoids the handling of potentially unstable halogenated precursors and offers good yields with high Z/E selectivity.[1][2] The stereochemical outcome is dictated by the kinetic control of the olefination step, a hallmark of these reaction classes.

Wittig_Halogenation Ylide Ph₃P=CH-CO₂R HaloYlide Ph₃P=CX-CO₂R Ylide->HaloYlide Halogenation HalogenSource [Me₂S-X]⁺X⁻ HalogenSource->HaloYlide Aldehyde R'-CHO Betaine Betaine Intermediate Aldehyde->Betaine HaloYlide->Betaine + R'-CHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Haloacrylate R'-CH=CX-CO₂R (3-Haloacrylate) Oxaphosphetane->Haloacrylate Elimination Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: Wittig-type pathway for 3-haloacrylate synthesis.

Metal-Mediated and Catalytic Approaches

The advent of transition metal catalysis revolutionized the synthesis of complex organic molecules, and 3-haloacrylates were no exception. Palladium-catalyzed cross-coupling reactions, for instance, enabled the construction of the acrylate backbone while incorporating the halogen.

One illustrative approach is the Pd(0)-catalyzed carbonylation of 1,1-dichloro-1-alkenes, which provides selective access to (Z)-α-chloroacrylates.[2] While this example produces an isomeric α-haloacrylate, the principle of using metal catalysis to control geometry and build the carbon framework is directly relevant. Such methods offer exceptional functional group tolerance and predictable stereochemical outcomes, which are governed by the rigid geometry of the catalytic cycle intermediates.

Three-Component Reactions

More recently, multi-component reactions (MCRs) have emerged as a highly efficient strategy. A notable example is a three-component halo-aldol reaction that proceeds via the 1,4-activation of ethynyl alkyl ketones. This tandem reaction forms I-C and C-C bonds in a single pot, generating versatile aldol adducts that are precursors to 3-haloacrylate systems. The causality for the high diastereoselectivity observed in this process is the formation of well-defined allenolate and 1-iodo-3-siloxy-1,3-butadiene intermediates, which were directly observed by NMR spectroscopy.

Strategic Applications in Drug Discovery and Complex Synthesis

The unique reactivity of 3-haloacrylates makes them powerful intermediates for synthesizing molecules of biological and pharmaceutical importance.[3][4] The carbon-carbon double bond can participate in various addition reactions, while the carbon-halogen bond is susceptible to nucleophilic substitution or can act as a handle for cross-coupling reactions.

Synthesis of Nitrogen Heterocycles

3-Haloacrylates are exceptional precursors for nitrogen-containing heterocycles, a scaffold ubiquitous in medicinal chemistry.[5] For example, they serve as ideal acceptors in [3+2] cycloaddition reactions with azides to form highly functionalized 1,2,3-triazoles.

An expedient synthesis of N-unsubstituted 1,2,3-triazole-4-carboxylates has been demonstrated through the reaction of sodium azide with α-haloacrylates.[6] This process is highly reliable and showcases an unusually broad scope, accommodating α-fluoro-, α-chloro-, α-bromo-, and α-iodoacrylates.[6] The resulting triazoles are valuable building blocks for developing inhibitors of enzymes like MetAP2 and HIV-protease, highlighting a direct pathway from a simple haloacrylate to a complex, biologically relevant scaffold.[6] This application is a cornerstone of "click chemistry," a philosophy that emphasizes modular, high-yielding, and bioorthogonal reactions for drug discovery.[7][8]

Application_Workflow start Simple Precursors (e.g., Aldehyde, Ylide) Haloacrylate 3-Haloacrylate Synthon start->Haloacrylate Modern Synthesis (e.g., Wittig-type) Cycloaddition [3+2] Cycloaddition (e.g., with NaN₃) Haloacrylate->Cycloaddition Substitution Nucleophilic Substitution (e.g., with Amines) Haloacrylate->Substitution Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Haloacrylate->Coupling Triazole Triazole Intermediate Cycloaddition->Triazole Aminoacrylate Amino-Acrylate Substitution->Aminoacrylate Alkynylacrylate Alkynyl-Acrylate Coupling->Alkynylacrylate end Bioactive Molecule (e.g., Enzyme Inhibitor) Triazole->end Further Functionalization Aminoacrylate->end Alkynylacrylate->end

Caption: Synthetic utility of 3-haloacrylates in drug development.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route is dictated by the desired stereochemistry, required scale, and available starting materials. The table below summarizes and compares key methodologies.

Methodology Typical Reagents Key Advantages Common Limitations Stereoselectivity
Dehydrohalogenation Polyhalogenated alkanes, Strong base (e.g., KOH)Inexpensive starting materialsHarsh conditions, poor selectivity, multi-stepLow to moderate
Wittig-Type Olefination Phosphonium ylides, Aldehydes, Halogenating agentsHigh functional group tolerance, good controlStoichiometric phosphine oxide byproductModerate to high (often Z-selective)
Metal-Catalyzed Carbonylation Dihaloalkenes, CO, Pd(0) catalyst, AlcoholExcellent stereocontrol, mild conditionsRequires specialized precursors, catalyst costHigh (often Z-selective)
Three-Component Reactions Acetylenic ketones, TMS-I, AldehydesHigh atom economy, operational simplicitySubstrate scope can be limitedHigh diastereoselectivity

Field-Proven Experimental Protocol: Synthesis of an α-Haloacrylate via Ylide Halogenation

This protocol is adapted from the principles described by Jiang et al. (2008) and serves as a self-validating system for the synthesis of α-haloacrylates, a class of molecules with reactivity patterns analogous to 3-haloacrylates.[1]

Objective: To synthesize Ethyl (Z)-2-chloro-3-phenylacrylate.
Materials:
  • (Carbethoxymethylene)triphenylphosphorane (Phosphonium Ylide)

  • Bromodimethylsulfonium bromide (BDMS) or N-Chlorosuccinimide (NCS)

  • Benzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: A 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with (Carbethoxymethylene)triphenylphosphorane (1.0 eq).

  • Solvent Addition: Anhydrous DCM is added via syringe to dissolve the ylide completely. The solution is cooled to 0 °C in an ice bath. Causality: Low temperature is used to control the rate of the exothermic halogenation and prevent side reactions.

  • Halogenation of the Ylide: N-Chlorosuccinimide (NCS, 1.05 eq) is added portion-wise to the stirred solution over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes. Trustworthiness: The progress of the halogenation can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with water, and spotting against the starting ylide. A new, less polar spot corresponding to the chloro-ylide should appear.

  • Aldehyde Addition: Benzaldehyde (1.0 eq) is added dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Self-Validation: The reaction is monitored by TLC until the starting aldehyde spot has been consumed. The appearance of a new product spot confirms the progress of the olefination.

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is suspended in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) to precipitate the triphenylphosphine oxide byproduct. The solid is filtered off. The filtrate is concentrated and purified by silica gel column chromatography.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, purity, and stereochemistry (Z/E ratio). The Z-isomer is typically the major product in this reaction.

Conclusion and Future Outlook

The journey of 3-haloacrylates from chemical curiosities to indispensable tools in organic synthesis is a testament to the relentless pursuit of efficiency, control, and innovation in chemistry. Early methods laid the groundwork by establishing their existence, but it was the development of stereocontrolled olefination, metal-catalyzed transformations, and multi-component reactions that unlocked their true potential. Today, these synthons are integral to the construction of complex molecules that impact human health and technology.

The future of 3-haloacrylate chemistry will likely focus on even more sustainable and efficient methodologies. The application of photoredox catalysis for C-H functionalization and halogenation represents a promising frontier.[4][5] Furthermore, the continued development of enzymatic and biocatalytic routes could offer unparalleled selectivity and environmentally benign pathways.[9][10] As medicinal chemists continue to explore new chemical space, the demand for diverse and functionalized 3-haloacrylate building blocks will undoubtedly grow, ensuring their continued relevance and inspiring new discoveries in the field.

References

Methodological & Application

Application Note & Protocol: Stereoretentive Suzuki-Miyaura Coupling for the Synthesis of (Z)-3-Arylpropenoic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol and technical guide for the stereoretentive Suzuki coupling of (Z)-3-Bromopropenoic acid methyl ester with various arylboronic acids. The synthesis of (Z)-3-arylpropenoic acid esters is of significant interest in medicinal chemistry and materials science. A critical challenge in this synthesis is the preservation of the Z-configuration of the double bond. This guide explains the causal factors behind the selection of reagents and conditions necessary to achieve high yields and excellent stereochemical fidelity, grounded in established mechanistic principles.

Introduction and Scientific Rationale

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura reaction, is a cornerstone of synthetic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents make it highly attractive for complex molecule synthesis in the pharmaceutical and fine chemical industries.[4][5]

This protocol focuses on the coupling of this compound, a vinyl halide. A key mechanistic feature of the Suzuki coupling with vinyl halides is that the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond proceeds with retention of stereochemistry .[1][6] Therefore, by selecting the appropriate catalyst system, the Z-geometry of the starting material can be directly translated to the product. Our choice of catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is predicated on its well-documented ability to facilitate this reaction while preserving the double bond's configuration.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][8] The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[1][2][9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [R²-B(OR)₃]⁻ (from R²-B(OH)₂ + Base) PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B PdII_B->Pd0   RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Experimental Parameters: A Causal Explanation

The success of this stereoretentive coupling hinges on the rational selection of four key components: the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Causality
Catalyst Pd(PPh₃)₄ (1-5 mol%)This Pd(0) complex is a highly reliable precatalyst. The triphenylphosphine ligands readily dissociate to form the catalytically active 14-electron Pd(0)L₂ species. Crucially, this catalyst system is well-documented to promote the coupling of vinyl halides with retention of the double bond's stereochemistry.[7]
Coupling Partners This compound (1.0 eq.) & Arylboronic Acid (1.2-1.5 eq.)The vinyl bromide is the electrophile. A slight excess of the arylboronic acid nucleophile is used to ensure complete consumption of the limiting bromide and drive the reaction to completion.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)The base activates the boronic acid for transmetalation.[2] Since the substrate contains a methyl ester, a functionality susceptible to hydrolysis, a moderately strong but non-nucleophilic inorganic base like potassium carbonate or potassium phosphate is ideal. Stronger bases like NaOH or KOH could saponify the ester.[9]
Solvent System Degassed Toluene/Water (4:1) or Dioxane/Water (4:1)A biphasic solvent system is often optimal. The organic solvent (toluene, dioxane) solubilizes the organic coupling partners and the palladium complex, while the aqueous phase dissolves the inorganic base.[8] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound on a 1.0 mmol scale.

4.1 Materials and Reagents

  • This compound (1.0 eq, 1.0 mmol, 165 mg)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.03 mmol, 35 mg)

  • Toluene, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.2 Equipment

  • 50 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Septa and needles

  • Standard laboratory glassware for workup and purification

4.3 Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of Toluene:Water for 15-20 minutes. Using a syringe, add the degassed solvent (10 mL total) to the reaction flask.

  • Reaction Execution: Lower the flask into an oil bath preheated to 80-90 °C. Stir the biphasic mixture vigorously to ensure adequate mixing.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting vinyl bromide is completely consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure (Z)-3-arylpropenoic acid methyl ester.

Troubleshooting and Key Considerations

  • Low Yield: May result from inefficient degassing (catalyst deactivation) or an inactive boronic acid (some boronic acids can dehydrate to form unreactive boroxines). Ensure the inert atmosphere is maintained and use high-quality boronic acid.

  • Loss of Stereochemistry (Isomerization): While unlikely with Pd(PPh₃)₄, isomerization to the more stable E-isomer can sometimes occur, especially with prolonged heating or under different catalytic conditions.[7] Confirm product stereochemistry using ¹H NMR by analyzing the coupling constant (J-value) of the vinyl protons.

  • Hydrolysis of Ester: If product hydrolysis is observed, switch to a milder base like potassium fluoride (KF) or a non-aqueous system using a stronger base like Cs₂CO₃ in a solvent like dioxane.[9]

  • Protodebromination: If the starting material is converted back to methyl acrylate, it indicates a side reaction where the vinyl bromide is reduced. This can be caused by impurities or moisture. Ensure anhydrous solvents and high-purity reagents.

References

Application Notes and Protocols for the Use of (Z)-3-Bromopropenoic Acid Methyl Ester in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent for Complex Synthesis

(Z)-3-Bromopropenoic acid methyl ester is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from its bifunctional nature, incorporating both a Michael acceptor and a leaving group on adjacent carbons. This unique arrangement allows for a range of synthetic transformations, most notably tandem Michael addition-cyclization reactions, providing efficient routes to highly functionalized cyclopropanes and aziridines. These structural motifs are of significant interest to researchers in drug development and materials science due to their presence in numerous bioactive molecules and their ability to confer unique conformational constraints.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Michael addition reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, adaptable protocols for various classes of nucleophiles, and discuss the subsequent transformations that make this reagent a powerful tool for molecular construction.

Mechanistic Insights: The Tandem Michael Addition-Intramolecular Substitution Pathway

The reactivity of this compound is dominated by its electron-deficient double bond, making it an excellent Michael acceptor. The reaction is typically initiated by the conjugate addition of a nucleophile to the β-carbon, a process often catalyzed by a base.[3][4] The key to the versatility of this reagent lies in the subsequent fate of the resulting enolate intermediate. The presence of the bromine atom at the α-position facilitates a rapid intramolecular SN2 reaction, leading to the formation of a three-membered ring.

The general mechanism can be depicted as follows:

  • Michael Addition: A nucleophile, activated by a suitable base, attacks the β-carbon of the this compound. This 1,4-conjugate addition forms a transient enolate intermediate.

  • Intramolecular Cyclization: The newly formed enolate undergoes a rapid intramolecular nucleophilic substitution, displacing the bromide ion to form a cyclopropane or aziridine ring.

The stereochemistry of the starting (Z)-alkene is crucial in determining the stereochemical outcome of the cyclopropane products, often leading to the formation of specific diastereomers.

Michael Addition-Cyclization Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization Start This compound + Nucleophile (Nu-H) Activated_Nu Activated Nucleophile (Nu-) Start:e->Activated_Nu:w Base Base Base Enolate Enolate Intermediate Activated_Nu->Enolate 1,4-Conjugate Addition Cyclization Intramolecular SN2 Enolate->Cyclization Rapid Product Cyclopropane/Aziridine Product + Br- Cyclization->Product

Caption: Mechanism of tandem Michael addition-cyclization.

Protocols for Michael Addition and Subsequent Cyclization

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and desired product.

General Experimental Workflow

Experimental Workflow Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry solvent Reagents Reagent Addition: 1. This compound 2. Nucleophile 3. Base (if required) Setup->Reagents Reaction Reaction Monitoring: - TLC or LC-MS Reagents->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography or - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, IR Purification->Characterization

Caption: General experimental workflow for Michael addition reactions.

Protocol 1: Synthesis of Functionalized Cyclopropanes using Stabilized Carbanions

This protocol is suitable for the reaction with soft, carbon-based nucleophiles such as malonates, β-ketoesters, and α-cyanoesters.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., diethyl malonate) (1.0-1.2 equiv)

  • Base (e.g., NaH, K₂CO₃, DBU) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., THF, DMF, CH₃CN)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the active methylene compound and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the enolate.

  • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized cyclopropane.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Diethyl malonateNaHTHF0 to rt4-1275-90
Ethyl acetoacetateK₂CO₃DMFrt6-1870-85
MalononitrileDBUCH₃CNrt2-880-95

Note: Reaction conditions are illustrative and may require optimization.

Protocol 2: Synthesis of Substituted Aziridines using Primary and Secondary Amines

The reaction of this compound with amines provides a direct route to highly functionalized aziridine-2-carboxylates.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (2.0-2.2 equiv)

  • Anhydrous solvent (e.g., CH₃CN, THF, CH₂Cl₂)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the amine and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution. The excess amine acts as both the nucleophile and the base to neutralize the HBr formed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the ammonium salt byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aziridine.

AmineSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineCH₃CN0 to rt2-680-95
MorpholineTHF0 to rt1-485-98
AnilineCH₂Cl₂rt8-2460-75

Note: For less nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (1.1 equiv) may be beneficial.

Protocol 3: Synthesis of Thio-Substituted Cyclopropanes using Thiols

The thia-Michael addition of thiols to this compound, followed by cyclization, yields cyclopropanes with a thioether linkage.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0-1.1 equiv)

  • Base (e.g., Et₃N, DBU) (1.1 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the thiol, the anhydrous solvent, and the base under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a potent and versatile building block for the efficient synthesis of highly functionalized cyclopropanes and aziridines via a tandem Michael addition-cyclization strategy. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this reagent. The ability to introduce a wide variety of substituents through the choice of nucleophile makes this methodology highly attractive for the construction of diverse molecular scaffolds in drug discovery and materials science.

References

Application Notes and Protocols: (Z)-3-Bromopropenoic Acid Methyl Ester as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Cyclohexene Scaffolds

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings. The strategic choice of the dienophile is paramount in dictating the efficiency, selectivity, and ultimate structural complexity of the resulting cycloadduct. (Z)-3-Bromopropenoic acid methyl ester emerges as a compelling dienophile, offering a unique combination of electronic activation and a synthetically versatile handle in the form of a bromine atom. The presence of both an electron-withdrawing ester group and a halogen atom enhances its reactivity in [4+2] cycloadditions. This guide provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed experimental protocols for leveraging this compound in Diels-Alder reactions to generate highly functionalized cyclohexene derivatives.

Mechanistic Deep Dive: Causality in Stereoselection and Reactivity

The Diels-Alder reaction is a concerted, pericyclic reaction involving the overlap of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile. The utility of this compound as a dienophile is rooted in fundamental electronic and steric principles that govern the reaction's outcome.

Electronic Effects and Reactivity

The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups. In the case of this compound, both the methyl ester (-COOCH₃) and the bromine atom (-Br) are electron-withdrawing. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduced HOMO-LUMO energy gap leads to a lower activation energy and, consequently, a more facile reaction, often proceeding under milder conditions than with unactivated alkenes.

Stereospecificity and the (Z)-Configuration

A hallmark of the Diels-Alder reaction is its stereospecificity, wherein the stereochemistry of the dienophile is faithfully translated to the product. For this compound, the cis relationship between the bromo and methoxycarbonyl groups is maintained in the resulting cyclohexene adduct. This predictable transfer of stereochemistry is a direct consequence of the concerted nature of the cycloaddition, where the new sigma bonds are formed simultaneously from the same face of the dienophile.

graph TD { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; subgraph "Diels-Alder Stereospecificity" A ((Diene)) -- " " --- B("(Z)-Dienophile"); B -- "Concerted [4+2] Cycloaddition" --> C{Transition State}; C -- " " --> D[cis-Adduct]; subgraph "Dienophile" B [label=<
C=C
HBr
HCOOCH₃
>]; end subgraph "Product" D [label=<
cis-Substituents
Br and COOCH₃ on the same face
>]; end end }
Stereospecificity with a (Z)-Dienophile.
The Endo Rule and Diastereoselectivity

When a cyclic diene, such as cyclopentadiene, is employed, the formation of two diastereomeric products, endo and exo, is possible. The "Endo Rule" generally predicts that the endo product will be the major, kinetically favored isomer. This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. In the endo transition state, the ester and bromo substituents of this compound are oriented towards the diene's π-system, leading to a stabilizing interaction that lowers the activation energy for this pathway.

However, it is crucial to note that the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance. Therefore, reaction conditions, such as temperature and reaction time, can influence the observed endo:exo ratio.

Practical Considerations and Experimental Design

Successful application of this compound in Diels-Alder reactions hinges on careful consideration of several experimental parameters.

Solvent Selection

The choice of solvent can influence both the reaction rate and selectivity. Non-polar solvents like toluene or hexane are commonly used for thermal Diels-Alder reactions. For Lewis acid-catalyzed reactions, chlorinated solvents such as dichloromethane are often preferred to ensure solubility of the catalyst and reactants at lower temperatures. A study on the Diels-Alder reaction between cyclopentadiene and methyl acrylate showed that reaction rates were five times faster in methanol compared to n-hexane, with the initial endo to exo ratio being 2.5 times greater in methanol.[1]

Temperature Control

Thermal Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, potentially diminishing the yield of the desired adduct. For reactions involving highly reactive dienes, such as cyclopentadiene, the reaction can often proceed at or slightly above room temperature. When cracking dicyclopentadiene to generate cyclopentadiene in situ, temperatures around 180-185°C are typically employed in a sealed tube.[2]

Lewis Acid Catalysis: Enhancing Reactivity and Selectivity

Lewis acids can significantly accelerate Diels-Alder reactions and, in some cases, enhance diastereoselectivity.[3] Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂). The Lewis acid coordinates to the carbonyl oxygen of the ester group, making the dienophile even more electron-deficient and thus more reactive. This increased reactivity often allows the reaction to proceed at lower temperatures, which can favor the formation of the kinetic endo product. Theoretical studies on the AlCl₃-catalyzed reaction between cyclopentadiene and methyl acrylate have shown that the catalyst facilitates the cycloaddition and leads to a higher endo selectivity.[3][4]

Parameter Thermal Conditions Lewis Acid Catalysis Key Considerations
Temperature Typically elevated (80-185°C)Often lower (e.g., 0°C to RT)High temperatures can favor the thermodynamic exo product or retro-Diels-Alder.
Solvent Toluene, Xylene, HexaneDichloromethane, ChloroformEnsure solubility of all components and compatibility with the Lewis acid.
Reaction Time Hours to daysOften significantly shorterMonitor reaction progress by TLC or GC-MS to avoid side reactions.
Selectivity Governed by the Endo RuleCan enhance endo selectivityThe specific Lewis acid and substrate can influence the diastereomeric ratio.

Experimental Protocols

The following protocols provide a general framework for conducting a Diels-Alder reaction using this compound and cyclopentadiene as a model system. Note: These are general guidelines and may require optimization for different dienes.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes the reaction under thermal conditions, with in situ generation of cyclopentadiene from dicyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Toluene (anhydrous)

  • Magnetic stir bar

  • Sealed reaction tube or round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add dicyclopentadiene (1.1-1.5 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Seal the tube and place it in a preheated oil bath or heating block at 180-185°C.[2]

  • Stir the reaction mixture vigorously for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the endo and exo adducts.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Thermal Diels-Alder Workflow.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a procedure for a Lewis acid-catalyzed reaction at a lower temperature.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (anhydrous)

  • Magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous dichloromethane to the flask.

  • Cool the flask to 0°C using an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃, 1.0-1.2 eq) to the cold solvent with stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of the dienophile to the Lewis acid suspension at 0°C. Stir for 15-30 minutes.

  • Add freshly cracked cyclopentadiene (1.2-1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C or to slowly warm to room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Utility of the Bromo-Adduct

The resulting brominated cyclohexene adduct is a versatile synthetic intermediate. The bromine atom can be a precursor for a variety of subsequent transformations, including:

  • Elimination Reactions: Treatment with a base (e.g., DBU) can induce elimination of HBr to afford a cyclohexadiene derivative.[5]

  • Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Nucleophilic Substitution: The bromine can be displaced by a range of nucleophiles.

This downstream functionalization significantly expands the synthetic utility of the Diels-Alder reaction with this compound, providing a powerful pathway to complex molecular architectures.

References

Synthesis of heterocyclic compounds from methyl (Z)-3-bromoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of heterocyclic compounds from methyl (Z)-3-bromoacrylate, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the mechanistic basis for experimental choices and offering validated, step-by-step procedures.

Introduction: Methyl (Z)-3-bromoacrylate as a Versatile Synthon

Methyl (Z)-3-bromoacrylate is a highly valuable and versatile three-carbon (C3) building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites: an electrophilic β-carbon susceptible to nucleophilic attack, a vinyl bromide moiety suitable for cross-coupling reactions, and an α,β-unsaturated ester system that can act as a Michael acceptor or a dienophile in cycloaddition reactions.[1][2] The specific (Z)-configuration of the double bond can influence the stereochemical outcome of certain reactions, adding another layer of synthetic control. This guide explores its application in constructing a variety of medicinally important heterocyclic scaffolds, which are foundational structures in a vast number of pharmaceutical agents.[3][4][5][6]

Synthesis of Six-Membered Heterocycles: Pyrimidines and Pyridines

The construction of six-membered rings often involves condensation reactions where methyl (Z)-3-bromoacrylate provides a three-carbon fragment that cyclizes with a complementary three-atom component.

Pyrimidine Derivatives via [3+3] Annulation

Pyrimidines are a cornerstone of many biologically active compounds, including nucleic acids and numerous drugs.[7][8][9] A common and effective strategy for their synthesis is the condensation of a 1,3-dicarbonyl equivalent with a dinucleophile like an amidine, urea, or thiourea.[7] Methyl (Z)-3-bromoacrylate serves as a synthetic equivalent of a β-formyl acrylic ester, reacting with N-C-N fragments to form the pyrimidine core.

The reaction typically proceeds through a sequence of Michael addition, intermolecular nucleophilic substitution, and subsequent aromatization. First, one nitrogen of the dinucleophile (e.g., amidine) attacks the electrophilic β-carbon of the acrylate in a Michael-type addition. This is followed by an intramolecular cyclization where the second nitrogen atom displaces the bromide ion. The resulting dihydropyrimidine intermediate then undergoes oxidation or elimination to yield the aromatic pyrimidine ring. The choice of base is critical; it serves to deprotonate the nucleophile and neutralize the HBr formed, driving the reaction forward.

Caption: General experimental workflow for pyrimidine synthesis.

This protocol describes a representative synthesis using benzamidine as the dinucleophile.

Materials:

  • Methyl (Z)-3-bromoacrylate

  • Benzamidine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0°C, add benzamidine hydrochloride (1.0 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Re-cool the mixture to 0°C and add a solution of methyl (Z)-3-bromoacrylate (1.1 eq.) in anhydrous THF dropwise over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Pyridine Derivatives

The synthesis of pyridines can be achieved through various methods, including annulation strategies where methyl (Z)-3-bromoacrylate can act as a C3 synthon.[10] For instance, in a Hantzsch-like synthesis, it can react with an enamine and an ammonia source.

This protocol outlines a [3+3] cycloaddition approach for synthesizing functionalized pyridines.

Materials:

  • Methyl (Z)-3-bromoacrylate

  • (Z)-Ethyl 3-aminobut-2-enoate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl (Z)-3-bromoacrylate (1.0 eq.), (Z)-ethyl 3-aminobut-2-enoate (1.0 eq.), and ammonium acetate (1.5 eq.) in ethanol.[11]

  • Heat the mixture to reflux for 24 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the target pyridine derivative.

EntryDinucleophile/EnamineProduct ClassTypical Yield (%)
1Benzamidine2-Arylpyrimidine65-80
2UreaPyrimidin-2-one50-70
3ThioureaPyrimidine-2-thione60-75
4Ethyl 3-aminocrotonatePyridine45-60

Synthesis of Five-Membered Heterocycles: Thiazoles and Oxazoles

Five-membered heterocycles are prevalent in pharmaceuticals, often acting as bioisosteres for other functional groups.[12][13] The synthesis of thiazoles and oxazoles from methyl (Z)-3-bromoacrylate typically follows the Hantzsch synthesis principle, involving the reaction of an α-halocarbonyl equivalent with a thioamide or an amide, respectively.

Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.[12][14][15] In this context, methyl (Z)-3-bromoacrylate provides the C2-C3 fragment of the ring, reacting with a thioamide which supplies the S, C, and N atoms.

Hantzsch Thiazole Synthesis acrylate Methyl (Z)-3-bromoacrylate intermediate1 Nucleophilic Attack (S on β-Carbon) acrylate->intermediate1 thioamide Thioamide (R-CSNH2) thioamide->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 + HBr intermediate3 Cyclization (N attacks C=O) intermediate2->intermediate3 intermediate4 Hemiaminal-like Intermediate intermediate3->intermediate4 intermediate5 Dehydration intermediate4->intermediate5 - H2O product Substituted Thiazole intermediate5->product

Caption: Mechanistic pathway for Hantzsch thiazole synthesis.

Materials:

  • Methyl (Z)-3-bromoacrylate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve methyl (Z)-3-bromoacrylate (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.

  • Heat the mixture to reflux for 4 hours. The formation of a precipitate is often observed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield methyl 2-amino-1,3-thiazole-5-carboxylate. Further purification can be achieved by recrystallization if necessary.

Oxazole Derivatives

Similar to thiazole synthesis, oxazoles can be prepared via the Robinson-Gabriel synthesis or related condensations.[16][17][18][19] Here, an amide reacts with the α-bromo-β-ketoester equivalent provided by methyl (Z)-3-bromoacrylate. The reaction requires dehydrating conditions to facilitate the final aromatization step.

Materials:

  • Methyl (Z)-3-bromoacrylate

  • Acetamide

  • Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)

  • Toluene or Xylene

Procedure:

  • In a flask equipped with a reflux condenser and a drying tube, combine methyl (Z)-3-bromoacrylate (1.0 eq.) and acetamide (1.5 eq.).

  • Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) (0.5 eq.) or use polyphosphoric acid as the solvent/catalyst.

  • Heat the mixture at 120-140°C for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH of 8-9.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

EntryReagentHeterocycleDehydrating Agent/ConditionsTypical Yield (%)
1Thiourea2-AminothiazoleReflux in Ethanol70-85
2Thiobenzamide2-PhenylthiazoleReflux in Ethanol65-80
3Acetamide2-MethyloxazoleP₂O₅, Heat40-55
4Benzamide2-PhenyloxazolePPA, Heat45-60

Conclusion and Future Outlook

Methyl (Z)-3-bromoacrylate has proven to be an exceptionally useful and versatile substrate for the synthesis of a wide array of heterocyclic compounds.[20][21][22] Its inherent reactivity allows for the construction of substituted pyridines, pyrimidines, thiazoles, and oxazoles through well-established and reliable synthetic methodologies. The protocols detailed herein provide a foundation for researchers to access these important scaffolds. Future work in this area will likely focus on developing asymmetric syntheses, expanding the substrate scope through novel catalytic methods like C-H activation and photoredox catalysis, and applying these building blocks to the synthesis of complex natural products and new pharmaceutical candidates.[3]

References

The Stereoretentive Pathway: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of (Z)-3-Bromoacrylates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. The stereoselective synthesis of trisubstituted alkenes, in particular, represents a significant challenge and a vital objective, as these motifs are integral to a vast array of pharmaceuticals and biologically active compounds. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of (Z)-3-bromoacrylates, a key building block for the stereodefined synthesis of valuable trisubstituted alkenes.

A central challenge in the cross-coupling of vinyl halides is the potential for isomerization of the double bond geometry. This guide will focus on strategies and protocols that ensure the retention of the (Z)-configuration of the starting 3-bromoacrylate, a critical factor in preserving the intended biological activity and molecular structure of the target compound.

The Crux of the Matter: Understanding Stereoretention

The palladium-catalyzed cross-coupling of vinyl halides, such as (Z)-3-bromoacrylates, generally proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck coupling), and reductive elimination. The stereochemical integrity of the double bond is primarily determined during the oxidative addition and reductive elimination steps. While these reactions are often expected to retain the original olefin geometry, Z-to-E isomerization can be a significant side reaction.

The choice of palladium catalyst and, more critically, the ancillary ligand plays a pivotal role in dictating the stereochemical outcome.[1] Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting reductive elimination from the palladium(II) intermediate without isomerization, thus preserving the (Z)-geometry of the acrylate backbone.

Key Palladium-Catalyzed Cross-Coupling Reactions of (Z)-3-Bromoacrylates

This section details the application of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira—for the functionalization of (Z)-3-bromoacrylates. Each reaction offers a unique avenue for introducing diverse substituents while maintaining the crucial (Z)-stereochemistry.

Suzuki-Miyaura Coupling: Forging Aryl- and Heteroaryl-Acrylate Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides. Its tolerance of a wide range of functional groups makes it particularly suitable for complex molecule synthesis in drug discovery.[2]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The selection of the palladium source and ligand is the most critical parameter for ensuring stereoretention. While various palladium sources can be used, the ligand dictates the stability and reactivity of the catalytic species. For (Z)-vinyl halides, ligands that are both bulky and electron-donating are preferred. As demonstrated by Lipshutz and colleagues, Pd(P(o-Tol)₃)₂ is an excellent choice for minimizing Z-to-E isomerization.[1] The steric bulk of the tri(o-tolyl)phosphine ligand accelerates the reductive elimination step, which is faster than the competing isomerization pathways.

  • Base and Solvent: The choice of base and solvent system is also crucial. A moderately weak base is often sufficient to facilitate the transmetalation step without causing epimerization or other side reactions. The solvent system should be capable of dissolving both the organic and inorganic reagents.

Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling of Ethyl (Z)-3-bromoacrylate with 4-methoxyphenylboronic acid

Reagents and Materials:

  • Ethyl (Z)-3-bromoacrylate

  • 4-Methoxyphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(o-Tol)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • To this solution, add ethyl (Z)-3-bromoacrylate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add degassed water (0.5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (Z)-3-(4-methoxyphenyl)acrylate.

Mizoroki-Heck Reaction: Introducing Alkenyl Substituents

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[3] In the context of (Z)-3-bromoacrylates, this reaction allows for the introduction of a new alkenyl group, leading to the formation of substituted dienes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of ligand is crucial for stereoretention. Bulky phosphine ligands are often employed to promote the desired catalytic cycle and suppress isomerization.

  • Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is commonly used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used to ensure the solubility of the palladium catalyst and the reagents.

Experimental Protocol: Stereoretentive Mizoroki-Heck Reaction of Methyl (Z)-3-bromoacrylate with Styrene

Reagents and Materials:

  • Methyl (Z)-3-bromoacrylate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve methyl (Z)-3-bromoacrylate (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-Tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 equiv.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl (Z)-5-phenyl-2,4-pentadienoate.

Sonogashira Coupling: Accessing Conjugated Enynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly valuable for synthesizing conjugated enynes, a structural motif present in many natural products and functional materials. The stereochemical information of the vinyl halide is retained in the final product.[4]

Causality Behind Experimental Choices:

  • Dual Catalysis: The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and regenerate the active catalyst.

  • Solvent: Aprotic solvents like THF or DMF are commonly used.

Experimental Protocol: Stereoretentive Sonogashira Coupling of Butyl (Z)-3-bromoacrylate with Phenylacetylene

Reagents and Materials:

  • Butyl (Z)-3-bromoacrylate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of butyl (Z)-3-bromoacrylate (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Add triethylamine (2.0 mmol, 2.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) sequentially.

  • Stir the reaction mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain butyl (Z)-5-phenyl-2-en-4-ynoate.

Data Presentation and Visualization

Table 1: Summary of Optimized Conditions for Stereoretentive Cross-Coupling of (Z)-3-Bromoacrylates

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Stereoretention
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ / P(o-Tol)₃K₃PO₄Dioxane/H₂O8075-95>98% (Z)
Mizoroki-Heck Alkene (Styrene)Pd(OAc)₂ / P(o-Tol)₃Et₃NDMF10060-80>95% (Z)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT80-95>99% (Z)

Diagrams:

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Z)-R-Br Pd0->OA PdII (Z)-R-Pd(II)L₂(Br) OA->PdII Transmetalation Transmetalation R'-B(OR)₂ / Base PdII->Transmetalation PdII_R (Z)-R-Pd(II)L₂(R') Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product_S (Z)-R-R' RE->Product_S

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Cycle cluster_heck Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Z)-R-Br Pd0->OA PdII (Z)-R-Pd(II)L₂(Br) OA->PdII Coordination Alkene Coordination PdII->Coordination PdII_Alkene π-Complex Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Intermediate σ-Alkylpalladium(II) Insertion->PdII_Intermediate PdII_Alkene->Insertion Beta_Hydride β-Hydride Elimination PdII_Intermediate->Beta_Hydride Product_H Product Beta_Hydride->Product_H HPd H-Pd(II)L₂(Br) Beta_Hydride->HPd Base_Elim Base HPd->Base_Elim Base_Elim->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira_Cycle cluster_sonogashira Sonogashira Catalytic Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Z)-R-Br Pd0->OA PdII (Z)-R-Pd(II)L₂(Br) OA->PdII Transmetalation_S Transmetalation Cu-C≡C-R' PdII->Transmetalation_S PdII_Alkyne (Z)-R-Pd(II)L₂(C≡C-R') Transmetalation_S->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Catalyst Regeneration Product_So (Z)-R-C≡C-R' RE->Product_So Alkyne H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide CuI, Base CuI CuI Base Base Cu_Acetylide->Transmetalation_S

Caption: Generalized catalytic cycle for the Sonogashira reaction.

Applications in Drug Development

The stereochemically defined trisubstituted acrylates synthesized via these methods are valuable precursors for a range of pharmaceutical agents. The acrylate moiety can serve as a Michael acceptor, a precursor for more complex functionalities, or as a key structural element for binding to biological targets. For instance, compounds bearing the acrylate scaffold have been investigated as anticancer agents.[3] The ability to control the (Z)-geometry is critical, as different stereoisomers can exhibit vastly different biological activities.

The methodologies described herein provide reliable and stereocontrolled access to these important building blocks, thereby accelerating the drug discovery and development process.[5]

Conclusion

Palladium-catalyzed cross-coupling reactions of (Z)-3-bromoacrylates offer a powerful and versatile platform for the stereoselective synthesis of trisubstituted alkenes. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and excellent stereoretention for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. The protocols and insights provided in this application note are intended to empower scientists in academia and industry to leverage these powerful transformations in their pursuit of novel therapeutics and functional materials.

References

Application Notes and Protocols for the Stille Coupling of (Z)-3-Bromopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Stille Coupling in Modern Synthesis

The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Discovered by John K. Stille, its remarkable tolerance for a wide array of functional groups, such as esters, amides, and ketones, obviates the need for extensive protecting group strategies, streamlining complex synthetic pathways.[3][4] This reaction is particularly adept at forming carbon-carbon bonds between sp²-hybridized centers, making it an invaluable tool for the stereospecific synthesis of complex molecules, including natural products and pharmaceuticals.[1][3]

This guide provides a detailed experimental procedure for the Stille coupling of (Z)-3-Bromopropenoic acid methyl ester with an organostannane. We will delve into the mechanistic underpinnings of the reaction to rationalize the experimental design, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals. The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Safety First: Handling Organotin Reagents

A critical prerequisite for conducting the Stille coupling is a thorough understanding of the hazards associated with organotin compounds. These reagents are highly toxic, capable of being absorbed through the skin and respiratory tract, and can affect the central nervous system.[5] Tributyltin and trimethyltin compounds, commonly used in Stille reactions, are particularly hazardous.[5]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations involving organotin compounds must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and splash goggles at all times.

  • Waste Disposal: All organotin-contaminated waste, including glassware, needles, and solvents, must be segregated and disposed of according to institutional and environmental regulations.

  • Spill Management: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup, ensuring proper PPE is worn. Respiratory protection may be necessary for large spills in confined spaces.[5]

  • Decontamination: Upon completion of the experiment, thoroughly decontaminate all surfaces and glassware. A potassium fluoride (KF) solution can be used to quench residual organotin reagents, forming insoluble and less toxic organotin fluorides.[6]

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Stille coupling proceeds through a catalytic cycle involving a palladium(0) species.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organic halide (in this case, this compound), forming a Pd(II) intermediate.[7][8]

  • Transmetalation: The organostannane then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[2]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n PdII_intermediate R-Pd(II)L_n-X Pd0->PdII_intermediate Oxidative Addition (R-X) PdII_transmetalated R-Pd(II)L_n-R' PdII_intermediate->PdII_transmetalated Transmetalation (R'-SnR''_3) PdII_transmetalated->Pd0 Reductive Elimination (R-R') Product Coupled Product (R-R') PdII_transmetalated->Product RX (Z)-3-Bromopropenoic acid methyl ester (R-X) RX->PdII_intermediate R_Sn Organostannane (R'-SnR''_3) R_Sn->PdII_transmetalated

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general framework. The specific organostannane, catalyst, ligand, and solvent may require optimization depending on the desired product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molarity/ConcentrationNotes
This compound3195-82-0165.00NeatThe starting vinyl bromide. Ensure high isomeric purity.
Organostannane (e.g., Vinyltributyltin)7486-35-3317.10NeatThe coupling partner. Other organostannanes can be used. Handle with extreme caution.[5]
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.561-5 mol%A common Pd(0) catalyst. Other catalysts like Pd₂(dba)₃ can also be used.[7]
Ligand (e.g., Triphenylphosphine)603-35-0262.292-10 mol%Often used in conjunction with Pd(0) sources that are not pre-ligated.
Solvent (e.g., Anhydrous DMF or Toluene)68-12-273.09AnhydrousThe choice of solvent can significantly impact the reaction rate and outcome.[1]
Additive (e.g., Copper(I) Iodide, CuI)7681-65-4190.4510-20 mol%Can accelerate the rate of transmetalation, especially with less reactive organostannanes.[9]
Inert GasN/AN/AHigh PurityNitrogen or Argon to maintain an inert atmosphere.
Saturated Aqueous Potassium Fluoride (KF)7789-23-358.10SaturatedFor quenching the reaction and removing tin byproducts.[6]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and, if necessary, the ligand (e.g., PPh₃, 0.1 eq) and any additives (e.g., CuI, 0.1 eq).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, to make a ~0.1 M solution with respect to the limiting reagent) via syringe.

    • Add this compound (1.0 eq) via syringe.

    • Add the organostannane (1.1-1.2 eq) dropwise via syringe. A slight excess of the organostannane is typically used to ensure complete consumption of the bromide.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.[4] The optimal temperature will depend on the reactivity of the coupling partners.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • To remove the toxic organotin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[6] Stir vigorously for at least one hour. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of celite to remove the precipitate.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[8]

Expected Results and Troubleshooting

Upon successful execution of this protocol, the desired coupled product should be obtained in good to excellent yield. The stereochemistry of the (Z)-alkene is generally retained under standard Stille coupling conditions.[7]

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the reaction was set up under strictly inert conditions. Use a freshly opened bottle of catalyst or a glovebox.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Poorly reactive organostannaneAdd a co-catalytic amount of CuI to accelerate transmetalation.[9]
Formation of Homocoupled Presence of oxygenImprove the degassing of the solvent and ensure a good inert atmosphere throughout the reaction.
Product
Difficulty in Removing Tin Insufficient quenchingIncrease the stirring time with the KF solution. Alternatively, treat the crude product with a solution of iodine in an organic solvent to convert the residual organotin to the corresponding iodide, which can be more easily removed by chromatography.
Byproducts

Conclusion

The Stille coupling of this compound is a robust and versatile method for the synthesis of more complex molecular architectures. By understanding the underlying mechanism and adhering to strict safety protocols for handling organotin reagents, researchers can effectively leverage this powerful reaction. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of the Stille coupling in a research and development setting.

References

Application Notes & Protocols: Polymerization Techniques for Methyl (Z)-3-bromoacrylate Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Polymerizing Methyl (Z)-3-bromoacrylate

Methyl (Z)-3-bromoacrylate is a functionalized monomer holding significant potential for the synthesis of advanced polymers. The presence of a bromine atom directly on the vinyl backbone, coupled with the electron-withdrawing ester group, creates a unique electronic environment. This structure allows the resulting polymer to serve as a versatile platform for post-polymerization modification via nucleophilic substitution of the bromine atom, enabling the introduction of a wide array of functional groups. Applications could range from drug delivery systems, where the polymer backbone can be functionalized with targeting ligands or therapeutic agents, to advanced coatings and functional materials.

However, these same structural features present considerable challenges for polymerization. The C-Br bond and the conjugated system influence monomer reactivity and can introduce undesirable side reactions in conventional polymerization pathways. This guide provides a detailed analysis of suitable polymerization techniques, focusing on methods that offer control over polymer architecture while mitigating potential side reactions. We will explore the rationale behind selecting a specific technique, provide detailed experimental protocols, and discuss the expected outcomes and necessary characterization.

Section 1: Mechanistic Considerations for Polymerizing a β-Haloacrylate

The polymerization behavior of methyl (Z)-3-bromoacrylate is dominated by the presence of the bromine atom at the β-position of the acrylate system. This substituent imparts properties that diverge significantly from standard acrylate or methacrylate monomers.

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which reduces the electron density of the C=C double bond. This makes the monomer more electrophilic. In radical polymerization, this can affect the rates of propagation and termination. In ionic polymerization, this electrophilicity has profound consequences.

  • Steric Hindrance: The bromine atom introduces steric bulk near the reactive double bond, which can hinder the approach of initiators and propagating chain ends.

  • Potential for Side Reactions: The C-Br bond is a potential leaving group, especially when subjected to nucleophilic attack. This is a critical consideration for anionic polymerization, where the propagating chain end is a strong nucleophile.

Given these factors, achieving well-defined polymers (i.e., controlled molecular weight and low polydispersity) requires a careful selection of the polymerization technique. While conventional free-radical polymerization is feasible, it offers poor control. Anionic polymerization is mechanistically problematic. Therefore, Controlled Radical Polymerization (CRP) techniques emerge as the most promising strategies.

Section 2: Recommended Technique: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile form of CRP that is tolerant of a wide variety of functional groups, making it exceptionally well-suited for a challenging monomer like methyl (Z)-3-bromoacrylate.[1][2] The mechanism relies on a chain transfer agent (CTA) to mediate the polymerization, providing a "living" character with minimal termination events.[3]

Causality: We recommend RAFT over other CRP methods like Atom Transfer Radical Polymerization (ATRP) because it avoids the use of a metal catalyst. The C-Br bond on the monomer could potentially interact with or poison a metal catalyst system in ATRP, leading to loss of control. RAFT is generally more robust for highly functional or potentially problematic monomers.[1]

Proposed RAFT Polymerization Mechanism

The RAFT process for methyl (Z)-3-bromoacrylate involves the standard initiation, reversible chain transfer, reinitiation, and equilibration steps, leading to a controlled growth of polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibria I Initiator (I) R_rad Primary Radical (R•) I->R_rad Heat (Δ) P1_rad Propagating Radical (P₁•) R_rad->P1_rad + M M Monomer (M) Pn_rad Propagating Radical (Pₙ•) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA CTA RAFT Agent Z-C(=S)S-R CTA->Intermediate Dormant Dormant Species Pₙ-S-C(=S)Z Intermediate->Dormant - R• Dormant->Pn_rad + M (Propagation) R_rad_cta Leaving Group Radical (R•) R_rad_cta->Intermediate Anionic_Side_Reactions cluster_main Potential Side Reactions in Anionic Polymerization Initiator Initiator (e.g., R⁻Li⁺) Monomer Methyl (Z)-3-bromoacrylate Initiator->Monomer Initiation Propagating Propagating Anion (Pₙ⁻) Monomer->Propagating Desired Desired Propagation (Chain Growth) Propagating->Desired Side1 Side Reaction 1: Nucleophilic Attack on C-Br Propagating->Side1 Side2 Side Reaction 2: Elimination of HBr Propagating->Side2 Desired->Propagating + Monomer Termination Chain Termination Side1->Termination Degradation Monomer/Polymer Degradation Side2->Degradation Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Information Obtained Start Polymerization Reaction Precipitate Precipitation & Purification Start->Precipitate Dry Drying under Vacuum Precipitate->Dry Polymer Purified Polymer Dry->Polymer NMR ¹H and ¹³C NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography (GPC/SEC) Polymer->GPC FTIR FTIR Spectroscopy Polymer->FTIR DSC Differential Scanning Calorimetry (DSC) Polymer->DSC NMR_info • Polymer Structure Confirmation • Monomer Conversion • End-Group Analysis NMR->NMR_info GPC_info • Number-Average MW (Mn) • Weight-Average MW (Mw) • Polydispersity (Đ = Mw/Mn) GPC->GPC_info FTIR_info • Confirmation of Functional Groups  (C=O, C-Br) FTIR->FTIR_info DSC_info • Glass Transition Temp. (Tg) DSC->DSC_info

References

Asymmetric synthesis using (Z)-3-Bromopropenoic acid methyl ester as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Asymmetric Synthesis Using (Z)-3-Bromopropenoic Acid Methyl Ester as a Chiral Building Block

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, where stereochemistry dictates biological activity.[1] Chiral building blocks are fundamental tools in this endeavor, enabling the efficient and predictable construction of complex molecular architectures.[2][] This application note details the utility of this compound, a versatile and highly functionalized C3 synthon, in asymmetric synthesis. Its unique combination of a Z-configured alkene, an activating ester group, and a synthetically labile bromine atom makes it an exceptional substrate for stereocontrolled transformations. We present detailed protocols and mechanistic insights for its application in organocatalytic asymmetric Michael additions and Lewis acid-catalyzed [3+2] cycloadditions, demonstrating its power in generating molecules with multiple, well-defined stereocenters.

Introduction: The Strategic Value of this compound

This compound is a powerful electrophilic building block in asymmetric synthesis. Its reactivity is governed by three key structural features:

  • α,β-Unsaturated Ester: The electron-withdrawing methyl ester group activates the alkene for nucleophilic attack, primarily at the β-position (Michael addition).

  • Z-Alkene Geometry: The cis-configuration of the substituents is crucial for transferring stereochemical information during cyclic transition states, particularly in cycloaddition reactions.

  • Vinyl Bromide: The bromine atom serves as a handle for subsequent functionalization (e.g., cross-coupling reactions) or can act as a leaving group, influencing the reaction pathway.

This combination allows for the creation of chiral molecules that are difficult to access through other means. The protocols outlined below focus on two of its most powerful applications: the construction of acyclic stereocenters via Michael addition and the synthesis of heterocyclic scaffolds through cycloaddition.

Application I: Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition is a premier C-C bond-forming reaction, and the use of small-molecule organic catalysts has revolutionized this field by offering a green and efficient alternative to metal-based systems.[4][5] In this context, this compound serves as an excellent Michael acceptor. Bifunctional organocatalysts, such as those based on a thiourea scaffold derived from cinchona alkaloids, are particularly effective.[4] These catalysts possess both a hydrogen-bond donating moiety (the thiourea) and a Lewis basic site (e.g., a quinuclidine nitrogen), allowing them to simultaneously activate the electrophile and the nucleophile.[6]

Mechanism of Action: Dual Activation

The prevailing mechanism involves the thiourea group activating the ester of the this compound via hydrogen bonding, increasing its electrophilicity. Concurrently, the basic amine site deprotonates the pronucleophile (e.g., a malonate or β-ketoester), generating a nucleophilic enolate. The chiral scaffold holds these two activated species in a specific spatial orientation, forcing the enolate to attack one enantiotopic face of the alkene, thus inducing high stereoselectivity.

Visualization: Catalytic Cycle

Michael_Addition_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Thiourea Catalyst Activated_Complex Dual Activated Complex Catalyst->Activated_Complex + Nucleophile Nucleophile Pronucleophile (e.g., Malonate) Adduct_Complex Catalyst-Product Complex Activated_Complex->Adduct_Complex C-C Bond Formation Acceptor (Z)-3-Bromopropenoic acid methyl ester Acceptor->Activated_Complex Adduct_Complex->Catalyst Regeneration Product Chiral Adduct Adduct_Complex->Product Release

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.

Protocol: Asymmetric Michael Addition of Diethyl Malonate

This protocol describes a representative procedure for the enantioselective addition of diethyl malonate to this compound.

Materials & Equipment:

  • This compound (CAS: 6214-22-8)[7]

  • Diethyl malonate

  • (9S)-9-Amino-9-deoxy-epi-cinchonidine-derived thiourea catalyst

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Standard oven-dried glassware, magnetic stirrer, inert atmosphere setup (Argon or N₂), TLC plates, silica gel for chromatography.

Procedure:

  • To an oven-dried 10 mL round-bottom flask under an argon atmosphere, add the thiourea catalyst (e.g., 0.02 mmol, 10 mol%).

  • Add anhydrous DCM (2.0 mL) and stir until the catalyst dissolves.

  • Add diethyl malonate (0.3 mmol, 1.5 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (0.2 mmol, 1.0 equiv.) dropwise via syringe.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Summary: Representative Results
NucleophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
Diethyl Malonate10DCM09295
Dibenzyl Malonate10Toluene-208997
Ethyl 2-oxocyclopentane-1-carboxylate15CHCl₃08591 (dr >20:1)
Dimethyl Malonate10Toluene-209596

Application II: Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals.[8][9] this compound functions as a highly reactive dipolarophile in these transformations. When reacted with 1,3-dipoles like nitrones, it leads to the formation of isoxazolidine rings with up to three contiguous stereocenters. The stereochemical outcome is dictated by the Z-geometry of the alkene and the facial selectivity imposed by a chiral catalyst.[9][10]

Rationale for Stereocontrol

In a typical asymmetric variant, a chiral Lewis acid coordinates to the 1,3-dipole (e.g., a nitrone). This coordination serves two purposes: it activates the dipole for reaction and creates a sterically defined chiral environment. The incoming this compound can only approach from the less hindered face of the dipole-catalyst complex. This controlled trajectory, combined with the inherent stereochemistry of the alkene, leads to the formation of a single major diastereomer with high enantiopurity. The reaction is highly stereospecific, meaning the Z-geometry of the starting material directly translates to a cis-relationship between the C4 and C5 substituents in the isoxazolidine product.[11]

Visualization: Experimental Workflow

Cycloaddition_Workflow Start Start: Oven-Dried Flask (Inert Atmosphere) Add_Catalyst 1. Add Chiral Ligand & Metal Precursor (e.g., Cu(OTf)₂) Start->Add_Catalyst Stir_Catalyst 2. Stir in Anhydrous Solvent to Form Chiral Lewis Acid Add_Catalyst->Stir_Catalyst Add_Dipole 3. Add Nitrone (1,3-Dipole) Stir_Catalyst->Add_Dipole Cool 4. Cool Reaction (e.g., to -78 °C) Add_Dipole->Cool Add_Acceptor 5. Add (Z)-3-Bromopropenoic acid methyl ester Cool->Add_Acceptor React 6. Stir and Monitor by TLC Add_Acceptor->React Workup 7. Aqueous Workup & Extraction React->Workup Purify 8. Column Chromatography Workup->Purify Analyze 9. Characterization (NMR, HPLC for ee/dr) Purify->Analyze End Finish: Enantioenriched Isoxazolidine Analyze->End

Caption: Step-by-step workflow for a typical asymmetric [3+2] cycloaddition protocol.

Protocol: Asymmetric [3+2] Cycloaddition with a Nitrone

This protocol outlines a general procedure for the copper-catalyzed asymmetric cycloaddition between N-benzyl-C-phenylnitrone and this compound.

Materials & Equipment:

  • This compound (CAS: 6214-22-8)[7]

  • N-benzyl-C-phenylnitrone

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., Ph-BOX)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Standard oven-dried glassware, inert atmosphere setup, low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • In an oven-dried Schlenk flask under argon, add Cu(OTf)₂ (0.025 mmol, 10 mol%) and the chiral BOX ligand (0.0275 mmol, 11 mol%).

  • Add activated 4 Å molecular sieves (~100 mg).

  • Add anhydrous DCM (2.0 mL) and stir the resulting suspension at room temperature for 1 hour to pre-form the catalyst complex.

  • Add the nitrone (0.25 mmol, 1.0 equiv.) to the flask.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of this compound (0.3 mmol, 1.2 equiv.) in DCM (0.5 mL).

  • Stir the reaction at -78 °C for 24-48 hours, monitoring by TLC.

  • Once complete, quench the reaction by adding 5 mL of water and allow it to warm to room temperature.

  • Filter the mixture through a pad of Celite to remove solids.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired isoxazolidine.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC.

Data Summary: Representative Results
1,3-DipoleLigandTemp (°C)Yield (%)dree (%)
N-benzyl-C-phenylnitronePh-BOX-7888>20:198
N-methyl-C-phenylnitroneiPr-BOX-789119:196
N-benzyl-C-(4-methoxyphenyl)nitronePh-BOX-7885>20:199
N-benzyl-C-(4-nitrophenyl)nitronePh-BOX-6093>20:197

Conclusion

This compound is a highly effective and versatile chiral building block for modern asymmetric synthesis. Its well-defined stereochemistry and electronic properties make it an ideal substrate for creating complex acyclic and heterocyclic structures with high levels of stereocontrol. The protocols detailed herein for organocatalytic Michael additions and Lewis acid-catalyzed [3+2] cycloadditions provide reliable and reproducible methods for accessing valuable chiral intermediates. These methods are broadly applicable and serve as a foundation for researchers in drug discovery and synthetic chemistry to build molecular complexity from a simple, commercially available starting material.

References

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (Z)-3-Bromopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the isomerization of (Z)-3-Bromopropenoic acid methyl ester.

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic intermediate and seek to prevent its unwanted isomerization to the thermodynamically more stable E-isomer. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic knowledge into a practical troubleshooting and preventative guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: I've just received a new batch of this compound, but my initial ¹H NMR analysis shows the presence of the E-isomer. What could be the cause?

The presence of the E-isomer upon receipt is typically due to the inherent thermodynamic instability of the Z-configuration. The E-isomer is generally more stable for α,β-unsaturated esters because it minimizes steric hindrance between substituents on the double bond.[1][2] Isomerization can be inadvertently triggered during synthesis, purification, or even transit if the compound is exposed to common catalysts such as heat, light (UV), or trace amounts of acid or base.[3][4][5]

Q2: What is the primary driving force for the Z-to-E isomerization?

The fundamental driving force is thermodynamics. Alkenes increase in stability with greater substitution and prefer a configuration that minimizes steric strain.[1] In the case of 3-Bromopropenoic acid methyl ester, the trans (E) arrangement keeps the larger bromine atom and the methoxycarbonyl group on opposite sides of the double bond, which is a lower energy state compared to the cis (Z) arrangement where they are on the same side.[2]

Q3: Is it possible to reverse the isomerization and convert the unwanted E-isomer back to the Z-form?

Yes, E-to-Z isomerization is synthetically achievable, most commonly through photocatalytic methods.[6][7][8] These techniques often use a photosensitizer and a specific wavelength of light to selectively excite the E-isomer and facilitate its conversion to the less stable Z-isomer.[9][10] However, these are active synthetic procedures that require specific setups. For preserving the integrity of your starting material, prevention is a far more practical and efficient strategy than reversal.

Q4: What is the most reliable method for monitoring the isomeric ratio (Z:E) of my sample?

Proton NMR (¹H NMR) spectroscopy is the most direct and widely used method. The vinyl protons of the Z and E isomers will have distinct chemical shifts and, more definitively, different coupling constants (J-values). For vicinal protons on a double bond, the J-value for a trans configuration is typically larger (around 12-18 Hz) than for a cis configuration (around 7-12 Hz). This allows for clear identification and quantification of each isomer.

Section 2: Troubleshooting Guide: Isomerization During Experimental Workflows

This guide helps diagnose and solve isomerization issues that arise during common laboratory procedures.

Problem: "My starting material was pure, but I observed significant isomerization to the E-isomer after my reaction workup."

  • Possible Cause 1: Acidic or Basic Conditions.

    • Diagnosis: Did your workup involve an acidic wash (e.g., 1M HCl) or a basic wash (e.g., sat. NaHCO₃)? Did you perform column chromatography on standard silica gel? Standard silica gel is inherently acidic and a common culprit for acid-catalyzed isomerization.[5][11]

    • Solution:

      • Neutralize Carefully: If an acid or base wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately follow with a wash using a neutral buffer or brine to remove residual acid/base.

      • Use Deactivated Silica: For chromatographic purification, use silica gel that has been deactivated. This can be achieved by preparing a slurry of the silica in your eluent system containing 1-2% of a non-nucleophilic base, such as triethylamine (Et₃N), before packing the column.

      • Consider Alternative Media: Alumina (neutral or basic) can be an alternative to silica gel, depending on the compatibility with your compound.

  • Possible Cause 2: Thermal Stress.

    • Diagnosis: Was the solvent removed under high heat on a rotary evaporator? Was the compound dried in a high-temperature oven? Heat provides the activation energy needed to overcome the rotational barrier of the C=C bond.

    • Solution:

      • Low-Temperature Evaporation: Remove solvents using a rotary evaporator with the water bath set to a low temperature (≤ 30°C) and use a high-quality vacuum pump to facilitate evaporation.

      • Avoid High-Heat Drying: Dry the purified compound under high vacuum at ambient temperature. Do not use a heated oven.

  • Possible Cause 3: Radical Formation.

    • Diagnosis: Was your reaction or workup exposed to air for prolonged periods? Did you use solvents (like ethers) that could contain peroxide impurities? Radical species can initiate isomerization.[12]

    • Solution:

      • Use Degassed Solvents: Degas all solvents before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

      • Check for Peroxides: Always test solvents like THF or diethyl ether for the presence of peroxides before use.

      • Maintain Inert Atmosphere: Conduct the workup under an inert atmosphere where possible, especially if the process is lengthy.

Section 3: Prophylactic Protocols to Prevent Isomerization

Adherence to these protocols will provide the highest likelihood of preserving the Z-configuration of your material.

Protocol 1: Recommended Storage and Handling

Proper storage is the first line of defense against isomerization.

Table 1: Optimal Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store at 0-8 °C.[13]Reduces the thermal energy available, minimizing the rate of thermal isomerization.
Light Exposure Store in an amber or opaque vial, inside a dark cabinet or refrigerator.Prevents photochemical isomerization, a common pathway for Z/E conversion.[3][8]
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.Prevents oxidation and the formation of radical species that can catalyze isomerization.
Stabilizer Consider adding a radical inhibitor (e.g., 50-100 ppm of BHT or MeHQ).Scavenges trace radical impurities that may be present or form over time.[12][14]
Container Use a clean, dry glass vial with a PTFE-lined cap.Ensures no contaminants from the container leach into the material.
Protocol 2: General Reaction Setup for Maintaining Z-Configuration
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture and adsorbed acidic impurities.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of Argon or Nitrogen. Maintain this atmosphere throughout the reaction.

  • Solvent Preparation: Use anhydrous, degassed solvents.

  • Light Exclusion: Wrap the reaction flask and any addition funnels with aluminum foil to completely block light.

  • Temperature Control: Set up the reaction in a cooling bath (e.g., ice-water or cryocool) to maintain the lowest feasible temperature for your specific transformation.

  • Reagent Purity: Use reagents from trusted sources and ensure they are free from acidic or basic contaminants that could catalyze isomerization.

Protocol 3: Purification via Deactivated Silica Gel Chromatography
  • Prepare the Slurry: In a beaker, add your calculated amount of silica gel to the chosen eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine to constitute 1-2% of the total solvent volume. Stir gently to create a uniform slurry.

  • Pack the Column: Wet-pack the column with the prepared slurry.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of the triethylamine-containing eluent to ensure the entire stationary phase is neutralized.

  • Load and Elute: Load your sample and perform the chromatography as usual. The presence of the base in the mobile phase will maintain a non-acidic environment.

  • Product Isolation: After identifying and combining the correct fractions, remove the solvent and the volatile triethylamine under reduced pressure at low temperature (≤ 30°C).

Section 4: Understanding the Mechanisms of Isomerization

A foundational understanding of the isomerization pathways is key to rationally designing preventative measures. There are three primary mechanisms to consider.

  • Thermal Isomerization: This pathway involves the molecule gaining sufficient thermal energy (from heat) to overcome the rotational energy barrier of the carbon-carbon double bond. The pi-bond temporarily breaks, allowing rotation, and then reforms, with a high probability of yielding the more stable E-isomer.

  • Photochemical Isomerization: Absorption of a photon of light (typically UV) promotes an electron from the pi (π) bonding orbital to a pi-star (π*) antibonding orbital.[3][6] In this excited state, the bond order between the carbons is reduced, significantly lowering the barrier to rotation. The molecule can then relax back to the ground state as either the Z or E isomer.

  • Catalytic Isomerization: This is often the most problematic pathway in a laboratory setting as it can be triggered by trace impurities.

    • Acid-Catalysis: A proton (H⁺) can protonate the carbonyl oxygen of the ester. Resonance delocalization then places a partial positive charge on the beta-carbon, which reduces the double-bond character of the C=C bond, facilitating rotation.[11][15]

    • Radical Catalysis: A radical species can add to the double bond, creating a single bond around which rotation is free. Subsequent elimination of the radical can yield a mixture of Z and E isomers.

Visualization of Isomerization Pathways

The following diagram illustrates the energy landscape and the different pathways leading from the less stable Z-isomer to the more stable E-isomer.

Isomerization cluster_ground_state Ground State Energy cluster_transition cluster_excited Excited State Energy Z_Isomer (Z)-Isomer (Thermodynamically Less Stable) TS Transition State ‡ (Rotation about C-C single bond) Z_Isomer->TS Heat (Δ) High Energy Barrier Excited_State Excited State (π -> π) Z_Isomer->Excited_State Light (hν) E_Isomer (E)-Isomer (Thermodynamically More Stable) TS->E_Isomer Excited_State->E_Isomer Rotation & Relaxation Low Energy Barrier Catalyst Catalysts (H+, Radicals) Catalyst->TS Lowers Barrier

Caption: Isomerization pathways from Z to E isomer.

References

Technical Support Center: Optimizing Heck Reactions with Methyl (Z)-3-bromoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing Heck reactions, with a specific focus on the electron-deficient alkene, methyl (Z)-3-bromoacrylate. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Heck reaction experiments involving methyl (Z)-3-bromoacrylate.

Question 1: Why is my Heck reaction showing low or no conversion to the desired product?

Low to no product yield is a frequent issue in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is essential.[1]

Initial Checks:

  • Reagent Integrity: Ensure all reagents, including your aryl halide, methyl (Z)-3-bromoacrylate, solvent, and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst.[1] Solvents should be freshly distilled or from a reliable commercial source.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to air.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Catalyst and Ligand Considerations:

  • Catalyst Activity: The choice and handling of the palladium source are critical. If you are using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][2] Inefficient reduction will lead to poor or no conversion. Consider using a pre-activated Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or employing a more efficient precatalyst system.[1][2][3]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[3] For electron-deficient alkenes like acrylates, phosphine ligands are commonly used.[3] The choice of phosphine ligand can significantly impact the reaction outcome.

Question 2: I'm observing the formation of side products, such as the reduced arene or isomerized alkene. How can I minimize these?

The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired product.

  • Reductive Heck Products: The formation of a reduced arene (where the halide is replaced by a hydrogen) can occur as a side reaction. The extent of this side reaction can be influenced by the choice of base, solvent, temperature, and substrate.[4]

  • Alkene Isomerization: Double bond isomerization in the product can also be a problematic side reaction. This can be minimized by the addition of certain bases or silver salts, which facilitate the desired reductive elimination step to form the C-H bond.[5]

Question 3: My catalyst appears to be deactivating during the reaction. What are the causes and how can I prevent this?

Catalyst deactivation is a significant factor that can lead to incomplete reactions and low yields.

  • Palladium Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[6] This is a common issue when using ligand-free catalytic systems.[6][7]

  • Oxidative Deactivation: Exposure to oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Maintaining a strictly inert atmosphere is crucial to prevent this.[1]

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to catalyst deactivation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Heck reaction.

What is the catalytic cycle of the Heck reaction?

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[3][8][9] The reaction proceeds through a catalytic cycle involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[8][9]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-R bond.[8][9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.[5][8]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt.[5][8]

Heck_Catalytic_Cycle

How do I select the appropriate catalyst, ligand, base, and solvent for my reaction with methyl (Z)-3-bromoacrylate?

The choice of reaction components is crucial for a successful Heck reaction.

Catalyst and Ligand Selection

ComponentRecommendation for Methyl (Z)-3-bromoacrylateRationale
Palladium Source Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄[3][9]Pd(OAc)₂ and PdCl₂ are common and cost-effective Pd(II) precatalysts. Pd(PPh₃)₄ is a pre-activated Pd(0) catalyst.
Ligand Triphenylphosphine (PPh₃), BINAP, PHOX[3][9]Electron-donating phosphine ligands can increase the activity and stability of the catalyst.[4] Chiral ligands like BINAP can be used for asymmetric Heck reactions.[5][10]

Base and Solvent Selection

ComponentRecommendation for Methyl (Z)-3-bromoacrylateRationale
Base Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc)[3][9]The base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst.[11] The choice of base can influence the reaction rate and selectivity.
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)[4]Polar aprotic solvents are generally effective for Heck reactions. The choice of solvent can affect catalyst solubility and reaction temperature.
What are the key experimental parameters to optimize for improving the yield?

A systematic optimization of reaction parameters is often necessary to achieve high yields.

Troubleshooting_Workflow Start Low Yield in Heck Reaction CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckAtmosphere Ensure Strictly Inert Atmosphere CheckReagents->CheckAtmosphere OptimizeCatalyst Screen Palladium Source and Ligand CheckAtmosphere->OptimizeCatalyst OptimizeBaseSolvent Optimize Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent OptimizeTemp Adjust Reaction Temperature OptimizeBaseSolvent->OptimizeTemp HighYield High Yield Achieved OptimizeTemp->HighYield

Experimental Protocols

General Procedure for a Heck Reaction with Methyl (Z)-3-bromoacrylate

The following is a general starting point for your experiments. Optimization will likely be required.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv.), methyl (Z)-3-bromoacrylate (1.0-1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or GC/LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of (Z)-3-Bromopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (Z)-3-Bromopropenoic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key synthetic intermediate from complex reaction mixtures. We will delve into the causality behind common purification issues and provide field-proven protocols to ensure you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the primary impurities I should anticipate when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, several common byproducts and contaminants are frequently observed. Understanding these is the first step toward designing an effective purification strategy.

ImpurityCommon Origin / CauseRecommended Removal Strategy
(E)-3-Bromopropenoic acid methyl ester Isomerization during synthesis or purification, particularly under thermal stress or non-stereoselective reaction conditions.Fractional Distillation (if boiling points differ sufficiently) or Flash Column Chromatography.
Unreacted Starting Materials Incomplete reaction. Common examples include methyl acrylate, 3-bromopropionic acid, or methanol.[1][2]Aqueous workup (e.g., NaHCO₃ wash for acidic starting materials), followed by distillation or chromatography.[2]
Methyl Acrylate Polymer Spontaneous free-radical polymerization of the starting material, often initiated by heat or light.[1][3]The polymer is non-volatile and can be removed by distillation or filtration if it precipitates.
Di-brominated Products Over-bromination of the starting material or subsequent reaction of the product.Flash Column Chromatography is typically the most effective method.
Residual Acid Catalyst (e.g., HBr, H₂SO₄) Carryover from the esterification or hydrobromination step.[2]Neutralization with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.[2]
Solvent-Derived Byproducts Side reactions involving the brominating agent. For example, using acetyl bromide with methanol can generate methyl acetate as a byproduct.[4]Removal of this volatile impurity is best achieved through vacuum distillation.

Q2: How can I perform a rapid preliminary purity assessment of my crude product?

A2: Before committing to a large-scale purification, a quick assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. A common eluent system to start with is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[5] The desired product is moderately polar; an ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3-0.4.[5]

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum provides invaluable information. You can identify the characteristic vinyl protons of the (Z)-isomer and compare their integration to impurity signals. The coupling constant (J-value) between the vinyl protons is diagnostic for distinguishing between (Z) and (E) isomers.

Q3: My crude product is a dark brown or yellow oil. What does this signify and how should I proceed?

A3: A dark coloration often indicates the presence of polymeric material or degradation products.[1] This can be due to overheating the reaction or purification, or the absence of a polymerization inhibitor like hydroquinone.[1][3] You should proceed with an initial purification step designed to remove non-volatile impurities. Vacuum distillation is an excellent first choice, as the colored, high-molecular-weight species will remain in the distillation flask, allowing you to collect your more volatile ester as a clear, colorless distillate.

Q4: Should I choose vacuum distillation or flash column chromatography for my primary purification step?

A4: The choice depends on the nature of your primary impurities.

  • Choose Vacuum Distillation when: Your impurities have significantly different boiling points than your product. This method is excellent for removing non-volatile residues (polymers, salts) and highly volatile contaminants (residual solvents like ether or methyl acetate).[4][6] It is also more scalable for larger quantities.

  • Choose Flash Column Chromatography when: You need to separate compounds with similar boiling points but different polarities, such as the (Z) and (E) isomers or other closely related byproducts.[5] While highly effective, it can be more labor-intensive and may lead to yield loss if the product is sensitive to the stationary phase.[7]

Q5: Why is a wash with sodium bicarbonate (NaHCO₃) solution essential during the aqueous workup?

A5: The wash with a mild base like NaHCO₃ is a critical step to neutralize and remove any residual acidic components from the reaction mixture.[2] This includes any unreacted acidic starting materials (like 3-bromopropionic acid) or, more commonly, the acid catalyst (like HBr or H₂SO₄) used in the synthesis. The acid reacts with NaHCO₃ to form a water-soluble salt and carbon dioxide gas.[2] This salt is then partitioned into the aqueous layer and removed, preventing the acid from causing degradation or isomerization of your product during subsequent heating steps like distillation.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Problem: Poor or No Separation During Flash Column Chromatography
  • Possible Cause 1: Suboptimal Solvent System (Eluent). The polarity of your mobile phase is incorrect, causing all components to either stick to the column (too non-polar) or elute immediately with the solvent front (too polar).

    • Solution: Methodically optimize your eluent using TLC.[8] Aim for a solvent system that gives your target compound an Rf value between 0.3 and 0.4 for the best separation.[5] If your Rf is too high, decrease the eluent's polarity (add more hexane); if it's too low, increase the polarity (add more ethyl acetate).[5]

  • Possible Cause 2: Sample Decomposition on Silica Gel. α,β-unsaturated esters can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC, low recovery, and the appearance of new impurity spots after the column.

    • Solution: Deactivate the silica gel. You can do this by pre-treating the silica with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., hexane containing 1% Et₃N), and then using this same modified eluent for the chromatography.[7] Alternatively, using a different stationary phase like neutral alumina may be beneficial.

  • Possible Cause 3: Column Overloading or Poor Loading Technique. Loading too much crude material or loading it in a large volume of strong solvent will cause broad bands that cannot be resolved.

    • Solution: Use the "dry loading" method.[5] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band, maximizing separation efficiency.[5]

Problem: Product Polymerizes During Vacuum Distillation
  • Possible Cause: Thermal Instability and Radical Initiation. Acrylate esters are prone to polymerization at elevated temperatures.[1] The distillation process, even under vacuum, can provide enough thermal energy to initiate this process.

    • Solution:

      • Add a Polymerization Inhibitor: Before heating, add a small amount of an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the crude material in the distillation flask.[1][3] These compounds act as radical scavengers, preventing the chain polymerization reaction.

      • Ensure a Good Vacuum: Use a high-quality vacuum pump to lower the boiling point of your product as much as possible. This minimizes the required distillation temperature and reduces the risk of thermal polymerization.

      • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the liquid closely. Do not heat the flask excessively beyond the temperature required for a steady distillation rate.

Workflow Logic for Purification Method Selection

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3, Brine) crude->workup analysis Crude Purity Analysis (TLC, 1H NMR) workup->analysis decision Impurity Profile Assessment analysis->decision distill Vacuum Distillation decision->distill Impurities have very different B.P. chrom Flash Column Chromatography decision->chrom Isomers or impurities have similar B.P. final_analysis Final Purity Verification (NMR, GC-MS, HPLC) distill->final_analysis chrom->final_analysis product Pure (Z)-Ester final_analysis->product

Caption: Decision workflow for purification.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Always perform experiments with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Standard Aqueous Workup

This procedure is designed to remove acidic impurities and water-soluble components before primary purification.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to ensure a lower density than water and facilitate layer separation.

  • Wash the organic layer by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that forms. Continue until no more gas evolution is observed.[2] Drain the lower aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.[2] Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating the (Z)-ester from its (E)-isomer and other impurities of similar volatility.

  • TLC Optimization: First, determine the optimal mobile phase (eluent) using TLC as described in the FAQ section. A good starting point is Hexane:Ethyl Acetate (9:1). Adjust the ratio to achieve an Rf of ~0.3 for the product.[5]

  • Column Packing: Prepare a slurry of flash-grade silica gel in your chosen eluent. Pour the slurry into a glass column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles or cracks are present.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product from the workup in a minimal volume of dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column.[5]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Use gentle air pressure to maintain a steady flow rate.[5]

  • Fraction Analysis: Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate, develop it, and visualize the spots (e.g., under a UV lamp).

  • Isolation: Combine the fractions that contain only the pure (Z)-ester. Remove the solvent using a rotary evaporator to obtain the final purified product.

Troubleshooting Logic for Column Chromatography

G start Poor Separation on Column check_tlc Analyze TLC of Crude Mixture start->check_tlc rf_high Rf > 0.5 check_tlc->rf_high rf_low Rf < 0.2 check_tlc->rf_low streaking Spots are streaking or tailing check_tlc->streaking rf_ok Rf is good (0.3-0.4) check_tlc->rf_ok sol_less_polar Decrease Eluent Polarity (More Hexane) rf_high->sol_less_polar sol_more_polar Increase Eluent Polarity (More Ethyl Acetate) rf_low->sol_more_polar sol_deactivate Use Deactivated Silica or Add Et3N to Eluent streaking->sol_deactivate sol_loading Check Loading: Use Dry Loading Method, Reduce Sample Amount rf_ok->sol_loading

Caption: Troubleshooting poor column chromatography.

Section 4: Purity Verification

After purification, it is imperative to confirm the identity and purity of the final product. A combination of analytical techniques provides the most comprehensive assessment.

Analytical TechniquePurpose & Key Observations
¹H NMR Spectroscopy Structural Confirmation & Isomeric Purity. Confirms the presence of the methyl ester singlet, and the two vinyl protons. The key diagnostic is the coupling constant (J) between the vinyl protons; for the (Z)-isomer, this value is typically smaller than for the (E)-isomer. Purity can be estimated by integrating the product signals relative to any remaining impurity signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurity Detection & Identity. The GC chromatogram will show the retention time of your product, and the peak area can be used to calculate purity relative to other volatile components.[9] The mass spectrometer provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.[10]
High-Performance Liquid Chromatography (HPLC) Quantitative Purity Analysis. HPLC is a highly sensitive method for quantifying purity. An HPLC chromatogram will show a major peak for your product, and the area percentage of this peak is often reported as the purity level. It is particularly useful for detecting less volatile or thermally sensitive impurities that may not be observable by GC.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group Confirmation. The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and the C=C stretch of the alkene.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Methyl (Z)-3-bromoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the cross-coupling of methyl (Z)-3-bromoacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this electron-deficient substrate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Challenge of an Electron-Deficient Vinyl Bromide

Methyl (Z)-3-bromoacrylate is a valuable building block, but its electronic properties present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the acrylate group deactivates the C-Br bond towards oxidative addition, often the rate-limiting step in many catalytic cycles.[1] Consequently, finding the optimal catalyst loading is not merely about cost-efficiency; it's a critical parameter that dictates reaction success, influencing yield, selectivity, and the formation of impurities. This guide provides a systematic approach to troubleshooting and optimization.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of the methyl (Z)-3-bromoacrylate. My initial catalyst loading was 1 mol%. What is the first step?

A1: With a challenging, electron-deficient substrate, an initial loading of 1 mol% may be insufficient to overcome the high activation barrier for oxidative addition.

  • Immediate Action: For initial screening of a difficult reaction, increasing the catalyst loading to a higher range, such as 2-5 mol%, is a pragmatic step to achieve conversion.[2] Low catalyst loadings are best reserved for reactions that have already been proven and are being optimized for scale-up.[2]

  • Causality: The concentration of the active Pd(0) species is directly proportional to the precatalyst loading. For a slow oxidative addition step, increasing the catalyst concentration can accelerate the overall reaction rate sufficiently to observe product formation.

  • Secondary Check: Before increasing the loading, verify the quality of your catalyst and ligands. Palladium precatalysts, especially those in the Pd(0) state like Pd(PPh₃)₄, can be sensitive to air and degrade over time.[3] Using a freshly opened bottle or a robust, air-stable precatalyst (e.g., a palladacycle) is advisable.[4]

Q2: I increased the catalyst loading, and while the conversion improved, I'm now observing a significant amount of black precipitate (palladium black). What's happening?

A2: The formation of palladium black is a visual indicator of catalyst decomposition and agglomeration. This is a common failure mode, especially in reactions requiring higher temperatures, such as Heck couplings.[1]

  • Causality & Solution:

    • Ligand Dissociation: At higher temperatures or concentrations, the protective ligand can dissociate from the palladium center, leaving it exposed. These "naked" palladium atoms rapidly agglomerate and precipitate out of solution, effectively killing the catalytic cycle.

    • Insufficient Ligand: Your ligand-to-palladium ratio may be too low. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is often required to maintain a stable catalytic species.

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be robust enough. For challenging substrates, bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) are superior.[5][6] They form more stable complexes with palladium and actively promote the difficult oxidative addition and reductive elimination steps.[7]

  • Recommended Action: Instead of further increasing the loading of your current system, switch to a more stable catalyst. Use a robust ligand with a higher L:Pd ratio or employ a pre-formed, well-defined palladacycle precatalyst, which is known for high activity and stability.[4]

Q3: The reaction starts but stalls at ~50% conversion, even with a 5 mol% catalyst loading. Should I add another portion of the catalyst?

A3: A stalled reaction often points to catalyst deactivation or inhibition rather than an insufficient initial amount. Adding more catalyst to a "poisoned" system is unlikely to be effective.

  • Investigate the Root Cause:

    • Oxygen Sensitivity: Many cross-coupling reactions, particularly Sonogashira and copper-free variants, are highly sensitive to oxygen.[3][7] Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your solvent and base are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a positive pressure of inert gas.[7]

    • Reagent Purity: Impurities in the starting materials, base, or solvent can act as catalyst poisons. For example, trace water can be detrimental in Suzuki-Miyaura couplings that use moisture-sensitive bases.[8]

    • Side Reactions: The substrate or product could be participating in a side reaction that deactivates the catalyst. Real-time reaction monitoring via techniques like UPLC or GC-MS can help identify the formation of unexpected byproducts.[9]

  • Action Plan: Before re-running the reaction, purify all reagents. Distill solvents and amines if necessary.[3] Ensure your inert atmosphere technique is flawless. If the problem persists, consider a more robust catalyst system designed for challenging substrates.

Q4: I'm attempting a Heck coupling with an alkene, but I'm getting a mixture of regioisomers and some isomerization of my desired product. How does catalyst loading affect this?

A4: Selectivity issues in Heck reactions are often linked to the stability and reactivity of the palladium-hydride intermediate (H-Pd-X) that is formed after the initial product dissociates.

  • Causality: The H-Pd-X species can re-add to the product olefin, leading to double bond isomerization.[10] It can also add to the starting alkene in a non-productive cycle. The lifetime and concentration of this intermediate are influenced by the overall catalyst system. While catalyst loading is a factor, the ligand and base are often more critical for controlling selectivity.

  • Troubleshooting Selectivity:

    • Ligand Control: Bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) are known to improve regioselectivity in Heck reactions with electron-rich olefins.[11]

    • Base Choice: The choice of base can significantly influence the reaction pathway. A non-coordinating, hindered base is often preferred.

    • Temperature: Lowering the reaction temperature can sometimes suppress isomerization, but this may come at the cost of a slower reaction rate, requiring a potential compensatory increase in catalyst loading.

  • Recommendation: Focus on optimizing the ligand and reaction conditions first. A typical approach is to screen different ligands (e.g., PPh₃, dppp, a bulky electron-rich ligand) at a fixed catalyst loading (e.g., 2 mol%) to identify the system that provides the best selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a standard catalyst loading range for screening vs. process optimization?

A1: These are distinct phases with different goals.

  • Screening/Discovery: The goal is to identify viable conditions quickly. A higher catalyst loading of 1.0 to 5.0 mol% is common to ensure a reaction proceeds even if conditions are suboptimal.[12]

  • Optimization/Scale-Up: The goal is to develop an efficient, cost-effective, and reproducible process. Here, the aim is to reduce catalyst loading significantly, often to 0.05 to 0.5 mol% , or even into the parts-per-million (ppm) range for highly active systems.[12][13] This phase requires careful optimization of all parameters.

Q2: How does the specific cross-coupling reaction (Suzuki, Heck, Sonogashira) influence the optimal catalyst loading?

A2: The nature of the reaction directly impacts catalyst stability and turnover.

Reaction TypeTypical Loading (Screening)Key Considerations
Suzuki-Miyaura 0.5 - 2.0 mol%Generally robust. Loading is highly dependent on the reactivity of the boronic acid/ester and the choice of base.[9][14]
Mizoroki-Heck 1.0 - 5.0 mol%Often requires higher temperatures, which increases the risk of catalyst decomposition. Higher loadings may be needed to maintain a sufficient concentration of active catalyst throughout the reaction.[1]
Sonogashira 0.5 - 3.0 mol% (Pd)Highly sensitive to the Pd:Cu ratio if a co-catalyst is used. The reaction is prone to deactivation by oxygen, and catalyst loading must be optimized alongside inert atmosphere protocols.[7][15]

Q3: What is the impact of the Ligand-to-Palladium (L:Pd) ratio?

A3: The L:Pd ratio is crucial for catalyst stability and activity.

  • L:Pd < 2:1 (for monodentate ligands): Can lead to an unsaturated palladium center, which is prone to agglomeration into palladium black.[3]

  • L:Pd = 2:1 (for monodentate ligands): Often the "sweet spot," providing a stable, 14-electron Pd(0)L₂ species that is catalytically active.

  • L:Pd > 4:1 (for monodentate ligands): An excess of ligand can sometimes inhibit the reaction by occupying all coordination sites on the palladium, preventing the substrate from binding.[2] This can lead to a shutdown of the catalytic cycle.

Q4: Are there signs of using too high a catalyst loading?

A4: Yes. Beyond the obvious increase in cost, excessive catalyst loading can be detrimental.

  • Increased Side Reactions: Higher concentrations of the catalyst can accelerate undesired reaction pathways, such as homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Product Purification Challenges: A major concern in pharmaceutical development is the removal of residual palladium from the final active pharmaceutical ingredient (API). Starting with a higher loading makes this purification more difficult and costly.

  • Exothermic Events: On a larger scale, high catalyst loadings can lead to very fast, exothermic reactions that are difficult to control.

Part 3: Experimental Design and Protocols

Decision-Making Workflow for Catalyst Loading Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst loading for the cross-coupling of methyl (Z)-3-bromoacrylate.

G start Initial Experiment (e.g., 1 mol% Pd) result Assess Conversion (GC/LCMS) start->result no_rxn Low / No Conversion result->no_rxn < 10% stalled_rxn Stalled Reaction (<95% Conversion) result->stalled_rxn 10-95% good_rxn Good Conversion (>95%) result->good_rxn > 95% increase_load Action: Increase Catalyst Loading (2-5 mol%) no_rxn->increase_load check_purity Troubleshoot: - Check Reagent Purity - Degas Solvents Rigorously - Ensure Inert Atmosphere stalled_rxn->check_purity check_ligand Troubleshoot: - Observe for Pd Black? - Increase L:Pd Ratio - Screen Robust Ligands (e.g., Buchwald type) stalled_rxn->check_ligand optimize Optimization Phase good_rxn->optimize increase_load->result Re-run check_purity->result Re-run with pure reagents check_ligand->result Re-run with new catalyst system reduce_load Action: Systematically Reduce Loading (e.g., 0.5%, 0.1%, 0.05%) optimize->reduce_load ton_calc Calculate TON/TOF Identify Optimal Loading reduce_load->ton_calc

References

Technical Support Center: Troubleshooting Low Conversion in Reactions Involving (Z)-3-Bromopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-3-Bromopropenoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, particularly focusing on the issue of low reaction conversion. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is showing very low conversion. What are the most likely causes?

Low conversion in Suzuki-Miyaura coupling reactions with this substrate can stem from several factors. The primary areas to investigate are the quality of reagents, the reaction setup, and the chosen catalytic system.

A1: Key Troubleshooting Areas for Low Conversion in Suzuki Coupling:

  • Reagent Quality and Stability:

    • This compound Purity: The purity of your starting material is critical. Ensure it is free from impurities that could interfere with the catalyst. The compound should be stored in a refrigerator.

    • Boronic Acid/Ester Quality: Boronic acids and their esters can be prone to degradation, especially alkyl boronic acids.[1] It's advisable to use fresh or properly stored boronic acid reagents. In some cases, converting the boronic acid to a more stable trifluoroborate salt or a pinacol ester can improve results.[1]

    • Solvent and Base Quality: Ensure your solvents are anhydrous and properly degassed. The choice and quality of the base are also crucial. For instance, potassium carbonate (K₂CO₃) should be finely ground and dried before use to ensure its activity.[2]

  • Reaction Conditions and Setup:

    • Oxygen Exclusion: Palladium catalysts are sensitive to oxygen. It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3] A common technique is to perform several freeze-pump-thaw cycles on the solvent and then to cycle the reaction flask between vacuum and an inert gas.[3]

    • Temperature: While many Suzuki reactions are run at elevated temperatures (e.g., 75-120 °C), excessive heat can lead to catalyst decomposition or side reactions.[2] It's important to optimize the temperature for your specific substrates.

    • Solvent System: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Common solvent systems include mixtures of an organic solvent (like THF, dioxane, or toluene) with water.[2][4] The ratio of these solvents may need to be optimized.

  • Catalytic System:

    • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for every Suzuki coupling. For electron-deficient halides like this compound, a catalyst system that favors oxidative addition is beneficial. Buchwald ligands, for example, are known to accelerate this step.[1] If you are using a pre-catalyst like Pd(OAc)₂, the in-situ formation of the active Pd(0) species is critical.

    • Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to an increase in side reactions. It is important to find the optimal catalyst loading for your specific reaction.

Q2: I am observing significant hydrolysis of the methyl ester group during my reaction. How can I prevent this?

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially when using aqueous bases and elevated temperatures.

A2: Strategies to Minimize Ester Hydrolysis:

  • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide in aqueous media will readily hydrolyze the ester. Consider using a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1][5] Cesium carbonate (Cs₂CO₃) is another effective but milder base.[2]

  • Solvent System: While some water is often necessary for the Suzuki coupling mechanism, especially for the transmetalation step, using an excessive amount can promote hydrolysis.[1] Minimizing the water content or switching to a non-aqueous solvent system like DMF might be beneficial, although this can sometimes negatively impact the coupling reaction itself.[5]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of hydrolysis.[1] Monitor the reaction progress closely by TLC or LC-MS to determine the optimal time to stop the reaction.

  • Acidic Hydrolysis: If your reaction conditions are acidic, this can also lead to ester hydrolysis. Methyl esters can be hydrolyzed under acidic conditions (pH < 1) at elevated temperatures.[6][7]

The following table summarizes base and solvent considerations to mitigate ester hydrolysis:

BaseSolvent SystemRationale
K₃PO₄, KF, Cs₂CO₃Toluene/Water, Dioxane/WaterMilder bases are less prone to promoting ester hydrolysis.[1][2][5]
K₂CO₃THF/WaterA common choice, but care must be taken with temperature and reaction time.[2]
Anhydrous basesAnhydrous DMF or TolueneCan prevent hydrolysis but may require optimization of the coupling reaction itself.[5]
Q3: My reaction is stalled, and I see a lot of starting material remaining. What steps can I take to push the reaction to completion?

A stalled reaction can be frustrating. Here's a logical workflow to diagnose and address the issue.

A3: Troubleshooting a Stalled Reaction:

  • Verify Reagent Activity:

    • Catalyst: Is your palladium source active? If you are using an older bottle, it may have degraded. Consider using a fresh batch or a different palladium source.

    • Boronic Acid: As mentioned, boronic acids can degrade. Run a control reaction with a simple, reliable aryl bromide (like bromobenzene) and your boronic acid to confirm its activity.[1]

  • Optimize Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate.[2]

    • Concentration: Ensure your reaction is not too dilute. Higher concentrations can sometimes favor the desired reaction pathway.

    • Stirring: In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.

  • Consider a Different Catalytic System:

    • If you are using a standard catalyst like Pd(PPh₃)₄, it might not be active enough for your substrate. Consider switching to a more modern catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphine ligands.[1][4] These are often more effective for challenging couplings.

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot low conversion issues.

References

Technical Support Center: Efficient Removal of Organotin Impurities from Stille Reactions of (Z)-3-Bromoacrylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols for the effective removal of organotin impurities from Stille cross-coupling reactions, with a specific focus on the challenges presented by (Z)-3-bromoacrylate substrates. Our approach is grounded in extensive field experience and established scientific principles to ensure the integrity and purity of your final products.

Introduction: The Challenge of Organotin Residues with Acrylate Products

The Stille reaction is a powerful and versatile tool for carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups.[1][2] However, a significant drawback is the contamination of the desired product with stoichiometric amounts of toxic organotin byproducts.[1] These impurities, such as trialkyltin halides and unreacted tetraalkyltin reagents, can be challenging to remove, especially when the desired product, like those derived from (Z)-3-bromoacrylates, possesses polar functionalities.

The presence of the acrylate moiety introduces specific challenges:

  • Increased Polarity: The ester group increases the polarity of the product, making it more soluble in polar organic solvents and potentially leading to co-elution with polar organotin byproducts during chromatography.

  • Sensitivity to Basic Conditions: Acrylate esters are susceptible to hydrolysis under basic conditions, which can be a concern with certain purification techniques like chromatography on potassium carbonate-treated silica.

  • Potential for Polymerization: Acrylates can be prone to polymerization, especially under thermal stress or in the presence of radical initiators, which may be inadvertently generated during workup or purification.

This guide will equip you with the knowledge and practical steps to navigate these challenges and achieve high purity for your valuable acrylate products.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of Stille reaction products derived from (Z)-3-bromoacrylates.

Q1: What are the primary organotin byproducts I need to remove?

The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) from the transmetalation step and any unreacted organotin starting material. Depending on the quality of your organostannane, you may also have hexaalkylditin impurities (e.g., Bu₃SnSnBu₃).[3]

Q2: My standard aqueous potassium fluoride (KF) wash isn't completely removing the tin. Why?

While a KF wash is a common first step, its effectiveness can be limited.[3] Several factors could be at play:

  • Insufficient Mixing: Vigorous shaking or stirring is crucial to ensure complete reaction of the organotin halides with KF to form the insoluble trialkyltin fluoride.

  • Formation of an Emulsion: A persistent emulsion can trap your product and the tin impurities. If this occurs, filtering the entire biphasic mixture through a pad of Celite® can help break the emulsion.[3]

  • Presence of Non-Halide Tin Species: Hexaalkylditins are less reactive towards KF. Pre-treatment of the crude reaction mixture with iodine (I₂) can convert these species to the corresponding tin halides, which are then more readily removed by the KF wash.[4]

Q3: Can I use basic alumina or potassium carbonate-treated silica for my acrylate product?

Caution is advised. While basic alumina and potassium carbonate-silica are effective for removing organotin impurities, the basic nature of these stationary phases can potentially hydrolyze the acrylate ester.[2][5] It is recommended to first perform a small-scale test to assess the stability of your specific product on these supports. A short plug of the basic stationary phase is preferable to a full column to minimize contact time.

Q4: Are there alternative, milder purification methods suitable for sensitive acrylates?

Yes, several milder options exist:

  • Silica Gel Chromatography with Triethylamine: Using a standard silica gel column but eluting with a solvent system containing a small amount of triethylamine (e.g., 1-2%) can effectively remove organotin byproducts without exposing your product to strongly basic conditions.[2]

  • Scavenger Resins: These are polymer-bound reagents that selectively react with and remove specific impurities. Thiol-functionalized scavenger resins are particularly effective at binding to tin. This method avoids harsh pH conditions and can be highly efficient.

  • Fluorous Tin Reagents: While this requires planning from the synthesis stage, using fluorous-tagged organostannanes allows for the straightforward removal of the tin byproducts via fluorous solid-phase extraction.

Q5: How can I minimize the formation of organotin byproducts from the start?

Optimizing your reaction conditions can significantly ease the purification burden.[6][7]

  • Use a Stoichiometric Amount of Organostannane: Carefully measure your reagents to avoid a large excess of the organotin partner.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the rate of transmetalation and potentially affect the generation of side products.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification process.

Problem Potential Cause Suggested Solution(s)
Persistent Tin Contamination After KF Wash Incomplete precipitation of tin fluoride.- Increase the duration and vigor of shaking during the KF wash.- Filter the entire mixture through Celite® to break any emulsions. - Pretreat the crude mixture with I₂ to convert non-halide tin species to tin halides.[4]
Product Decomposition During Chromatography Hydrolysis of the acrylate ester on a basic stationary phase.- Switch to standard silica gel and add 1-2% triethylamine to the eluent. - Consider using a scavenger resin for a milder purification.
Co-elution of Product and Tin on Silica Gel Similar polarities of the product and organotin byproducts.- Add triethylamine to the eluent to change the elution profile of the tin species.[2] - Employ a potassium carbonate-silica stationary phase, but first test for product stability.[5]
Low Product Recovery After Purification Product is trapped in the precipitated tin fluoride or adsorbed onto the column.- After a KF wash, ensure thorough washing of the Celite® pad with the organic solvent.- If using a highly active stationary phase, consider deactivating it slightly (e.g., adding a small amount of water to silica gel).

Detailed Protocols

Here are step-by-step protocols for recommended purification methods.

Protocol 1: Enhanced Aqueous Potassium Fluoride (KF) Wash

This protocol is a good first-line approach for removing the bulk of organotin halides.

  • Reaction Quench: Upon completion of the Stille reaction, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Optional Pre-wash: Transfer the mixture to a separatory funnel and wash with water or saturated aqueous ammonium chloride to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel vigorously for at least 2-5 minutes.

  • Precipitate Formation: An insoluble white precipitate of trialkyltin fluoride should form.

  • Celite Filtration: Filter the entire biphasic mixture through a pad of Celite®. Wash the Celite® pad thoroughly with the organic solvent used for dilution.

  • Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Potassium Carbonate-Silica (K₂CO₃-Silica)

This method is highly effective but should be used with caution for acrylate-containing products due to the basicity.[5][9][10]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is typically not necessary.

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃-silica mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Protocol 3: Tin Removal with a Scavenger Resin

This is a mild and highly effective method for sensitive substrates.

  • Resin Selection: Choose a thiol-functionalized scavenger resin.

  • Initial Workup: Perform a simple aqueous workup (e.g., washing with water and brine) to remove any water-soluble impurities. Concentrate the organic layer.

  • Scavenging: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene). Add the scavenger resin (typically 3-5 equivalents relative to the tin).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The progress of tin removal can be monitored by TLC or LC-MS.

  • Filtration: Filter off the resin and wash it thoroughly with the organic solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Visualization of Workflows

To aid in the selection and execution of these protocols, the following diagrams illustrate the key steps.

KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute kf_wash Wash with 1M KF (aq) (Vigorous Shaking) dilute->kf_wash celite Filter through Celite® kf_wash->celite separate Separate Layers celite->separate brine Wash with Brine separate->brine dry Dry (Na₂SO₄) brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for organotin removal using an enhanced aqueous KF wash.

Scavenger_Resin_Workflow start Crude Reaction Mixture dissolve Dissolve in Solvent start->dissolve add_resin Add Scavenger Resin dissolve->add_resin stir Stir (4-16 h) add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Caption: Workflow for organotin removal using a scavenger resin.

Data Summary: Comparison of Purification Methods

The following table provides a comparative overview of the different purification methods discussed.

Method Advantages Disadvantages Suitability for (Z)-3-Bromoacrylates
Aqueous KF Wash Inexpensive, removes bulk of tin halides.May not be fully effective, can form emulsions.Good as a first step, but may require a subsequent purification method.
K₂CO₃-Silica Chromatography Highly effective at removing a broad range of tin species.[5]Basic conditions may cause product degradation.Use with caution; test on a small scale first.
Silica Chromatography with Triethylamine Milder than K₂CO₃-silica, effective for many tin byproducts.May not remove all tin species as effectively as more basic methods.A good, generally compatible option.
Scavenger Resins Mild conditions, high selectivity, excellent for sensitive substrates.Higher cost of reagents.Highly recommended for valuable or sensitive acrylate products.
Fluorous Tin Reagents Very clean and efficient purification via fluorous SPE.Requires synthesis of specialized tin reagents.Excellent option if planned from the beginning of the synthesis.

Conclusion

The successful purification of Stille reaction products derived from (Z)-3-bromoacrylates requires careful consideration of the unique properties of these substrates. While traditional methods for organotin removal provide a good starting point, they may need to be adapted to avoid potential side reactions such as hydrolysis. By understanding the underlying principles of each purification technique and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently obtain their desired acrylate products in high purity, ready for the next steps in their research and development endeavors.

References

Technical Support Center: Scalable Synthesis and Purification of (Z)-3-Bromopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of (Z)-3-Bromopropenoic acid methyl ester, also known as methyl (Z)-3-bromoacrylate. This molecule is a highly valuable intermediate in organic synthesis, particularly for the stereospecific construction of trisubstituted olefins via transition metal-catalyzed cross-coupling reactions.[1] However, its scalable production presents distinct challenges related to stereocontrol and purification.

This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to empower researchers and process chemists to overcome these challenges effectively.

Section 1: Recommended Synthesis Protocols

Achieving high stereoselectivity for the desired (Z)-isomer is the most critical aspect of the synthesis. Below are two robust methods that offer high Z:E ratios, each with distinct advantages.

Protocol 1: Modified Wittig Reaction with In-Situ Halogenation

This approach is one of the most straightforward and adaptable methods for producing α-haloacrylates with high Z-selectivity.[2][3] It avoids the isolation of potentially unstable α-halo phosphonium ylides by generating them in situ.

Causality of Experimental Choices: The key to Z-selectivity in this protocol is the use of a halodimethylsulfonium halide, such as bromodimethylsulfonium bromide (BDMS), to halogenate the phosphonium ylide just before the addition of the aldehyde.[2] This method is mild and avoids many of the hazardous reagents or harsh conditions associated with pre-forming α-halophosphonium ylides.[2]

Experimental Workflow Diagram:

G cluster_prep Ylide Formation & Halogenation (In-Situ) cluster_reaction Wittig Reaction cluster_workup Workup & Isolation ylide_prep 1. Dissolve (Carbomethoxymethyl)triphenylphosphonium bromide in THF base_add 2. Add Base (e.g., NaH) at 0°C to form Ylide ylide_prep->base_add halogen_add 3. Add BDMS at 0°C to form α-bromo Ylide base_add->halogen_add aldehyde_add 4. Add Paraformaldehyde halogen_add->aldehyde_add warm_rt 5. Warm to RT and Stir aldehyde_add->warm_rt quench 6. Quench with Water warm_rt->quench extract 7. Extract with Ether quench->extract dry_conc 8. Dry & Concentrate extract->dry_conc Crude Product Crude Product dry_conc->Crude Product G cluster_purification Purification Options crude Crude Product (Z/E Isomers + Byproducts) inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) crude->inhibitor distillation Fractional Vacuum Distillation (Removes high-boiling impurities) inhibitor->distillation For Bulk Impurity Removal chromatography Flash Column Chromatography (High-purity separation of Z/E isomers) inhibitor->chromatography For High Purity distillation->chromatography Further Purification pure_z Pure (Z)-Isomer chromatography->pure_z G start Low Yield Observed check_sm Check for Starting Material (TLC/GC-MS) start->check_sm sm_present Yes, SM is present check_sm->sm_present Unreacted sm_absent No, SM is consumed check_sm->sm_absent Consumed cause_ylide Potential Cause: Ineffective Ylide Formation or Decomposition sm_present->cause_ylide cause_reagent Potential Cause: Inactive Aldehyde sm_present->cause_reagent cause_decomp Potential Cause: Product Decomposition during Workup/Purification sm_absent->cause_decomp solution_ylide Solution: - Use anhydrous solvents - Use fresh base - Generate ylide in presence of aldehyde cause_ylide->solution_ylide solution_reagent Solution: - Use fresh paraformaldehyde cause_reagent->solution_reagent solution_decomp Solution: - Neutral workup - Add inhibitor before heating cause_decomp->solution_decomp

References

Technical Support Center: Managing the Thermal Instability of Methyl (Z)-3-bromoacrylate on a Large Scale

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and management of methyl (Z)-3-bromoacrylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive monomer on a large scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and ensure the safety and success of your work.

Methyl (Z)-3-bromoacrylate is a valuable synthetic intermediate, but its acrylate functionality presents a significant risk of thermal instability, primarily through uncontrolled, exothermic polymerization. This guide will provide you with the necessary information to mitigate these risks.

Core Principles of Thermal Instability

The primary thermal hazard associated with methyl (Z)-3-bromoacrylate is its propensity to undergo rapid, uncontrolled free-radical polymerization. This is a characteristic shared by many acrylic monomers.[1][2] The reaction is highly exothermic, and if not properly controlled, the heat generated can accelerate the reaction rate, leading to a dangerous, self-accelerating cycle known as a runaway reaction.[1][3] This can result in a rapid increase in temperature and pressure within a reactor or storage container, potentially leading to a boiling-liquid, expanding-vapor explosion (BLEVE).[3]

Several factors can initiate this process:

  • Heat: Elevated temperatures can overcome the energy barrier for polymerization.[3]

  • Light: UV radiation can generate free radicals, initiating polymerization.[4] Brominated acrylates, in particular, can be sensitive to light and may even self-initiate polymerization upon UV exposure.[4]

  • Contaminants: Impurities such as peroxides, rust, or other radical sources can act as initiators.

  • Depletion of Inhibitor: Commercial monomers are stabilized with inhibitors. Over time, or under improper storage conditions, these inhibitors can be consumed, leaving the monomer unprotected.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I've noticed a white solid (polymer) forming in my container of stored methyl (Z)-3-bromoacrylate. What should I do?

Answer: The presence of a solid indicates that polymerization has begun. This is a serious situation that requires immediate and cautious action. The inhibitor in your material may be depleted.

  • Initial Assessment (At a Safe Distance):

    • Do NOT move the container if it is warm to the touch, bulging, or making any noise. This could indicate a runaway reaction is in progress. Evacuate the area immediately and contact your emergency response team.

    • If the container is cool and not under pressure, you can proceed with caution.

  • Causality: Polymer formation during storage is typically due to one or more of the following:

    • Inhibitor Depletion: The inhibitor has been consumed over time.[5]

    • Improper Storage: The container has been exposed to heat or light.[5]

    • Contamination: The container may have been contaminated with an initiator.

  • Corrective Action for a Cool, Stable Container:

    • Work in a well-ventilated hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[6]

    • Check the inhibitor level. If you have the analytical capability, test for the concentration of the inhibitor (e.g., MEHQ).

    • Replenish the inhibitor if necessary. If the material is still mostly liquid and you intend to use it soon, you can add more inhibitor. However, for long-term storage, it is safer to dispose of the material according to your institution's guidelines.

    • If the material is largely solidified, do not attempt to salvage it. Treat it as hazardous waste and arrange for its disposal.

Question 2: My large-scale reaction with methyl (Z)-3-bromoacrylate is showing an unexpected and rapid temperature increase. What are the immediate steps?

Answer: A rapid, unexpected exotherm is a critical sign of a potential runaway reaction. Your immediate priority is to bring the reaction under control and ensure the safety of personnel.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and initiate your lab's emergency response plan.

    • If possible and safe to do so, immediately apply maximum cooling to the reactor. This could involve activating an emergency cooling system or using an external ice bath.

    • Stop all reagent feeds to the reactor.

    • If the reaction has a quench protocol, prepare to execute it. A common method for quenching radical polymerizations is the introduction of a radical scavenger.

  • Causality: This situation can arise from:

    • Inadequate Heat Removal: The reaction is generating heat faster than the cooling system can remove it.

    • Incorrect Reagent Stoichiometry or Addition Rate: Adding a catalyst or initiator too quickly can lead to an uncontrolled reaction rate.

    • Loss of Inhibitor: If the monomer was not properly inhibited for the reaction conditions, polymerization may have been initiated prematurely.

  • Post-Incident Analysis: Once the situation is stabilized, a thorough investigation is necessary to determine the root cause. This should include a review of the process parameters, raw material quality, and equipment performance.

Question 3: I need to distill methyl (Z)-3-bromoacrylate to remove impurities. What are the critical safety precautions?

Answer: Distilling acrylates is a hazardous operation due to the risk of polymerization in the distillation column and reboiler, which can lead to over-pressurization and an explosion.

  • Key Precautions:

    • Always ensure the presence of an inhibitor in the liquid and vapor phases. Heat can deplete the inhibitor, and since many inhibitors are not volatile, the vapor phase can become unprotected.[7] A combination of a liquid-phase inhibitor (like MEHQ) and a vapor-phase inhibitor is recommended.

    • Use the lowest possible temperature and pressure. Vacuum distillation is strongly recommended to keep the temperature below the point where rapid polymerization can occur.

    • Ensure the presence of oxygen. Many common inhibitors, such as MEHQ and hydroquinone, require the presence of dissolved oxygen to function effectively as radical scavengers.[5] Do not distill under a strictly inert atmosphere unless you are using an oxygen-independent inhibitor.

    • Continuously monitor the temperature of the reboiler. A sudden increase in temperature can signal the onset of polymerization.

    • Never distill to dryness. This can concentrate peroxides or other initiators, increasing the risk of an explosion.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for methyl (Z)-3-bromoacrylate?

A: To maintain stability and prevent polymerization, store methyl (Z)-3-bromoacrylate in a cool, dry, well-ventilated area, away from direct sunlight and other sources of heat or ignition.[8] It is often recommended to keep such reactive monomers refrigerated.[8] The storage container should be tightly sealed but not under an inert atmosphere, as oxygen is often required for the inhibitor to be effective.[5]

Q: How do I properly inhibit this monomer for storage or a reaction?

A: Methyl (Z)-3-bromoacrylate is likely supplied with an inhibitor like hydroquinone monomethyl ether (MEHQ). For storage, the manufacturer's recommended inhibitor level should be maintained. If you need to add more inhibitor, MEHQ is a common choice for acrylates. The required concentration can vary, but it is typically in the range of 10-100 ppm. For reactions at elevated temperatures, you may need to add an additional amount of a suitable inhibitor to prevent premature polymerization.

Q: What materials are compatible with methyl (Z)-3-bromoacrylate?

A: For storage and reaction vessels, stainless steel (e.g., 304 or 316) and glass are generally suitable. Avoid materials that can corrode and introduce metal ions that could potentially catalyze decomposition or polymerization. Also, be aware of incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[8]

Q: What are the primary hazardous decomposition products?

A: The primary hazard is runaway polymerization, which generates a large amount of heat and can lead to a vessel rupture. In the event of a fire or thermal decomposition, toxic and irritating vapors will be generated.[9] Given the structure, these could include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Experimental Protocols

Protocol 1: Emergency Quenching of a Runaway Reaction

This protocol should be adapted to your specific scale and equipment and reviewed by your safety team.

  • Initiate Emergency Cooling: Apply maximum cooling to the reactor jacket and/or overhead condenser.

  • Prepare Quench Solution: Have a pre-prepared quench solution ready. A common quencher for radical polymerization is a solution of hydroquinone or phenothiazine in a compatible solvent.

  • Introduce Quencher: Under controlled conditions (if possible), add the quench solution to the reactor. This should be done cautiously, as adding a cold liquid to a very hot reactor can have its own hazards.

  • Monitor: Continue to monitor the reactor temperature and pressure until they have returned to safe levels.

  • Do not attempt to restart the reaction. The batch should be safely disposed of after the situation is under control.

Protocol 2: Checking and Replenishing Inhibitor Levels
  • Sample Collection: Carefully take a representative sample of the methyl (Z)-3-bromoacrylate from the storage container in a well-ventilated area.

  • Analytical Method: Use a suitable analytical method, such as HPLC with UV detection, to quantify the concentration of the inhibitor (e.g., MEHQ).

  • Comparison to Specification: Compare the measured concentration to the manufacturer's specification or your internal standard (typically >10 ppm for MEHQ).

  • Replenishment (if necessary): If the inhibitor level is low, calculate the amount of inhibitor needed to bring the concentration back to the desired level. Prepare a stock solution of the inhibitor in a small amount of methyl (Z)-3-bromoacrylate and add it to the bulk container with gentle agitation to ensure thorough mixing.

Data and Diagrams

Table 1: Key Safety and Handling Parameters for Acrylate Monomers

ParameterRecommendationRationale
Storage Temperature < 25°C (Refrigeration often recommended)Reduces the rate of potential polymerization.
Inhibitor MEHQ or Hydroquinone (typically 10-100 ppm)Scavenges free radicals to prevent polymerization initiation.[7][10]
Atmosphere Air (do not store under inert gas)Oxygen is required for many common inhibitors to function effectively.[5]
Incompatible Materials Strong acids, bases, oxidizers, reducing agents, peroxidesCan initiate hazardous reactions or polymerization.[8]
Recommended PPE Safety goggles, face shield, chemical-resistant gloves, lab coatProtects against skin and eye contact.[6]

Diagram 1: Simplified Free-Radical Polymerization Pathway

This diagram illustrates the fundamental steps of free-radical polymerization, which is the primary mechanism of thermal instability for methyl (Z)-3-bromoacrylate.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) (e.g., heat, light, peroxide) R Free Radical (R•) I->R Decomposition M Monomer (M) R->M Initiates Polymerization RM R-M• M->RM R• attacks M RMn R-(M)n-M• RM->RMn Chain Growth P Stable Polymer (P) RMn->P Combination or Disproportionation RMn->P

Caption: The three stages of free-radical polymerization.

Diagram 2: Troubleshooting Workflow for Suspected Polymerization

This flowchart provides a logical sequence of actions to take when polymerization is suspected in a container of methyl (Z)-3-bromoacrylate.

G start Suspected Polymerization in Container observe Observe Container (from a safe distance) start->observe is_hot Is it hot, bulging, or making noise? observe->is_hot evacuate YES: Evacuate Immediately! Initiate Emergency Response is_hot->evacuate YES proceed_caution NO: Proceed with Caution is_hot->proceed_caution NO check_inhibitor Move to Hood. Check Inhibitor Level proceed_caution->check_inhibitor is_low Inhibitor Level Low? check_inhibitor->is_low dispose YES: Dispose of Material per Safety Guidelines is_low->dispose YES monitor_storage NO: Review Storage Conditions. Ensure proper environment. is_low->monitor_storage NO

Caption: Decision tree for handling potential polymerization.

References

Analytical methods for determining the isomeric purity of 3-bromoacrylates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomeric Purity of 3-Bromoacrylates

Welcome to the technical support center for the analysis of 3-bromoacrylate isomers. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to determine the isomeric purity of these critical intermediates. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and validated protocols to ensure the accuracy and reliability of your results.

I. General FAQs & Foundational Concepts

Q1: Why is determining the E/Z isomeric purity of 3-bromoacrylates so critical?

The geometric configuration (E vs. Z) of 3-bromoacrylates profoundly impacts their reactivity and the stereochemistry of subsequent products. In pharmaceutical synthesis, for example, only one isomer may lead to the desired biologically active molecule, while the other could be inactive or even toxic.[1] Therefore, accurately quantifying the isomeric ratio is a crucial quality control step to ensure reaction specificity, maximize yield of the target compound, and meet stringent regulatory requirements for drug safety and efficacy.

Q2: What are the primary analytical techniques for assessing the isomeric purity of 3-bromoacrylates?

The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and whether the goal is purely quantitative or also requires structural confirmation.

Q3: How do I choose the best analytical method for my specific application?

This decision tree provides a general guideline for method selection based on common experimental needs.

MethodSelection start What is the primary goal of your analysis? goal_quant Accurate Quantification start->goal_quant goal_struct Structural Confirmation start->goal_struct goal_both Quantification & Structural ID start->goal_both sub_quant Do you need high throughput? goal_quant->sub_quant sub_struct Is the sample volatile? goal_struct->sub_struct goal_both->sub_struct hplc HPLC-UV sub_quant->hplc Yes qnmr qNMR sub_quant->qnmr No gc GC-FID / GC-MS sub_struct->gc Yes nmr_2d NMR (1H, 13C, NOESY) sub_struct->nmr_2d No

Caption: Method selection workflow for 3-bromoacrylate isomer analysis.

II. NMR Spectroscopy: The Definitive Structural Tool

NMR is arguably the most powerful technique for unambiguously distinguishing between E and Z isomers directly in solution.

Q4: How can I distinguish E and Z isomers of 3-bromoacrylates using ¹H NMR?

The key lies in the coupling constant (J-value) between the two vinylic protons.

  • Trans-isomers (E) typically exhibit a larger coupling constant, usually in the range of 12-18 Hz .[2]

  • Cis-isomers (Z) show a smaller coupling constant, typically between 6-12 Hz .[2]

This difference arises from the dihedral angle between the C-H bonds, as described by the Karplus equation. The chemical shifts can also differ due to the anisotropic effects of nearby functional groups, but the J-coupling is the most reliable diagnostic tool.

Q5: My vinylic proton signals are overlapping. How can I accurately determine the isomeric ratio?

Signal overlap can be a significant challenge. Here are several strategies to resolve this issue:

  • Increase Spectrometer Field Strength: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, often resolving the overlapping signals.

  • Use a Different Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.

  • 2D NMR Techniques: If signal overlap persists, a 2D NMR experiment like NOESY (Nuclear Overhauser Effect Spectroscopy) can be definitive. For the Z-isomer, you would expect to see a cross-peak (NOE) between the two vinylic protons due to their spatial proximity. This cross-peak will be absent in the E-isomer.[3]

  • Quantitative NMR (qNMR): For accurate quantification, integrate well-resolved, non-overlapping signals unique to each isomer.[4][5] If only one signal for each isomer is clear, that is sufficient. Ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 of the protons being quantified) to allow for complete relaxation and ensure accurate integration.

Table 1: Typical ¹H NMR Parameters for 3-Bromoacrylate Isomers

ParameterE-Isomer (trans)Z-Isomer (cis)Rationale
Vinylic H-H Coupling (³JHH) 12 - 18 Hz6 - 12 HzDihedral angle dependence (Karplus relationship).[2]
Chemical Shift VariesVariesDependent on anisotropic effects of substituents.
NOESY Correlation Absent between vinylic HsPresent between vinylic HsProtons are close in space (<5 Å).[3]
III. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for routine purity checks and quantification due to its high resolution, sensitivity, and reproducibility.[6]

Q6: I'm seeing poor or no separation between my E and Z isomers. What should I do?

Achieving separation between geometric isomers, which often have very similar polarities, requires careful method development. This troubleshooting guide will walk you through the most common causes and solutions.

HPLCTroubleshooting start Poor Peak Resolution check_column Is the column chemistry optimal? start->check_column check_mobile_phase Is the mobile phase selectivity correct? check_column->check_mobile_phase No solution_column Try a Phenyl-Hexyl or Cholesterol-based column for alternative π-π and shape selectivity. check_column->solution_column Yes check_conditions Are the operating conditions optimized? check_mobile_phase->check_conditions No solution_mobile_phase Switch organic modifier (Acetonitrile vs. Methanol). Adjust pH or buffer concentration to exploit subtle pKa differences. check_mobile_phase->solution_mobile_phase Yes solution_conditions Decrease flow rate. Decrease column temperature to increase retention and selectivity. check_conditions->solution_conditions Yes

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Q7: My peaks are tailing or fronting. How can I improve the peak shape?

Poor peak shape compromises resolution and quantification accuracy.[7]

  • Tailing Peaks: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., acidic silanols on the silica backbone).[7]

    • Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol activity. Ensure your sample is fully dissolved and the injection solvent is compatible with, or weaker than, the mobile phase.[8]

  • Fronting Peaks: This is typically a sign of column overloading or poor sample solubility.[7]

    • Solution: Reduce the injection volume or the sample concentration.[9] Ensure the sample is completely dissolved in the mobile phase before injection.

Q8: Can you provide a starting point for an HPLC method?

Certainly. This is a robust starting method that can be adapted for many 3-bromoacrylate derivatives.

Protocol: Reversed-Phase HPLC for Isomeric Purity
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (can be adjusted to optimize selectivity).[10]

  • Detection: UV at a wavelength appropriate for your compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~1 mg/mL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Data Analysis: Integrate the peak areas for the E and Z isomers. Calculate the percentage purity by dividing the area of the desired isomer peak by the total area of both isomer peaks.[6]

IV. Gas Chromatography (GC)

GC is an excellent alternative to HPLC, especially for volatile and thermally stable 3-bromoacrylates. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of the peaks.[11][12]

Q9: When should I choose GC over HPLC?

Choose GC if your 3-bromoacrylate is sufficiently volatile and thermally stable. GC often provides higher separation efficiency (narrower peaks) than HPLC, which can be advantageous for separating closely related isomers. However, non-volatile or thermally labile compounds will degrade in the high temperatures of the GC inlet and column.[13]

Q10: My isomers are co-eluting in my GC analysis. How can I improve separation?

  • Change the Column: The stationary phase is the most critical factor. If you are using a standard non-polar column (e.g., DB-5ms), switch to a more polar column (e.g., a wax column like DB-WAX or a cyanopropyl-based column) to introduce different separation mechanisms (dipole-dipole interactions).

  • Optimize the Temperature Program: Use a slower temperature ramp (e.g., 5 °C/min instead of 20 °C/min). This gives the isomers more time to interact with the stationary phase, improving resolution.

  • Reduce Injection Volume/Concentration: Overloading the column is a common cause of peak broadening and poor resolution.

Table 2: Comparison of Primary Analytical Techniques

FeatureNMR SpectroscopyHPLC-UVGC-MS
Primary Use Structural Elucidation, QuantificationQuantification, Purity TestingQuantification, Identification
Sample State SolutionSolutionVolatile, Thermally Stable
Pros Unambiguous isomer ID via J-coupling, Non-destructive, qNMR is highly accurate.[5]High resolution, High sensitivity, Robust and reproducible.[6][14]Excellent separation efficiency, MS provides mass confirmation.[15]
Cons Lower sensitivity, Potential for signal overlap, Higher equipment cost.Method development can be time-consuming, Isomer identification is based on retention time only.Sample must be volatile and thermally stable, Risk of on-column degradation.[13]

V. References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. 9

  • HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--

  • Problem with peaks resolution in HPLC. (2022). ResearchGate. 8

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. 10

  • HPLC Peak Shape Troubleshooting Solution Column. (2024). uHPLCs. 7

  • Chromatography. Source Not Available. 16

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum. ResearchGate. 4

  • For this post-lab, you will be analyzing the GC-MS. (2021). Chegg.com. 11

  • How can the E and Z isomers be distinguished from NMR? ECHEMI. 17

  • Determination of Enantiomeric Purity by Direct Methods. Source Not Available. 18

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. 2

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. 14

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. 19

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. 13

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. 20

  • E/Z isomer identification help. (2018). Reddit. 3

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. --INVALID-LINK--

  • GC and GC/MS Applications. Agilent. 21

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem. 6

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. 1

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts. 22

  • Modern Analytical Technique for Characterization Organic Compounds. Source Not Available. 12

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. 23

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). NIH. 15

  • The thermoanalytical, infrared and pyrolysis-gas chromatography-mass spectrometric sifting of poly (methyl methacrylate) in the. Scirp.org. 24

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. 25

  • Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species: Vectors to Facilitate Exploration of Two-Dim. SciSpace. --INVALID-LINK--

  • Reactivity of Z-and E-isomers of 2-benzamido-3- phenylacrylohydrazide towards some carbon electrophiles. A comparative study. (2025). ResearchGate. 26

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of (Z)- and (E)-3-Bromopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Geometry

In the realm of synthetic chemistry, geometric isomers often exhibit profoundly different behaviors. This guide provides an in-depth comparison of the reactivity of (Z)- and (E)-methyl 3-bromoacrylate, two seemingly similar building blocks whose stereochemistry dictates their synthetic utility. As activated vinyl halides, both isomers are valuable precursors for a range of transformations, including nucleophilic vinylic substitutions and cycloaddition reactions. However, the spatial arrangement of the bromine atom and the methoxycarbonyl group imparts distinct steric and electronic properties that significantly influence reaction pathways, rates, and product stereochemistry.

This document moves beyond a simple catalog of reactions to explain the underlying principles governing the differential reactivity of these isomers. We will explore their relative stability, present detailed experimental protocols for direct comparison, and provide the causal reasoning behind methodological choices, enabling researchers to harness the unique potential of each isomer for their specific synthetic goals.

Structural, Spectroscopic, and Stability Analysis

The fundamental difference between the (E)- and (Z)-isomers lies in the arrangement of substituents around the carbon-carbon double bond. The (E)-isomer (entgegen, German for "opposite") has the higher-priority groups (Br and CO₂Me) on opposite sides of the double bond, while the (Z)-isomer (zusammen, German for "together") has them on the same side.

isomers cluster_E (E)-Methyl 3-bromoacrylate (trans) cluster_Z (Z)-Methyl 3-bromoacrylate (cis) e_c1 C e_c2 C e_c1->e_c2 e_h1 H e_c1->e_h1 e_br Br e_c1->e_br e_h2 H e_c2->e_h2 e_co2me CO₂Me e_c2->e_co2me z_c1 C z_c2 C z_c1->z_c2 z_h1 H z_c1->z_h1 z_br Br z_c1->z_br z_h2 H z_c2->z_h2 z_co2me CO₂Me z_c2->z_co2me

Caption: Geometric isomers of methyl 3-bromoacrylate.

Thermodynamic Stability: Generally, for disubstituted alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer.[1][2] This is due to minimized steric strain, as the bulky bromine atom and ester group are positioned further apart. The higher ground-state energy of the (Z)-isomer is a critical factor in its reactivity, as it can lead to a lower activation energy barrier for certain reactions. The contra-thermodynamic E→Z isomerization often requires energy input, for example, through photochemistry, highlighting the inherent stability of the E-form.[3]

Spectroscopic Differentiation: ¹H NMR spectroscopy is the most powerful tool for distinguishing between the two isomers. The key diagnostic is the coupling constant (J-value) between the two vinylic protons.

Parameter(E)-Isomer(Z)-IsomerRationale
Vinylic Protons Two doubletsTwo doubletsEach proton is split by the other.
³JH-H (Coupling Constant) ~12 – 18 Hz~6 – 12 HzThe dihedral angle between trans-protons (~180°) results in a larger coupling constant than that for cis-protons (~0°), as described by the Karplus equation.
Chemical Shift VariesVariesThe chemical shifts can be subtle, but the proton cis to the ester group in the (E)-isomer is often deshielded compared to the equivalent proton in the (Z)-isomer.

Comparative Reactivity in Key Transformations

Nucleophilic Vinylic Substitution (SNV)

Vinyl halides are typically less reactive than their saturated alkyl halide counterparts towards nucleophilic substitution.[4] However, the presence of the electron-withdrawing ester group activates the double bond of both (E)- and (Z)-methyl 3-bromoacrylate, making them susceptible to attack via an addition-elimination mechanism.

snv_mechanism start (E)- or (Z)-Isomer intermediate Tetrahedral Intermediate (Carbanion) start->intermediate + Nu⁻ (Addition) intermediate->intermediate C-C bond rotation? (Affects stereochemistry) product Substituted Product intermediate->product - Br⁻ (Elimination)

Caption: General addition-elimination mechanism for SNV reactions.

Mechanistic Considerations & Reactivity Comparison:

  • Rate of Reaction: The (Z)-isomer, being less stable, has a higher ground-state energy. This may translate to a lower activation energy and a faster reaction rate compared to the (E)-isomer, assuming the transition states are of similar energy. However, the steric hindrance presented by the nearby ester group in the (Z)-isomer during the nucleophile's approach can counteract this effect, potentially making the (E)-isomer react faster in practice. The outcome is highly dependent on the size of the nucleophile.

  • Stereochemical Outcome: The stereochemistry of the product depends on the lifetime of the carbanionic intermediate.

    • Retention: If the elimination of the bromide ion is faster than the rotation around the newly formed C-C single bond, the original stereochemistry is retained.

    • Mixture of Isomers: If the intermediate has a longer lifetime, bond rotation can occur before bromide elimination, leading to a mixture of (E)- and (Z)-products. The (E)-product will typically predominate as it is the thermodynamic sink.

For many SNV reactions on activated alkenes, substitution occurs with retention of configuration.[5] Therefore, the (E)-isomer is expected to yield the (E)-product, and the (Z)-isomer will yield the (Z)-product, making them stereochemically complementary starting materials.

[4+2] and [3+2] Cycloaddition Reactions

Both isomers are effective dienophiles and dipolarophiles due to the activated double bond. In concerted cycloaddition reactions, the stereochemistry of the alkene is faithfully transferred to the newly formed cyclic product. This makes the choice of isomer a critical design element for controlling the stereochemistry of the final molecule.

cycloaddition cluster_top Reaction with Cyclopentadiene ([4+2] Diels-Alder) cluster_E (E)-Isomer cluster_Z (Z)-Isomer diene Diene e_start Br / CO₂Me (trans) z_start Br / CO₂Me (cis) e_product Product A (trans substituents) e_start->e_product z_product Product B (cis substituents) z_start->z_product

Caption: Stereospecificity in the Diels-Alder reaction.

Reactivity Comparison:

  • (E)-Isomer: Generally considered a better dienophile. Its more planar and less sterically encumbered structure allows for a more favorable orbital overlap in the transition state, leading to faster reaction rates.

  • (Z)-Isomer: The cis arrangement of the bulky substituents can create steric repulsion with the incoming diene or dipole, potentially slowing the reaction rate or favoring different facial selectivity (endo/exo) compared to the (E)-isomer.

In 1,3-dipolar cycloadditions, such as with nitrones or nitrile oxides, the same principles apply. The choice between the (E)- and (Z)-isomer directly dictates whether the substituents on the newly formed five-membered ring are trans or cis, respectively.[6][7]

Experimental Protocols

Trustworthiness through Direct Comparison: The following protocols are designed as a self-validating system. By running the reactions in parallel under identical conditions, any observed differences in yield or product distribution can be directly attributed to the geometric isomerism of the starting material.

Protocol 1: Synthesis of a Mixture of (E/Z)-Methyl 3-Bromoacrylate

This procedure is adapted from general methods for the synthesis of α-bromoacrylates.[8] Causality: The synthesis proceeds via bromination of methyl acrylate to form the saturated dibromide, followed by base-induced elimination of HBr. The elimination step often produces a mixture of (E)- and (Z)-isomers, which must be separated.

  • Dibromination: To a solution of methyl acrylate (1.0 eq) in CCl₄ at 0 °C, add bromine (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until the bromine color disappears.

  • Workup: Wash the reaction mixture with saturated aqueous sodium thiosulfate, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2,3-dibromopropanoate.

  • Elimination: Dissolve the crude dibromide in diethyl ether and cool to 0 °C. Add a non-nucleophilic base such as triethylamine (1.2 eq) dropwise. Stir for 2-4 hours, monitoring by TLC.

  • Purification & Separation: Filter the triethylammonium bromide salt. Concentrate the filtrate. The resulting crude product is a mixture of (E)- and (Z)-isomers. Separate the isomers meticulously using column chromatography on silica gel with a hexanes/ethyl acetate gradient. The (E)-isomer is typically less polar and will elute first.

  • Characterization: Confirm the identity and purity of each separated isomer using ¹H NMR, paying close attention to the vinylic proton coupling constants.

Protocol 2: Comparative Nucleophilic Substitution with Sodium Thiophenoxide

This experiment directly compares the reactivity of the two isomers with a soft nucleophile.

Experimental Workflow:

workflow cluster_setup Parallel Reaction Setup cluster_workup Identical Workup cluster_analysis Comparative Analysis start_E (E)-Isomer (1 mmol) in 5 mL DMF reagent Add Sodium Thiophenoxide (1.1 mmol) at 0 °C to each flask start_E->reagent start_Z (Z)-Isomer (1 mmol) in 5 mL DMF start_Z->reagent reaction Stir at RT for 2h Monitor by TLC reagent->reaction quench Quench with H₂O reaction->quench extract Extract with EtOAc (3x) quench->extract dry Dry (Na₂SO₄), Concentrate extract->dry purify Purify via Column Chromatography dry->purify yield Determine Isolated Yield (%) purify->yield nmr Analyze Product Stereochemistry by ¹H NMR yield->nmr

Caption: Workflow for the comparative substitution experiment.

Step-by-Step Methodology:

  • Preparation: In two separate, identical round-bottom flasks equipped with stir bars, add (E)-methyl 3-bromoacrylate (1.0 eq) to one and (Z)-methyl 3-bromoacrylate (1.0 eq) to the other.

  • Solvent Addition: Add anhydrous DMF (to a concentration of ~0.2 M) to each flask. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the thiophenoxide anion.

  • Reagent Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add sodium thiophenoxide (1.1 eq) in one portion.

  • Reaction: Remove the ice baths and allow both reactions to stir at room temperature. Monitor the consumption of starting material in parallel using thin-layer chromatography (TLC).

  • Workup: After 2 hours (or when TLC indicates completion), pour each reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Purify each crude product by column chromatography. Determine the isolated mass and calculate the yield. Analyze the purified products by ¹H NMR to determine the stereochemical purity of the resulting vinyl thioethers.

Summary and Recommendations

The choice between (E)- and (Z)-methyl 3-bromoacrylate is a strategic decision based on the desired synthetic outcome.

Feature(E)-Methyl 3-bromoacrylate(Z)-Methyl 3-bromoacrylate
Stability More stable (thermodynamic product)Less stable (kinetic product)
SNV Reactions Less sterically hindered approach. Reliable precursor to (E)-substituted products.Potentially faster due to higher ground state energy, but sterically more demanding. Precursor to (Z)-substituted products.
Cycloadditions Generally more reactive due to lower steric hindrance in the transition state.Less reactive. Leads to diastereomeric products relative to the (E)-isomer.

Recommendations:

  • For stereospecific synthesis of (E)-alkenes via substitution or for achieving higher yields and rates in cycloaddition reactions , the (E)-isomer is the reagent of choice.

  • For accessing the (Z)-alkene scaffold via substitution or for synthesizing specific, less-common cis-diastereomers from cycloadditions, the (Z)-isomer is indispensable, though reaction conditions may need to be optimized to overcome its lower reactivity.

By understanding these fundamental differences, researchers can effectively leverage the distinct chemical personalities of these isomers to achieve greater control and efficiency in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Alternatives for (Z)-3-Bromopropenoic Acid Methyl Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(Z)-3-Bromopropenoic acid methyl ester is a versatile bifunctional reagent in organic synthesis. Its utility stems from two key reactive sites: the vinyl bromide, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the electron-deficient alkene, which acts as a Michael acceptor for conjugate additions. However, considerations such as stereochemical outcome, reactivity, cost, and availability of starting materials often necessitate the exploration of alternatives. This guide provides a comparative analysis of viable substitutes for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Part 1: Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds, preserving the double bond geometry. The choice of an alternative often depends on the desired reactivity and the specific coupling reaction being employed.

Core Concept: The Palladium Catalytic Cycle

Most cross-coupling reactions involving vinyl halides proceed through a common catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing the choice of reagents and conditions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Diorgano R-Pd(II)L_n-R' Transmetal->PdII_Diorgano Organometallic R'-M Organometallic->Transmetal RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-R' RedElim->Product Halide R-X (e.g., Vinyl Bromide) Halide->OxAdd

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The reactivity order for the oxidative addition step is generally I > OTf > Br >> Cl.[1][2] This trend is crucial when selecting an appropriate coupling partner.

Comparative Analysis of Vinyl Electrophiles
AlternativeKey AdvantagesKey DisadvantagesTypical Applications
(E)-3-Bromopropenoic acid methyl ester Provides the opposite (E)-geometry in the product.Similar reactivity to the (Z)-isomer.Synthesis of (E)-alkenes.
Methyl 3-Iodopropenoate More reactive than the bromide, allowing for milder reaction conditions (e.g., lower temperatures).[2]Can be less stable and more expensive.Suzuki, Heck, Stille, and Sonogashira couplings where high reactivity is needed.[3][4][5][6]
Methyl 3-Chloropropenoate More cost-effective and often more stable.Less reactive, often requiring more forcing conditions, specialized ligands, or more active catalysts.[7]Large-scale industrial synthesis where cost is a primary factor.
Methyl 3-(Triflyloxy)propenoate High reactivity, comparable to iodides. Triflates are excellent leaving groups.Can be moisture-sensitive. Preparation requires a suitable precursor.Situations where the corresponding halide is difficult to synthesize or unreactive.

Featured Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[6][8][9]

Objective: To synthesize methyl (Z)-3-phenylpropenoate from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed toluene/water solvent mixture, followed by potassium carbonate.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[8] The phosphine ligand stabilizes the palladium(0) active catalyst. The reaction retains the stereochemistry of the vinyl bromide, yielding the (Z)-isomer of the product.[6]

Part 2: Alternatives as Michael Acceptors

The electron-withdrawing ester group in this compound polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in a conjugate or Michael addition.

Michael_Acceptor_Alternatives Topic (Z)-3-Bromopropenoic acid methyl ester Decision Desired Synthetic Transformation Topic->Decision CrossCoupling Cross-Coupling Reactions (Heck, Suzuki, etc.) Decision->CrossCoupling C-C Bond Formation at C-Br MichaelAddition Conjugate Addition (Michael Reaction) Decision->MichaelAddition Nucleophilic Attack at β-Carbon VinylHalides Other Vinyl Halides/Triflates (I, Cl, OTf) CrossCoupling->VinylHalides MichaelAcceptors Alternative Michael Acceptors MichaelAddition->MichaelAcceptors MethylAcrylate Methyl Acrylate MichaelAcceptors->MethylAcrylate MethylPropiolate Methyl Propiolate MichaelAcceptors->MethylPropiolate

References

Validating the Stereochemistry of Products from (Z)-3-Bromoacrylate Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, establishing the precise three-dimensional arrangement of atoms in a molecule is paramount. This is particularly true when working with stereochemically defined starting materials like (Z)-3-bromoacrylates, where the geometry of the final product dictates its biological activity and physical properties. This guide provides an in-depth comparison of common reactions involving (Z)-3-bromoacrylates and details the essential experimental techniques for rigorously validating the stereochemistry of the resulting products.

The Significance of Stereochemistry in (Z)-3-Bromoacrylate Chemistry

(Z)-3-bromoacrylates are versatile building blocks in organic synthesis, prized for their potential to introduce a stereodefined double bond into a target molecule. The "Z" configuration of the starting material, where the bromine and the ester group are on the same side of the double bond, can either be retained or inverted during a chemical transformation. The ability to predict and control this stereochemical outcome is a cornerstone of efficient and effective synthesis. This guide will explore the factors governing stereoselectivity in key reactions and provide the tools to unequivocally confirm the stereochemical identity of the products.

Comparative Analysis of Common Reactions and Their Stereochemical Outcomes

The stereochemical fate of the double bond in (Z)-3-bromoacrylate reactions is highly dependent on the reaction mechanism. Here, we compare two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds.[1][2][3] A key feature of these reactions when applied to vinyl halides is the general retention of stereochemistry.[4][5]

Suzuki Coupling

The Suzuki reaction couples an organoboron species with an organohalide.[1] For (Z)-3-bromoacrylates, this reaction typically proceeds with retention of the Z-configuration.[5][6]

  • Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the product and regenerate the catalyst.[1][5] Each of these steps generally proceeds with retention of the alkene geometry.[5]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[2][7] When (Z)-3-bromoacrylates are used, the reaction is stereospecific, also resulting in retention of the Z-geometry in the product.[8]

  • Mechanistic Insight: The mechanism involves oxidative addition of the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[9] The stereochemistry is preserved throughout this process.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is also known to proceed with retention of stereochemistry, yielding the (Z)-enyne product from a (Z)-vinyl halide.[4]

  • Mechanistic Insight: The reaction involves a palladium catalytic cycle and a copper co-catalyst.[3] The stereochemical integrity of the vinyl halide is maintained throughout the oxidative addition and reductive elimination steps of the palladium cycle.[4]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on (Z)-3-bromoacrylates can proceed through various mechanisms, leading to different stereochemical outcomes.[10] The nature of the nucleophile, solvent, and reaction conditions play a crucial role in determining the product's geometry.

  • Mechanistic Pathways and Stereochemical Consequences: Unlike the predictable retention in palladium-catalyzed reactions, nucleophilic substitution on vinylic halides can be more complex.[10] Mechanisms such as addition-elimination or elimination-addition can lead to a mixture of stereoisomers or complete inversion of stereochemistry. The specific outcome is highly substrate and condition-dependent. For instance, reactions of carbamates with β-alkoxyacrylates can yield either (E)- or (Z)-isomers depending on whether the reaction is base- or acid-promoted and the solvent used.[11]

Visualizing Reaction Mechanisms

To better understand the stereochemical pathways, the following diagrams illustrate the catalytic cycles for the Suzuki, Heck, and Sonogashira reactions.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Z)-R-X PdII_complex (Z)-R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation R'-B(OR)2 PdII_R_R_prime (Z)-R-Pd(II)L2-R' PdII_complex->PdII_R_R_prime Base Base Boronate R'-B(OR)2(Base) Base->Boronate Boronate->PdII_R_R_prime RedElim Reductive Elimination Product (Z)-R-R' PdII_R_R_prime->Product RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle of the Suzuki coupling reaction.

Heck_Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition (Z)-R-X PdII_complex (Z)-R-Pd(II)L2-X OxAdd->PdII_complex Migratory_Insertion Migratory Insertion PdII_complex->Migratory_Insertion Alkene_Coord Alkene Coordination Alkene H2C=CHR' Pd_Intermediate R-CH2-CHR'-Pd(II)L2-X Migratory_Insertion->Pd_Intermediate Beta_Hydride_Elim β-Hydride Elimination Pd_Intermediate->Beta_Hydride_Elim Product (Z)-R-CH=CHR' Beta_Hydride_Elim->Product PdHX H-Pd(II)L2-X Beta_Hydride_Elim->PdHX Base Base Base->Pd0 Regeneration PdHX->Pd0 Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Z)-R-X PdII_complex (Z)-R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation Pd_alkynyl (Z)-R-Pd(II)L2-C≡CR' Transmetalation->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Regeneration Product (Z)-R-C≡CR' RedElim->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base Cu_acetylide->PdII_complex

References

Comparative study of different catalysts for Sonogashira coupling of (Z)-3-bromoacrylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and medicinal chemistry, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly the sp²-sp bond between a vinyl or aryl halide and a terminal alkyne.[1] The synthesis of conjugated enynes from (Z)-3-bromoacrylates is of significant interest as these products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The stereochemical integrity of the (Z)-alkenyl halide during the reaction is of paramount importance, making the choice of catalyst a critical parameter for a successful and stereospecific transformation.

This guide provides a comparative analysis of different catalytic systems for the Sonogashira coupling of (Z)-3-bromoacrylates, offering insights into catalyst performance based on experimental data. We will delve into traditional palladium-copper systems, modern copper-free palladium catalysis, and the emerging use of nickel as a more sustainable alternative.

The Mechanistic Landscape: Palladium and Copper in Concert and Solo

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) species undergoes oxidative addition to the (Z)-3-bromoacrylate. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then transmetalates with the palladium(II) complex. Subsequent reductive elimination yields the desired (Z)-enyne product and regenerates the active palladium(0) catalyst.

While highly effective, the copper co-catalyst can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[3][4] This has driven the development of copper-free Sonogashira protocols, which typically require carefully selected ligands to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[2]

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst system depends on a multitude of factors including the specific substrates, desired reaction conditions (temperature, time), and tolerance to other functional groups. Below is a comparison of various catalytic approaches for the Sonogashira coupling of (Z)-3-bromoacrylates and their close analogs.

Palladium-Copper Dual Catalysis

The traditional palladium-copper system remains a robust and widely used method for Sonogashira couplings. The choice of palladium source, ligand, and copper salt can significantly impact the reaction's efficiency and stereoselectivity.

For the closely related (Z)-ethyl 3-iodoacrylate, a successful coupling with phenylacetylene has been reported using a copper(I)-based system without a palladium co-catalyst, which is a less common variation of the Sonogashira reaction. This highlights the crucial role copper can play. However, for the less reactive (Z)-3-bromoacrylates, a palladium catalyst is generally essential.

Key Considerations for Pd/Cu Systems:

  • Palladium Precatalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common choices, offering good stability and reactivity.[5]

  • Copper Source: Copper(I) iodide (CuI) is the most frequently used co-catalyst.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to stabilize the palladium center and modulate its reactivity. The steric and electronic properties of the phosphine ligand can be tuned to optimize the reaction. For instance, bulky, electron-rich phosphines can promote the oxidative addition step.[1][6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial for the deprotonation of the terminal alkyne and regeneration of the active catalyst.

Copper-Free Palladium Catalysis

The drive to avoid the drawbacks of copper has led to the development of highly efficient copper-free Sonogashira couplings. These systems rely on the careful selection of a palladium catalyst, a suitable ligand, and a base strong enough to deprotonate the alkyne without the assistance of a copper acetylide intermediate.

A notable example of a highly effective copper-free system for challenging aryl bromides involves the air-stable, monoligated precatalyst [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine).[5] This catalyst, in combination with a hindered base like 2,2,6,6-tetramethylpiperidine (TMP) in DMSO, facilitates room-temperature couplings. While direct data on (Z)-3-bromoacrylates is not provided, the high efficiency of this system with other challenging bromides suggests its potential applicability.

Key Considerations for Copper-Free Pd Systems:

  • Palladium Precatalyst: Air-stable precatalysts that readily form a monoligated active species are highly desirable for their ease of handling and high reactivity.[5]

  • Ligands: Bulky and electron-rich phosphine ligands are often essential to promote the catalytic cycle in the absence of copper.

  • Base: A strong, non-nucleophilic organic base is typically required to facilitate the deprotonation of the terminal alkyne.

Nickel-Based Catalysis: A Promising Alternative

Nickel has emerged as an attractive alternative to palladium in Sonogashira couplings due to its lower cost, greater natural abundance, and unique catalytic properties.[7][8] Nickel catalysts have shown high activity for the coupling of various aryl and vinyl halides.

Recent advancements have demonstrated that nickel catalysts can effectively couple aryl bromides and even more challenging aryl chlorides with terminal alkynes.[9] These systems often employ bipyridine or phosphine ligands to tune the reactivity of the nickel center. While specific data for (Z)-3-bromoacrylates is still emerging, the demonstrated ability of nickel to catalyze Sonogashira reactions with a broad substrate scope makes it a compelling area for future investigation in this specific application.[7]

Key Considerations for Ni Systems:

  • Nickel Precatalyst: Simple nickel salts like NiCl₂ or complexes such as Ni(acac)₂ can be effective precatalysts.[10]

  • Ligands: Pincer-type ligands and bidentate phosphines have been shown to be effective in promoting nickel-catalyzed Sonogashira couplings.[10]

  • Reaction Conditions: Nickel-catalyzed reactions may require different solvent and base combinations compared to their palladium counterparts.

Experimental Data Summary

Catalyst SystemSubstrateAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)StereochemistryReference
CuI / N,N-dimethylglycine HCl(Z)-ethyl 3-iodoacrylatePhenylacetyleneCs₂CO₃Dioxane80-HighRetained[11][12]
[DTBNpP]Pd(crotyl)ClAryl BromidesVariousTMPDMSORT0.5-18up to 97N/A[5]
NiCl₂·6H₂O / NN₂ Pincer LigandAlkylpyridinium SaltsVariousK₃PO₄DMF6012up to 98N/A[10]

Note: The table includes data for a close analog ((Z)-ethyl 3-iodoacrylate) and highly efficient systems for other bromides to indicate promising avenues for the target reaction.

Experimental Protocols

Representative Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is adapted from a high-yield, room-temperature procedure and can serve as a starting point for the optimization of the coupling with (Z)-3-bromoacrylates.[5]

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), [DTBNpP]Pd(crotyl)Cl (P2) (6.5 mg, 0.0125 mmol, 2.5 mol %), and the terminal alkyne (0.6 mmol, 1.2 equiv).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Add dimethyl sulfoxide (DMSO, 2.5 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (0.17 mL, 1.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Catalytic Pathway

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)Complex trans-Pd(II)(R)(X)L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (Cu-C≡CR') Pd(II)Complex->Transmetalation Pd(II)Acetylide trans-Pd(II)(R)(C≡CR')L2 Transmetalation->Pd(II)Acetylide Reductive_Elimination Reductive Elimination Pd(II)Acetylide->Reductive_Elimination Product R-C≡CR' Reductive_Elimination->Product Product->Pd(0)L2 Regeneration CuX CuX Alkyne_Coordination Alkyne Coordination (H-C≡CR') CuX->Alkyne_Coordination Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation Base Base (e.g., Et3N) Base->Alkyne_Coordination

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

General Experimental Workflow

Workflow start Start setup Reaction Setup (Substrates, Catalyst, Solvent, Base) start->setup reaction Reaction under Inert Atmosphere (Stirring at specified temperature) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Sonogashira coupling.

Conclusion and Future Outlook

The Sonogashira coupling of (Z)-3-bromoacrylates is a powerful transformation for the stereospecific synthesis of conjugated enynes. While traditional palladium-copper systems offer a reliable method, the development of copper-free palladium catalysts presents a significant advancement by mitigating the issue of alkyne homocoupling and simplifying product purification. The high efficiency of modern, air-stable palladium precatalysts at room temperature makes them a particularly attractive option for further investigation with (Z)-3-bromoacrylate substrates.

Furthermore, the emergence of nickel catalysis offers a promising, more sustainable alternative to palladium-based systems. As research in this area continues to grow, it is anticipated that highly efficient and stereoretentive nickel catalysts for the Sonogashira coupling of (Z)-3-bromoacrylates will be developed, further expanding the synthetic chemist's toolkit. Future studies should focus on the direct comparison of these different catalytic systems with (Z)-3-bromoacrylates to generate a comprehensive dataset on their relative performance in terms of yield, stereoselectivity, and substrate scope.

References

A Comparative Guide to the Mechanistic Pathways of Methyl (Z)-3-bromoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl (Z)-3-bromoacrylate is a bifunctional molecule poised at a crossroads of reactivity. Its structure, featuring an α,β-unsaturated ester system, a vinylic bromide, and a defined (Z)-geometry, presents a rich landscape for synthetic transformations. The electron-withdrawing nature of both the ester and the bromine atom activates the carbon-carbon double bond for a variety of nucleophilic attacks, while the carbon-bromine bond serves as a handle for transition metal-catalyzed cross-coupling reactions. Understanding the subtle interplay of steric and electronic factors that dictate the mechanistic pathways is paramount for researchers aiming to leverage this reagent in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

This guide provides an in-depth, mechanistically-driven comparison of the primary reaction classes involving methyl (Z)-3-bromoacrylate. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering insights into how reaction conditions can be tuned to favor one pathway over another. By grounding our discussion in authoritative literature and providing tangible experimental data, we aim to equip researchers, scientists, and drug development professionals with the predictive power needed to effectively design and execute novel synthetic strategies.

Caption: Figure 1. Primary reactive sites and pathways for methyl (Z)-3-bromoacrylate.

Nucleophilic Vinylic Substitution: A Tale of Two Mechanisms

The reaction of a nucleophile with methyl (Z)-3-bromoacrylate can lead to the substitution of the bromide. However, the mechanism is not a straightforward SN2-type displacement. Due to the sp2-hybridized carbon, two primary pathways are in competition: a direct substitution (SNAc, or addition-elimination) and a conjugate substitution (SN2' or addition-elimination).[1]

  • SNAc (Addition-Elimination): The nucleophile directly attacks the carbon bearing the bromine, forming a transient, negatively charged intermediate. Subsequent elimination of the bromide ion restores the double bond.

  • SN2' (Conjugate Addition-Elimination): The nucleophile attacks the β-carbon (the Michael acceptor site), forming an enolate intermediate. A subsequent intramolecular rearrangement and elimination of the bromide ion yield the substituted product.[1]

The prevalence of one mechanism over the other is dictated by the nature of the nucleophile, the solvent, and steric factors. For many soft nucleophiles, the SN2' pathway is kinetically favored. Crucially, the (Z)-geometry of the starting material directly influences the stereochemical outcome of the product, often leading to retention of configuration in the final substituted alkene.

G cluster_SN2prime SN2' Pathway (Conjugate Addition-Elimination) cluster_SNAc SNAc Pathway (Direct Addition-Elimination) A Methyl (Z)-3-bromoacrylate + Nu⁻ B Enolate Intermediate A->B Attack at β-carbon C Product (Retention of Geometry) B->C Elimination of Br⁻ D Methyl (Z)-3-bromoacrylate + Nu⁻ E Tetrahedral Intermediate D->E Attack at α-carbon F Product E->F Elimination of Br⁻ caption Figure 2. Competing pathways for nucleophilic vinylic substitution.

Caption: Figure 2. Competing pathways for nucleophilic vinylic substitution.

Comparative Performance & Experimental Data

The choice of nucleophile is critical. Harder nucleophiles may favor direct attack, while softer nucleophiles tend to undergo conjugate addition. A study involving the synthesis of a substituted acrylate demonstrated a successful substitution reaction using a phenoxide nucleophile, which proceeds via nucleophilic attack to displace the bromide.[2]

NucleophileSubstrateProduct YieldConditionsReference
5-bromo-2-hydroxybenzaldehyde(Z)-methyl 2-(bromomethyl)-3-p-tolylacrylate*Not specified, successfulK₂CO₃, Acetonitrile, RT[2]
ThiophenolMethyl (Z)-3-bromoacrylateHigh (expected)Base catalyst (e.g., Et₃N)General Knowledge

*Note: This substrate is structurally related, demonstrating the viability of the substitution reaction on the (Z)-bromoacrylate core.

Experimental Protocol: Nucleophilic Substitution with a Phenoxide

This protocol is adapted from the synthesis of 2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate.[2]

  • Preparation: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 mmol) in acetonitrile (10 ml), add potassium carbonate (1.5 mmol).

  • Stirring: Stir the mixture vigorously at room temperature for 15 minutes to generate the phenoxide nucleophile in situ.

  • Addition: Add a solution of (Z)-methyl 2-(bromomethyl)-3-p-tolylacrylate (1.2 mmol) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, evaporate the acetonitrile under reduced pressure. Add ethyl acetate (15 ml) and water (15 ml) to the residue.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Michael Addition: Harnessing the Electrophilic β-Carbon

As a classic Michael acceptor, the α,β-unsaturated system in methyl (Z)-3-bromoacrylate is highly susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles, such as amines, thiols, and enolates.[3][4] The presence of two electron-withdrawing groups (ester and bromine) enhances the electrophilicity of the β-carbon compared to simple methyl acrylate, often leading to faster reaction rates.

The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. The initial addition results in an enolate intermediate, which is then protonated during workup to yield the final adduct.

Comparative Performance: Standard vs. Microwave-Assisted Michael Addition

Microwave irradiation has been shown to dramatically accelerate Michael addition reactions, significantly reducing reaction times and often improving yields compared to conventional heating.[3][5]

NucleophileSubstrateConditionsTimeYieldReference
BenzylamineMethyl MethacrylateConventional Heating9 days74%[3]
BenzylamineMethyl MethacrylateMicrowave (115-130 °C)3 hours97%[3]
(S)-α-methylbenzylamineMethyl AcrylateMicrowave (80 °C)10 min95%[3]

While this data is for related acrylates, the principle directly applies to methyl (Z)-3-bromoacrylate, which is expected to show similar or enhanced reactivity due to the additional activating effect of the bromine atom.

Experimental Protocol: Microwave-Assisted Michael Addition of an Amine

This protocol is based on the efficient methods developed for Michael additions to acrylates.[3]

  • Setup: In a microwave-safe reaction vessel, combine methyl (Z)-3-bromoacrylate (1.0 mmol) and benzylamine (1.0 mmol) in methanol (3 mL).

  • Sealing: Seal the vessel securely.

  • Irradiation: Place the vessel in a microwave reactor. Heat the reaction mixture to 115 °C for 2 hours, followed by an increase to 130 °C for 1 hour. Monitor pressure to ensure it remains within safe limits (e.g., < 150 psi).

  • Cooling: After the irradiation period, allow the vessel to cool to room temperature.

  • Workup: Open the vessel and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude β-amino ester derivative by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Cycloaddition Reactions: Constructing Rings with Stereocontrol

The electron-deficient nature of the double bond in methyl (Z)-3-bromoacrylate makes it an excellent component in cycloaddition reactions, acting as a dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.[6][7] The stereochemistry of the (Z)-alkene is typically transferred to the newly formed stereocenters in the cyclic product, a hallmark of concerted pericyclic reactions.

  • [4+2] Diels-Alder Reaction: Reacts with a conjugated diene to form a six-membered ring. The reaction is favored when the diene possesses electron-donating groups, complementing the electron-withdrawing nature of the acrylate.

  • [3+2] 1,3-Dipolar Cycloaddition: Reacts with 1,3-dipoles (e.g., azides, nitrones, diazoalkanes) to form five-membered heterocyclic rings.[8][9] The regioselectivity is governed by the frontier molecular orbitals of the dipole and the dipolarophile.

The alternative to methyl (Z)-3-bromoacrylate, methyl acrylate, is a well-studied dipolarophile. The addition of the bromo substituent is expected to lower the LUMO energy of the alkene, potentially increasing the reaction rate with HOMO-driven 1,3-dipoles.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This generalized protocol is based on established procedures for cycloadditions with acrylates.[9]

  • Setup: Dissolve methyl (Z)-3-bromoacrylate (1.0 mmol) in a suitable solvent (e.g., tetrahydrofuran, toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add the 1,3-dipole (e.g., a nitrone or an in-situ generated diazoalkane, 1.1 mmol) to the solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the dipole. Monitor the disappearance of the starting materials by TLC.

  • Workup: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the resulting cycloadduct (e.g., an isoxazolidine or pyrazoline derivative) by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds

The vinylic C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10] This powerful transformation allows for the stereoretentive formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group from an organoboron reagent.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. The (Z)-geometry is retained in this step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product with retention of the original (Z)-stereochemistry.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L₂ RPdBr R-Pd(II)-Br Pd0->RPdBr + RBr R-Br (Bromoacrylate) RBr->RPdBr RPdR R-Pd(II)-R' RPdBr->RPdR + Base R_B R'-B(OR)₂ (Boronic Acid) R_B->RPdR RR R-R' (Coupled Product) RPdR->RR RR->Pd0 + caption Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Dienophiles in Cycloaddition Reactions: (Z)-3-Bromopropenoic Acid Methyl Ester vs. Methyl Propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, valued for its stereospecificity and atom economy.[1][2] The choice of dienophile is paramount, as it dictates not only the reaction's efficiency and selectivity but also the downstream synthetic possibilities of the resulting cycloadduct. This guide provides an in-depth comparison of two powerful, yet distinct, dienophiles: the classical alkyne, methyl propiolate, and the highly functionalized alkene, (Z)-3-bromopropenoic acid methyl ester.

Methyl propiolate, the methyl ester of the simplest acetylenic carboxylic acid, is a widely utilized reagent known for its high reactivity as an electron-deficient dienophile in [4+2] cycloadditions and 1,3-dipolar cycloadditions.[3][4] Its reactions yield cyclohexadiene scaffolds, which are precursors to a vast array of aromatic and heterocyclic systems.[5][6] In contrast, this compound offers a different strategic advantage. While also an activated dienophile, its key feature is the vinyl bromide moiety, which is retained in the cycloadduct. This functional group serves as a versatile synthetic handle for post-cycloaddition transformations, most notably palladium-catalyzed cross-coupling reactions, enabling rapid diversification and complex molecule synthesis.

This guide will dissect the structural and electronic properties of each dienophile, compare their performance in cycloaddition reactions using experimental data, and provide detailed protocols. We will explore the mechanistic nuances that govern their reactivity and selectivity, ultimately offering researchers a clear framework for selecting the optimal reagent for their specific synthetic goals.

Structural and Physicochemical Comparison

The fundamental difference between the two dienophiles lies in their core structure: methyl propiolate possesses a C-C triple bond, while this compound has a Z-configured C-C double bond. This distinction has significant implications for their reactivity and the structure of the resulting products.

PropertyMethyl PropiolateThis compound
CAS Number 922-67-8[7]6214-22-8
Molecular Formula C₄H₄O₂[7]C₄H₅BrO₂
Molar Mass 84.07 g/mol [4]164.99 g/mol
Appearance Colorless to light yellow liquid[3]Not specified, presumed liquid or low-melting solid
Boiling Point 103–105 °C[4]Data not readily available[8]
Key Structural Feature Alkyne (C≡C)Z-Alkene with vinyl bromide

Reactivity and Mechanistic Considerations

The efficacy of a dienophile in a Diels-Alder reaction is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene.[1] Both methyl propiolate and this compound are effective dienophiles because their electron-withdrawing ester groups lower the energy of their LUMOs, facilitating the reaction with electron-rich dienes.

FMO_Comparison Conceptual FMO Diagram for Diels-Alder Reaction cluster_Diene Diene Diene_HOMO HOMO MP_LUMO LUMO (Methyl Propiolate) Diene_HOMO->MP_LUMO ΔE₁ Br_LUMO LUMO ((Z)-3-Bromo...) Diene_HOMO->Br_LUMO ΔE₂

Caption: FMO diagram illustrating the key HOMO-LUMO interaction in a Diels-Alder reaction.

Methyl Propiolate

As an acetylenic dienophile, methyl propiolate's reactions are highly versatile. The initial [4+2] cycloaddition with a diene like furan or cyclopentadiene produces a bicyclic adduct containing a cyclohexadiene ring. This adduct is often not isolated but serves as an intermediate.

  • Aromatization: The cyclohexadiene can be easily oxidized to form a substituted aromatic ring, a common strategy in the synthesis of functionalized benzenoids.

  • Further Cycloaddition: The newly formed double bond in the cycloadduct can potentially act as a dienophile itself, leading to diadducts, as seen in reactions with furan.[9]

  • Stereochemistry: The linear geometry of the alkyne simplifies the stereochemical outcome of the initial cycloaddition.

This compound

The presence of the bromine atom on the double bond introduces several important mechanistic features.

  • Enhanced Reactivity: Halogen substitution on a dienophile can increase the rate of cycloaddition. This is attributed to a combination of factors, including increased exothermicity of the reaction and stabilization of the product, which lowers the activation barrier.[10] Studies on intramolecular Diels-Alder reactions have shown that substrates with bromine substitution proceed more smoothly and in higher yield than their non-brominated counterparts.[11]

  • Regioselectivity: The bromine atom, being more electronegative and larger than hydrogen, significantly influences the electronic distribution and steric environment of the double bond. This provides a powerful element of control in reactions with unsymmetrical dienes, often leading to a single major regioisomer.

  • Stereospecificity: As a Z-configured alkene, the stereochemistry of the starting material is faithfully transferred to the cycloadduct, resulting in a cis-relationship between the bromo and ester substituents in the product.

Comparative Performance in Furan Cycloadditions

Furan is a common diene used to test the reactivity of dienophiles. Its aromatic character makes it less reactive than a typical diene, and the resulting 7-oxabicyclo[2.2.1]heptene adducts are prone to retro-Diels-Alder reactions. This makes the comparison of dienophile performance particularly informative.

DienophileDieneConditionsProduct(s)YieldObservations & Reference
Ethyl Propiolate*Furan130 °CDiels-Alder adduct and subsequent diadductsLow yield of initial adductReaction is complex, often leading to multiple products, including diadducts formed via homo-Diels-Alder pathways. Lewis acid catalysis (AlCl₃) can alter the product distribution significantly.[9]
This compoundSubstituted FuransHeat (e.g., Toluene, reflux)7-oxabicyclo[2.2.1]heptene adductModerate to goodThe bromine substituent enhances the rate of cycloaddition compared to unsubstituted acrylates. The resulting vinyl bromide is stable under the reaction conditions.[10]

*Data for ethyl propiolate is used as a close proxy for methyl propiolate, as they exhibit very similar reactivity.

The key takeaway is that while both dienophiles react, the bromo-substituted ester often provides a more controlled reaction with a synthetically valuable product. The propensity of propiolate adducts to undergo further reactions can complicate product isolation, whereas the bromoacrylate adduct is typically more stable and directly amenable to further functionalization.

Synthetic Utility: The Post-Cycloaddition Playbook

The true strategic difference between these dienophiles emerges after the cycloaddition is complete. The choice between them is often a choice between two distinct synthetic pathways.

workflow start Choose Dienophile mp Methyl Propiolate start->mp Path 1 zb (Z)-3-Bromo... Methyl Ester start->zb Path 2 mp_cyclo [4+2] Cycloaddition mp->mp_cyclo zb_cyclo [4+2] Cycloaddition zb->zb_cyclo mp_adduct Cyclohexadiene Adduct mp_cyclo->mp_adduct mp_arom Aromatic Compound mp_adduct->mp_arom Oxidation mp_h2 Cyclohexene Compound mp_adduct->mp_h2 Reduction zb_adduct Vinyl Bromide Adduct zb_cyclo->zb_adduct zb_suzuki Aryl-Substituted Product zb_adduct->zb_suzuki Suzuki Coupling (Ar-B(OH)₂) zb_heck Alkenyl-Substituted Product zb_adduct->zb_heck Heck Coupling (Alkene) zb_sonogashira Alkynyl-Substituted Product zb_adduct->zb_sonogashira Sonogashira Coupling (Alkyne)

Caption: Divergent synthetic pathways from cycloadducts of the two dienophiles.

  • Methyl Propiolate Pathway: The primary utility of the resulting cyclohexadiene is as a latent aromatic system. This is a classic strategy for building substituted benzene rings that are not easily accessible through direct electrophilic aromatic substitution. The adducts can also be hydrogenated to access saturated carbocyclic frameworks.

  • This compound Pathway: The vinyl bromide in the cycloadduct is the star of the show. It is a linchpin for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of carbon-based substituents (aryl, heteroaryl, alkyl, alkenyl, alkynyl) at a specific position on the newly formed ring, a strategy of immense value in medicinal chemistry and materials science for generating molecular libraries.

Experimental Protocols

The following are representative procedures for conducting Diels-Alder reactions with these dienophiles.

Protocol 1: Diels-Alder Reaction of Methyl Propiolate with Cyclopentadiene

Causality: This protocol illustrates a typical reaction with a highly reactive, cyclic diene. The reaction is often performed at low temperatures to control its exothermicity and favor the kinetically preferred endo adduct.

Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add freshly distilled cyclopentadiene (5.0 g, 75.6 mmol, 1.2 equiv).

  • Solvent & Cooling: Add 30 mL of anhydrous diethyl ether and cool the flask to 0 °C in an ice-water bath.

  • Addition of Dienophile: Add methyl propiolate (5.3 g, 63.0 mmol, 1.0 equiv) dropwise to the stirred solution over 15 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene.

  • Purification: The crude product, methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, can be purified by vacuum distillation or silica gel chromatography to yield the desired product.

Protocol 2: Intramolecular Diels-Alder of a Furan-Tethered (Z)-3-Bromoacrylate System

Causality: This protocol, adapted from literature on similar systems, demonstrates the utility of the bromoacrylate in a more complex intramolecular setting, where thermal conditions are required to overcome the aromaticity of the furan diene.[12] The bromine substituent is crucial for facilitating a smooth reaction.

Methodology:

  • Preparation: To a 25 mL sealed tube, add the furan-tethered (Z)-3-bromoacrylate substrate (200 mg, 0.1 mmol, 1.0 equiv).

  • Solvent: Add 2.0 mL of a high-boiling solvent such as toluene or chloroform.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-110 °C. The optimal temperature will depend on the specific substrate. Stir the mixture for 3-24 hours.

  • Monitoring: Periodically and carefully cool the tube and take a small aliquot to monitor the reaction's progress by ¹H NMR or LC-MS, observing the disappearance of the starting material and the appearance of the cycloadduct.

  • Workup: Once the reaction is complete, cool the tube to room temperature. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue, containing the oxabicyclic adduct with a vinyl bromide moiety, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Conclusion and Strategic Recommendations

Both methyl propiolate and this compound are highly effective dienophiles, but they serve different strategic purposes in organic synthesis.

  • Choose Methyl Propiolate when:

    • The primary goal is the synthesis of a cyclohexadiene or a derived aromatic compound.

    • A simple, robust, and highly reactive dienophile is needed for straightforward ring formation.

    • The potential for diadduct formation can be controlled or is desired.

  • Choose this compound when:

    • Post-cycloaddition functionalization is a key part of the synthetic strategy. The vinyl bromide handle is invaluable for building molecular complexity via cross-coupling.

    • Enhanced regioselectivity is required with unsymmetrical dienes.

    • A smoother, higher-yielding reaction is desired, particularly with less reactive dienes or in intramolecular contexts where the bromine can accelerate the reaction.

Ultimately, the decision rests on the final target molecule. For researchers in drug development and materials science, the ability of this compound to act as a gateway to diverse analogs through late-stage functionalization often makes it the more powerful and strategic choice.

References

A Comparative Guide to Spectroscopic Differentiation of (Z) and (E) Isomers of 3-Bromoacrylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of organic synthesis, materials science, and drug development, the precise control and verification of molecular geometry are paramount. For substituted alkenes like 3-bromoacrylates, the geometric isomers, designated as (Z) (zusammen, together) and (E) (entgegen, opposite), can exhibit markedly different physical, chemical, and biological properties. The ability to reliably differentiate between these isomers is not merely an academic exercise but a critical step in quality control, reaction monitoring, and ensuring the efficacy and safety of a final product. This guide provides an in-depth comparison of common spectroscopic methods used to distinguish between (Z) and (E) isomers of 3-bromoacrylates, grounded in experimental data and established principles. We will delve into the causality behind the spectral differences and provide practical, field-proven protocols for researchers.

The Challenge of Differentiating Geometric Isomers

The core challenge lies in the fact that (Z) and (E) isomers share the same molecular formula and connectivity. The only difference is the spatial arrangement of substituents around the C=C double bond. Therefore, techniques that are sensitive to the three-dimensional structure of a molecule are required for their unambiguous identification.

¹H NMR Spectroscopy: The Definitive Method

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and conclusive technique for differentiating geometric isomers of alkenes.[1] The key parameters are the vicinal coupling constant (³JHH) between the two vinylic protons and their respective chemical shifts (δ).

The Decisive Role of the Vicinal Coupling Constant (³JHH)

The magnitude of the coupling constant between two protons on adjacent carbons (vicinal coupling) is highly dependent on the dihedral angle (θ) between the C-H bonds. This relationship is described by the Karplus equation. For alkenes:

  • (E) Isomer (trans): The vinylic protons are anti-periplanar, with a dihedral angle of ~180°. This geometry allows for maximum orbital overlap for the spin-spin coupling interaction, resulting in a large coupling constant, typically in the range of 11-18 Hz .[1][2]

  • (Z) Isomer (cis): The vinylic protons are syn-periplanar, with a dihedral angle of ~0°. This leads to less effective orbital overlap and a significantly smaller coupling constant, usually in the range of 6-12 Hz .[1]

This difference is often large enough to be a definitive diagnostic tool.

Chemical Shift (δ) Considerations

The chemical shifts of the vinylic protons are also distinct due to the anisotropic effects of the substituents (in this case, -Br and -COOR).

  • Proton α to the Carbonyl (Hα): In the (E) isomer, Hα is cis to the bromine atom. The deshielding cone of the bromine atom causes this proton to resonate at a lower field (higher ppm) compared to the (Z) isomer, where it is trans to the bromine.

  • Proton β to the Carbonyl (Hβ): In the (E) isomer, Hβ is trans to the electron-withdrawing carbonyl group. In the (Z) isomer, it is cis to the carbonyl group and experiences a stronger deshielding effect. Therefore, Hβ in the (Z) isomer typically resonates at a lower field than in the (E) isomer.

The following diagram illustrates the key interactions leading to spectral differences in ¹H NMR.

G cluster_E (E) Isomer cluster_Z (Z) Isomer E_H_alpha E_H_beta E_H_alpha->E_H_beta ³J ≈ 12-18 Hz (trans coupling) Z_H_alpha Z_H_beta E_Br Br E_COOR COOR Z_H_alpha->Z_H_beta ³J ≈ 6-12 Hz (cis coupling) Z_Br Br Z_COOR COOR caption Key ¹H NMR differentiating factors for (E) and (Z) isomers.

Caption: Key ¹H NMR differentiating factors for (E) and (Z) isomers.

¹³C NMR Spectroscopy: A Supporting Technique

While ¹H NMR is usually sufficient, ¹³C NMR provides complementary data. The chemical shifts of the sp² carbons are influenced by the geometry of the substituents.

  • Alkene Carbons: The carbon atom cis to a bulky or electronegative substituent often experiences a shielding effect (upfield shift) compared to the trans arrangement, a phenomenon known as the gamma-gauche effect. Therefore, the chemical shifts of the vinylic carbons will differ between the two isomers. Generally, sp² carbons in alkenes absorb in the 110-160 δ range.[3]

  • Carbonyl Carbon: The carbonyl carbon (C=O) is also sensitive to the overall electronic environment and will show a slight difference in chemical shift between the isomers, typically appearing in the 160-170 δ region for esters.[3]

The primary utility of ¹³C NMR is to confirm the number of unique carbons in the molecule and support the assignment made by ¹H NMR.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

IR spectroscopy can serve as a quick, albeit less definitive, method for distinguishing between (Z) and (E) isomers. The key diagnostic peak arises from the C-H out-of-plane bending (wagging) vibration.[4]

  • (E) Isomer (trans): The out-of-plane C-H bend for a trans-disubstituted alkene is typically a strong, sharp band found near 960-980 cm⁻¹ .[4]

  • (Z) Isomer (cis): The corresponding band for a cis-disubstituted alkene is generally found at a much lower wavenumber, around 675-730 cm⁻¹ , and can sometimes be broader.[4]

While the C=C and C=O stretching frequencies also appear in the spectrum (~1630 cm⁻¹ and ~1720 cm⁻¹, respectively), the differences between the isomers for these vibrations are often too small to be reliable for definitive assignment. The presence or absence of the strong band in the 960-980 cm⁻¹ region can be a strong indicator of the (E) isomer.

Data Summary

The table below summarizes the expected spectroscopic data for the differentiation of a typical ethyl 3-bromoacrylate.

Spectroscopic Parameter(E)-ethyl 3-bromoacrylate (trans)(Z)-ethyl 3-bromoacrylate (cis)Rationale for Difference
¹H NMR
Vinylic ³JHH~14 Hz~8 HzDihedral angle dependence (180° vs 0°).[1]
δ Hα (ppm)~6.5 ppm~6.3 ppmDeshielding by cis-Br in (E) isomer.
δ Hβ (ppm)~7.6 ppm~7.9 ppmDeshielding by cis-COOEt in (Z) isomer.
¹³C NMR
δ C=C (ppm)Distinct shiftsDistinct shiftsSteric and electronic effects (gamma-gauche).[3]
δ C=O (ppm)~164 ppm~163 ppmDifferences in conjugation and electronic environment.
IR Spectroscopy
C-H bend (out-of-plane)~970 cm⁻¹ (strong)~700 cm⁻¹ (medium)Vibrational modes are sensitive to molecular symmetry.[4]

Experimental Protocols

To ensure data integrity, standardized protocols are essential.

Workflow for Spectroscopic Analysis

G cluster_check Decision Point cluster_j Decision Point start Isomer Mixture or Unknown Product ir 1. IR Spectroscopy (Rapid Screen) start->ir check_ir Band at ~970 cm⁻¹? ir->check_ir nmr_prep 2. Prepare NMR Sample (~5-10 mg in 0.6 mL CDCl₃) h1_nmr 3. Acquire ¹H NMR Spectrum nmr_prep->h1_nmr j_coupling 4. Analyze Coupling Constant (³JHH) h1_nmr->j_coupling check_j ³JHH > 12 Hz? j_coupling->check_j c13_nmr 5. Acquire ¹³C NMR Spectrum (Optional Confirmation) assign 6. Assign Isomeric Structure c13_nmr->assign check_ir->nmr_prep Yes (Likely E) or No (Likely Z) e_isomer (E) Isomer Confirmed check_j->e_isomer Yes z_isomer (Z) Isomer Confirmed check_j->z_isomer No e_isomer->c13_nmr z_isomer->c13_nmr

Caption: Recommended workflow for definitive isomer identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the 3-bromoacrylate sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. A brief sonication may be used if necessary.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Measure the coupling constant (³JHH) between the vinylic doublets with high precision.

  • ¹³C NMR Acquisition (Optional):

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Protocol 2: IR Sample Preparation and Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum.

  • Sample Application: Place one drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR arm to press the sample against the crystal and initiate the scan (e.g., average of 16 scans, 4 cm⁻¹ resolution).

  • Data Analysis: Identify the key C-H out-of-plane bending band and compare its position to the expected values for (Z) and (E) isomers.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Conclusion

For the unambiguous differentiation of (Z) and (E) isomers of 3-bromoacrylates, ¹H NMR spectroscopy stands as the gold standard . The significant and predictable difference in the vicinal coupling constant (³JHH) provides definitive proof of stereochemistry. While ¹³C NMR offers valuable supporting data and IR spectroscopy can be employed as a rapid screening method, neither possesses the standalone conclusive power of ¹H NMR for this specific application. By employing the systematic workflow and protocols described in this guide, researchers can confidently assign the geometry of their 3-bromoacrylate products, ensuring the integrity and reproducibility of their scientific work.

References

The Decisive Role of Geometry: A Comparative Guide to the Biological Activity of (Z)- vs. (E)-3-Bromoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the dividing line between a potent therapeutic agent and an inactive compound. This principle is powerfully illustrated in the study of 3-bromoacrylate derivatives, a class of α,β-unsaturated carbonyl compounds whose geometric isomerism—specifically the (Z) and (E) configurations—dictates their biological prowess. This guide provides an in-depth comparison of the biological activities of these isomers, supported by experimental data, to illuminate the critical role of stereochemistry in drug design and development.

The core of this analysis rests on the understanding that 3-bromoacrylates are electrophilic Michael acceptors. Their reactivity towards nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine in enzymes, is a primary mechanism of their bioactivity. The geometric orientation of the bromine atom and the acrylate backbone directly influences this reactivity and the compound's ability to fit into specific binding pockets, leading to dramatic differences in efficacy.

Stereoselective Synthesis: The Foundation of Isomer-Specific Investigation

The ability to compare the biological activities of (Z)- and (E)-3-bromoacrylates is predicated on the capacity to synthesize them in high stereochemical purity. Different synthetic strategies have been developed to selectively favor one isomer over the other.

A common and effective method for preparing α-bromoacrylates is the Wittig reaction, employing triphenylphosphine and ethyl tribromoacetate. The choice of solvent and reaction conditions is paramount; for instance, using tetrahydrofuran (THF) at reflux has been shown to favor the formation of the (Z)-isomer with high selectivity.[1] Conversely, the Horner-Wadsworth-Emmons (HWE) olefination of brominated Ando phosphonates can be optimized to yield (E)-α-bromoacrylates with excellent selectivity (up to 98:2).[2] These selective synthetic routes are indispensable for generating the pure isomeric compounds necessary for comparative biological evaluation.

References

A Senior Application Scientist's Guide to the Synthesis of (Z)-3-Bromopropenoic Acid Methyl Ester: A Computational and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

(Z)-3-Bromopropenoic acid methyl ester, also known as methyl (Z)-3-bromoacrylate, is a versatile trifunctional intermediate in organic synthesis. Its utility in pharmaceuticals, agrochemicals, and materials science stems from the strategic placement of an electron-withdrawing ester group, a reactive carbon-carbon double bond with defined stereochemistry, and a synthetically malleable carbon-bromine bond. The precise (Z)-configuration is often crucial for subsequent stereospecific reactions, such as cross-couplings, cycloadditions, and conjugate additions.

This guide provides a comparative analysis of the primary synthetic pathways to this valuable building block. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, offering a rationale for experimental choices and providing a framework for selecting the optimal route based on laboratory capabilities, scale, and desired purity.

Pathway 1: Dehydrobromination of Methyl 2,3-Dibromopropanoate

This classical approach is a two-step sequence involving the bromination of a readily available acrylate followed by an elimination reaction. The success of this pathway hinges critically on controlling the stereochemical outcome of the elimination step.

Mechanistic Rationale

The synthesis begins with the electrophilic addition of bromine (Br₂) to methyl acrylate, readily forming methyl 2,3-dibromopropanoate[1][2]. The subsequent dehydrobromination is an E2 elimination reaction. For the formation of the (Z)-alkene, the molecule must adopt an anti-periplanar conformation where the abstracted proton and the leaving bromide are on opposite sides of the C-C bond. The choice of base and solvent is paramount in influencing the conformational equilibrium and, consequently, the Z/E ratio of the product. Sterically hindered bases tend to favor the formation of the thermodynamically more stable (E)-isomer, whereas smaller, less hindered bases can provide better selectivity for the kinetic (Z)-product under controlled conditions.

Experimental Protocol

Step A: Synthesis of Methyl 2,3-Dibromopropanoate

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl acrylate (1.0 equiv.) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv.) in the same solvent via the dropping funnel. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the red-brown color of bromine disappears.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl 2,3-dibromopropanoate, which can be used directly in the next step.

Step B: Dehydrobromination

  • Dissolve the crude methyl 2,3-dibromopropanoate (1.0 equiv.) in an appropriate solvent (e.g., THF, diethyl ether).

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add a solution of a suitable base (e.g., triethylamine, DBU, or potassium tert-butoxide) (1.1 equiv.). The choice of base and temperature is critical for stereoselectivity.[3]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • After filtration and solvent evaporation, purify the residue by column chromatography or vacuum distillation to isolate this compound.

G cluster_0 Step A: Bromination cluster_1 Step B: Dehydrobromination Methyl Acrylate Methyl Acrylate Methyl 2,3-dibromopropanoate Methyl 2,3-dibromopropanoate Methyl Acrylate->Methyl 2,3-dibromopropanoate  + Br₂  CH₂Cl₂ (Z)-Product (Z)-3-Bromopropenoic acid methyl ester Methyl 2,3-dibromopropanoate->(Z)-Product  + Base (e.g., Et₃N)  - HBr

Caption: Workflow for the Dehydrobromination Pathway.

Data Summary
ParameterValue/ObservationSource
Precursor Yield Typically >90% for brominationGeneral Knowledge
Elimination Yield 60-85%, highly dependent on base and conditions[3]
Stereoselectivity Moderate to good; requires careful optimization[3]
Advantages Readily available starting materials.
Disadvantages Stereoselectivity can be problematic; requires cryogenic temperatures for best results.

Pathway 2: Hunsdiecker-Borodin Reaction

The Hunsdiecker reaction provides a pathway to vinyl halides through the decarboxylative halogenation of the silver salt of an α,β-unsaturated carboxylic acid.[4][5] While effective for many substrates, its application to unsaturated systems can be challenging, often resulting in lower yields.[6]

Mechanistic Rationale

This pathway would start with maleic acid (the cis-isomer), which is esterified to the mono-methyl ester. The free carboxylic acid is then converted to its silver salt. Treatment with bromine initiates a radical chain reaction.[7] An acyl hypobromite intermediate is formed, which undergoes homolytic cleavage of the O-Br bond, followed by decarboxylation to give a vinyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain and form the product, ideally retaining the Z stereochemistry. The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times for similar transformations.[8][9]

Experimental Protocol
  • Prepare the silver salt of mono-methyl maleate by reacting it with silver oxide (Ag₂O). This salt must be meticulously dried, as moisture significantly hampers the reaction.[10]

  • Suspend the anhydrous silver salt (1.0 equiv.) in a dry, inert solvent like carbon tetrachloride.

  • Add elemental bromine (1.0 equiv.) slowly to the suspension while stirring vigorously. The reaction may require gentle heating or photolytic initiation.

  • The reaction progress is indicated by the disappearance of the silver salt and the formation of silver bromide precipitate.

  • Upon completion, filter off the silver bromide.

  • Wash the filtrate with aqueous sodium bicarbonate and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the product via vacuum distillation.

G Mono-methyl maleate Mono-methyl maleate Silver salt Silver mono-methyl maleate Mono-methyl maleate->Silver salt + Ag₂O Acyl hypobromite Acyl hypobromite Silver salt->Acyl hypobromite + Br₂ - AgBr Vinyl radical Vinyl radical Acyl hypobromite->Vinyl radical Radical Initiation - CO₂ Final Product (Z)-3-Bromopropenoic acid methyl ester Vinyl radical->Final Product + Br•

Caption: Hunsdiecker Reaction Mechanism.

Data Summary
ParameterValue/ObservationSource
Yield Often low to moderate (30-60%) for unsaturated substrates[6]
Stereoselectivity Can be good if the vinyl radical lifetime is short, but scrambling is possible.
Advantages Provides a direct route from a carboxylic acid precursor.
Disadvantages Requires stoichiometric, dry silver salts; yields can be low and variable.[10]

Pathway 3: Hydrobromination of Methyl Propiolate

This is the most atom-economical route, involving the direct addition of hydrogen bromide (HBr) across the triple bond of methyl propiolate. The key to success is controlling the regioselectivity and, most importantly, the stereoselectivity of the addition.

Mechanistic Rationale

The addition of HBr to an alkyne can proceed via two distinct mechanisms:

  • Ionic Addition: This pathway involves the formation of a vinyl cation intermediate. This typically results in an anti-addition of H and Br, leading to the (E)-isomer as the major product.

  • Radical Addition: In the presence of a radical initiator (e.g., peroxides, light), the reaction proceeds via a free-radical chain mechanism. The bromine radical adds first to the alkyne to generate the most stable vinyl radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields the product. This pathway typically results in an anti-addition, also favoring the (E)-isomer under standard conditions.[11][12]

However, stereoselective syn-addition to form the (Z)-isomer can be achieved under specific conditions, often involving metal catalysis or specific solvent systems that can coordinate to the alkyne and direct the approach of the electrophile.

Experimental Protocol (Radical-Initiated)
  • In a flask protected from light, dissolve methyl propiolate (1.0 equiv.) in an inert solvent like hexane.

  • Add a radical initiator, such as benzoyl peroxide (AIBN is also an option).

  • Bubble dry HBr gas through the solution at a controlled rate, or add a solution of HBr in acetic acid. The reaction is often performed at low temperatures to enhance selectivity.

  • Monitor the reaction closely by GC-MS or NMR to determine the Z/E ratio.

  • Once the desired conversion is reached, stop the HBr flow and purge the system with nitrogen.

  • Wash the reaction mixture with cold aqueous sodium bicarbonate to remove excess acid, followed by brine.

  • Dry the organic layer, remove the solvent, and separate the isomers by careful fractional distillation or preparative chromatography.

G Methyl Propiolate Methyl Propiolate Ionic Ionic Pathway (No Initiator) Methyl Propiolate->Ionic + HBr Radical Radical Pathway (+ Peroxide/Light) Methyl Propiolate->Radical + HBr Z_Product (Z)-Isomer (Requires specific conditions) Methyl Propiolate->Z_Product + HBr (Catalytic Syn-addition) E_Product (E)-Isomer (Major Product) Ionic->E_Product Radical->E_Product G Reagents Ph₃P + Br₃CCO₂Me Ylide Bromo-substituted Phosphonium Ylide Reagents->Ylide + Base Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Aldehyde Formaldehyde (H₂C=O) Aldehyde->Intermediate Product (Z)-3-Bromopropenoic acid methyl ester + Ph₃P=O Intermediate->Product

References

Safety Operating Guide

Navigating the Disposal of (Z)-3-Bromopropenoic Acid Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (Z)-3-Bromopropenoic acid methyl ester, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure the safety of your team and maintain full regulatory compliance.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound, as a brominated organic ester, is categorized as a halogenated organic waste . While a specific Safety Data Sheet (SDS) for this particular isomer may not always be readily available, its structural similarity to compounds like methyl 3-bromopropionate suggests it should be handled with care, likely exhibiting properties of an irritant and being harmful if swallowed or inhaled.[1][2]

The disposal of such chemicals is rigorously governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[3] Improper disposal can lead to significant environmental harm and substantial legal and financial penalties.[3] Therefore, all waste generated, including this compound, must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[4]

Core Principles of Chemical Waste Management

Before delving into the specific protocol, it is crucial to grasp the foundational principles of laboratory waste management. These pillars ensure a self-validating system of safety and compliance.

  • Segregation: Never mix incompatible waste streams.[5] Halogenated organic wastes must be collected separately from non-halogenated organic wastes, aqueous wastes (acids and bases), and solid wastes.[6][7] This is paramount to prevent dangerous chemical reactions.

  • Containment: Waste must be stored in containers that are chemically compatible with the substance.[3][5] For halogenated organics, glass or high-density polyethylene (HDPE) containers are typically appropriate. Containers must be in good condition, free from leaks, and equipped with secure, tight-fitting lids.[3][4]

  • Labeling: Clear and accurate labeling is a cornerstone of safe waste handling. Every waste container must be labeled with the words "Hazardous Waste," a precise description of its contents, and the associated hazards.[8]

  • Minimization: A key aspect of responsible chemical management is to minimize waste generation at the source.[9] This can be achieved by ordering only the necessary quantities of reagents and maintaining a well-organized chemical inventory.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the immediate, operational steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Collection at the Point of Generation

All materials contaminated with this compound are considered hazardous waste. This includes:

  • Unused or excess quantities of the compound

  • Contaminated consumables (e.g., pipette tips, weighing boats, filter paper)

  • Solvent rinses of glassware

  • Spill cleanup materials

For Liquid Waste:

  • Select the Appropriate Container: Obtain a designated "Halogenated Organic Waste" container. This is often a glass bottle or a specially designed safety can provided by your institution's Environmental Health and Safety (EHS) department.[7]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the following information:

    • The words "Hazardous Waste"[8]

    • Full chemical name: "this compound" (avoid abbreviations)[10]

    • Any other components in the waste stream (e.g., solvents used for rinsing)

    • The date the first drop of waste is added

  • Transfer the Waste: Carefully transfer the liquid waste into the container using a funnel to prevent spills.

  • Secure the Container: Tightly close the container lid immediately after adding the waste.[10] Do not leave funnels in the container opening.

For Solid Waste:

  • Segregate Solid Waste: Collect contaminated solids (e.g., gloves, absorbent pads) in a separate, clearly labeled "Solid Halogenated Organic Waste" container, typically a plastic bag or a designated bin.

  • Double-Bagging: For highly contaminated items, consider double-bagging to prevent leaks.

  • Labeling: Ensure the container is clearly labeled with its contents.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in your laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[8][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks.[5]

  • Segregation: Keep the halogenated waste container physically separated from incompatible waste streams, such as acids or bases.[6]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[3]

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation ((Z)-3-Bromopropenoic acid methyl ester) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Decision Liquid or Solid Waste? PPE->Decision Liquid_Container Select & Label 'Halogenated Organic Liquid Waste' Container Decision->Liquid_Container Liquid Solid_Container Select & Label 'Halogenated Organic Solid Waste' Container Decision->Solid_Container Solid Transfer_Liquid Carefully Transfer Liquid Waste Liquid_Container->Transfer_Liquid Collect_Solid Collect Contaminated Solid Materials Solid_Container->Collect_Solid Secure_Lid Securely Close Container Lid Transfer_Liquid->Secure_Lid SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Collect_Solid->SAA Secure_Lid->SAA EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA->EHS_Pickup End Proper Disposal Completed EHS_Pickup->End

Caption: Workflow for the safe disposal of this compound.

Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Monitor Fill Level: Do not overfill waste containers. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if the waste has been stored for a period defined by your institution's policy (often 90 days), contact your EHS department to arrange for a waste pickup.[4]

  • Documentation: Complete any necessary waste tracking forms or logbooks as required by your institution and regulatory agencies.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill.

  • Cleanup: Wearing appropriate PPE, clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[4]

Quantitative Data Summary
ParameterGuidelineRationale
Maximum SAA Volume 55 gallons of hazardous wasteFederal and state regulatory limit for SAAs.[9]
Container Fill Level ≤ 80% of capacityPrevents spills and allows for vapor expansion.
Waste Holding Time Varies by institution (e.g., < 90 days)Ensures timely removal and reduces storage hazards.
pH of Organic Waste Typically between 5.5 and 9.5 for bulked solventsPrevents corrosion of containers and dangerous reactions.[7]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is not merely a procedural task but a fundamental component of scientific integrity and professional excellence.

References

Mastering the Handling of (Z)-3-Bromopropenoic Acid Methyl Ester: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Bromopropenoic acid methyl ester (CAS No. 6214-22-8) is a valuable reagent in organic synthesis, but its handling demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a framework for operational excellence rooted in a deep understanding of the compound's characteristics. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use this product safely but to integrate it seamlessly and responsibly into your workflows.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols.[1] Understanding the nature of these hazards is the first step toward mitigating risk.

Hazard StatementGHS CodeImplication for Handling
Harmful if swallowedH302Ingestion can lead to significant health issues. All measures must be taken to prevent oral contact.[1][2]
Causes skin irritationH315Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure may lead to more severe dermatitis.[1][2]
Causes serious eye irritationH319Splashes can cause significant eye damage. This is a critical control point for personal protective equipment.[1][2]
May cause respiratory irritationH335Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

The presence of both an acrylate moiety and a vinyl bromide makes this compound a potential sensitizer and lachrymator, demanding respect and careful handling to prevent both acute and chronic health effects. The reactivity of the molecule, while useful synthetically, underscores the need for controlled storage and handling conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a checklist exercise; it is a scientifically informed decision based on the specific hazards of the material. The GHS precautionary statement P280 mandates the use of protective gear.[1]

Core PPE Requirements:
  • Eye and Face Protection : Chemical safety goggles are mandatory.[3][4] Given the risk of serious eye irritation, a face shield should be worn over the goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transfers, distillations).[4][5]

  • Skin Protection :

    • Gloves : Standard nitrile gloves may not offer sufficient protection against prolonged contact with halogenated organic compounds. It is advisable to use heavy chemical-resistant gloves, such as neoprene or Viton™, for extended operations.[4][5] Always double-glove if there is a high risk of splash or when handling the neat compound. Check the glove manufacturer's compatibility chart for specific breakthrough times.

    • Lab Coat : A flame-resistant lab coat is essential.[5] Ensure it is fully buttoned with sleeves rolled down to protect the wrists.

  • Respiratory Protection : All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[3] If there is a potential for exposure outside of a fume hood, such as during a large spill, a full-face respirator with appropriate cartridges for organic vapors and halogens should be used.[3][4]

Operational Plan: From Bench to Waste

A systematic workflow is critical to ensuring safety and reproducibility. The following step-by-step guide provides a framework for handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal Prep 1. Pre-Use Inspection - Verify fume hood certification. - Inspect PPE for integrity. - Locate emergency equipment. Review 2. Procedure Review - Read and understand the full experimental protocol. - Consult the Safety Data Sheet. Transfer 3. Aliquoting & Transfer - Use a dedicated, clean workspace. - Employ cannulation or syringe techniques for liquid transfers. - Keep containers sealed when not in use. Review->Transfer Reaction 4. Reaction Setup - Conduct in appropriate glassware. - Ensure proper ventilation and temperature control. Decon 5. Decontamination - Clean all glassware and equipment thoroughly. - Wipe down work surfaces. Reaction->Decon Waste 6. Waste Segregation - Separate halogenated organic waste. - Label waste containers clearly. Dispose 7. Final Disposal - Transfer waste to the designated central accumulation area. - Follow institutional disposal protocols. Waste->Dispose

Caption: Step-by-step workflow for safe handling.

Emergency Response: A Plan for the Unexpected

Even with meticulous planning, incidents can occur. Immediate and correct action is vital.

Emergency Protocol Flowchart

cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Small Minor Spill - Alert nearby personnel. - Absorb with inert material (vermiculite, sand). - Clean area, dispose of waste as halogenated. Start->Spill_Small Spill Exposure_Skin Skin Contact - Immediately flush with water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. Start->Exposure_Skin Exposure Spill_Large Major Spill - Evacuate the immediate area. - Alert supervisor and EH&S. - Do not attempt to clean up without proper training and PPE. Exposure_Eye Eye Contact - Immediately flush eyes with water for at least 15 minutes at an eyewash station. - Hold eyelids open. - Seek immediate medical attention. Exposure_Inhalation Inhalation - Move to fresh air. - Seek medical attention if symptoms persist.

Caption: Immediate actions for spills or exposures.

In the event of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7][8]

  • While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other areas of the skin.[8][9]

  • Seek prompt medical attention.[6][8]

In the event of eye contact:

  • Proceed immediately to an emergency eyewash station and flush the eyes for a minimum of 15 minutes.[6][7][9]

  • It is crucial to hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[8][10]

  • Remove contact lenses if present, but do not delay flushing to do so.[8]

  • Seek immediate medical attention from a qualified professional.[6][8]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment. As a brominated organic compound, this compound must be treated as halogenated organic waste.[11][12][13]

Key Disposal Principles:

  • Segregation is Paramount : Never mix halogenated waste with non-halogenated waste.[11][12][14] This is crucial because disposal methods differ significantly, and cross-contamination increases disposal costs and environmental burden.[13][14]

  • Labeling : All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[11]

  • Container Integrity : Use only approved, properly sealed containers for waste accumulation to prevent leaks and vapor release.[11][14]

  • Follow Institutional Guidelines : Adhere strictly to your institution's specific protocols for hazardous waste disposal. This includes protocols for container pickup and documentation.

By adhering to these detailed operational and safety plans, you can confidently and responsibly utilize this compound in your research and development endeavors, fostering a culture of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.